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7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1600887
CAS No.: 67193-97-9
M. Wt: 165.15 g/mol
InChI Key: GAHMCUIGTHMIFD-UHFFFAOYSA-N
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Description

7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B1600887 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 67193-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHMCUIGTHMIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434827
Record name 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67193-97-9
Record name 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the structural confirmation of novel or synthesized compounds is a cornerstone of progress. The benzoxazinone scaffold, in particular, is a recurring motif in a variety of biologically active molecules. This guide provides an in-depth, experience-driven approach to the structural elucidation of a key derivative, 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one. We will navigate the synergistic application of modern analytical techniques, moving beyond a mere listing of methods to explain the strategic rationale behind each experimental choice.

The Strategic Imperative: A Multi-Pronged Analytical Approach

The unambiguous determination of a molecular structure is not a linear process but rather an iterative cycle of hypothesis, experimentation, and data interpretation. For a molecule like 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one, with its distinct functional groups and aromatic system, a combination of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments is essential.

G cluster_0 Synthesis & Isolation cluster_2 Core Structural Analysis cluster_3 Final Structure Confirmation Synthesis Plausible Synthesis Purification Purification & Purity Check Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Chemical Shifts NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Mapping NMR_1D->NMR_2D NMR_2D->Data_Integration Structure_Elucidation Final Structure Confirmation Data_Integration->Structure_Elucidation

Caption: Workflow for the Structure Elucidation of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Part 1: Synthesis and Isolation - A Foundational Step

While numerous synthetic routes to benzoxazinone derivatives exist, a plausible and efficient method for preparing 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one involves the reaction of 2-amino-p-hydroquinone with chloroacetyl chloride. This approach is favored for its directness and the ready availability of the starting materials.

Experimental Protocol: Synthesis of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one
  • Reaction Setup: To a stirred solution of 2-amino-p-hydroquinone (1 equivalent) in a suitable solvent such as ethyl acetate or dioxane, add a base like triethylamine or sodium bicarbonate (2 equivalents).

  • Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, filter the reaction mixture to remove any salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Part 2: Spectroscopic Analysis - Deciphering the Molecular Signature

With the purified compound in hand, the next phase is to acquire a comprehensive set of spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Objective: To determine the molecular weight and elemental formula of the compound.

High-resolution mass spectrometry (HRMS) is indispensable for establishing the elemental composition. For 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one (C₈H₇NO₃), the expected monoisotopic mass is 165.0426 g/mol .

Expected Fragmentation Pattern:

The fragmentation in mass spectrometry provides valuable structural clues. For this molecule, characteristic losses would include:

  • Loss of CO (28 Da) from the lactam carbonyl.

  • Loss of CH₂O (30 Da) from the oxazine ring.

  • A retro-Diels-Alder reaction on the oxazine ring.

Ion m/z (predicted) Possible Identity
[M+H]⁺166.0504Protonated molecular ion
[M-CO]⁺137.0453Loss of carbonyl group
[M-CH₂O]⁺135.0426Loss from the oxazine ring
Infrared (IR) Spectroscopy: Identifying the Functional Groups

Objective: To identify the key functional groups present in the molecule.

IR spectroscopy provides a rapid and effective way to confirm the presence of characteristic functional groups.

Expected IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl group
3300-3100N-H stretchLactam N-H
~1680C=O stretchLactam carbonyl
1620-1450C=C stretchAromatic ring
~1250C-O stretchEther linkage

The presence of these bands provides strong evidence for the benzoxazinone skeleton and the hydroxyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D techniques, is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one, we expect to see signals for the aromatic protons, the methylene protons in the oxazine ring, the amide proton, and the phenolic hydroxyl proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and the methylene carbon.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for establishing the connectivity between protons and carbons.[1][2]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is key to mapping out the aromatic spin system.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule and confirming the positions of substituents.[1]

Predicted NMR Data for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one (in DMSO-d₆):

Atom No. ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm) HMBC Correlations (from H to C)
1---~165.0 (C=O)-
24.58s-~67.0 (CH₂)C1, C8a, C4a
410.70s---
4a---~115.0-
56.85d8.4~117.0C7, C8a
66.35dd8.4, 2.5~108.0C8, C4a
7---~150.0 (C-OH)-
86.40d2.5~103.0C6, C4a
8a---~142.0-
7-OH9.50s--C6, C7, C8

Note: The chemical shifts are predicted based on known values for similar structures and are for illustrative purposes.

G cluster_mol cluster_labels mol c8a 8a c1 1 c2 2 c4 4 c4a 4a c5 5 c6 6 c7 7 c8 8 o O n N oh OH

Caption: Numbering scheme for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Part 3: Data Integration and Structure Confirmation

The final and most critical step is the integration of all the spectroscopic data to build a coherent and self-validating structural assignment.

  • Molecular Formula: HRMS confirms the elemental formula as C₈H₇NO₃.

  • Functional Groups: IR spectroscopy indicates the presence of a hydroxyl group, an N-H group, a carbonyl group, and an aromatic ring.

  • Proton and Carbon Environments: ¹H and ¹³C NMR provide the number of unique proton and carbon signals, respectively.

  • Connectivity Mapping:

    • HSQC: The signal at δ 4.58 ppm in the ¹H NMR spectrum will correlate with the carbon signal at ~67.0 ppm, confirming the -O-CH₂-C=O moiety.

    • COSY: Correlations between the aromatic protons at δ 6.85, 6.35, and 6.40 ppm will establish their connectivity on the benzene ring. The coupling constants will confirm their ortho and meta relationships.

    • HMBC: This is the key to assembling the entire structure.

      • The methylene protons (H-2) will show a correlation to the carbonyl carbon (C-1), confirming the lactam structure.

      • The aromatic protons will show correlations to their neighboring carbons and to the carbons of the fused heterocyclic ring, confirming the benzoxazinone core. For instance, H-8 will show correlations to C-6 and C-4a, and H-5 will show a correlation to C-7 and C-8a.

      • The phenolic hydroxyl proton will show correlations to C-6, C-7, and C-8, definitively placing the hydroxyl group at the C-7 position.

By systematically analyzing and cross-referencing the data from each of these techniques, we can confidently and unambiguously elucidate the structure of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one. This methodical and evidence-based approach ensures the scientific integrity of the structural assignment, a critical requirement for any further research or development activities.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one

Introduction

7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and herbicidal properties.[3][4] A thorough understanding of the physicochemical properties of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is fundamental for its development in drug discovery and other applications. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, including its acidity (pKa), lipophilicity (logP), and aqueous solubility. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes predicted data, theoretical principles based on its structural motifs, and detailed, field-proven experimental protocols to empower researchers in their investigations.

Molecular Structure and Key Physicochemical Descriptors

The foundational attributes of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized below. These values are essential for a variety of calculations and for interpreting experimental results.

PropertyValueSource
Molecular Formula C₈H₇NO₃--INVALID-LINK--
Molecular Weight 165.15 g/mol --INVALID-LINK--
CAS Number 67193-97-9--INVALID-LINK--
Predicted XlogP 0.5--INVALID-LINK--[4]

Acidity (pKa)

The pKa of a molecule is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one possesses two primary ionizable groups: a phenolic hydroxyl group and a lactam amide proton.

Theoretical Considerations
  • Phenolic Hydroxyl Group: Phenols are weakly acidic, with a typical pKa of around 10.[3] The acidity of the phenolic hydroxyl group in 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is influenced by the electron-withdrawing nature of the fused lactam ring. Electron-withdrawing groups tend to increase the acidity of phenols by stabilizing the resulting phenoxide anion through inductive and resonance effects.[1][5][6] Therefore, the pKa of the phenolic hydroxyl group in this molecule is expected to be slightly lower (more acidic) than that of phenol itself.

  • Lactam Amide Proton: The amide proton within the lactam ring is generally considered to have a much higher pKa (typically in the range of 17-20) and is not significantly acidic under physiological conditions.

Based on these considerations, the phenolic hydroxyl group is the primary contributor to the acidic character of the molecule in aqueous media.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a highly sensitive method for determining the pKa of compounds that contain a UV-active chromophore near the ionization site.

Principle: The UV-Vis absorption spectrum of the protonated and deprotonated forms of the molecule will differ. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated, from which the pKa can be determined as the pH at the inflection point.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one in a suitable organic solvent like DMSO or methanol.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known pH values.

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis (typically in the low micromolar range). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at a constant temperature.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to determine the pKa, which corresponds to the pH at the half-maximal absorbance change.

pKa_Determination_Workflowcluster_prepPreparationcluster_expExperimentcluster_analysisAnalysisstockPrepare Stock Solution(10 mM in DMSO)sample_prepPrepare Samples(Dilute Stock in Buffers)stock->sample_prepbuffersPrepare Buffer Series(pH 2-12)buffers->sample_prepuv_visAcquire UV-Vis Spectrasample_prep->uv_visplotPlot Absorbance vs. pHuv_vis->plotfitFit Sigmoidal Curveplot->fitpka_valDetermine pKafit->pka_val

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a crucial parameter for predicting the membrane permeability and overall ADME properties of a drug candidate.

Theoretical Considerations

The predicted XlogP value of 0.5 for 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one suggests that the compound is relatively hydrophilic.[4] This is consistent with the presence of the polar hydroxyl and amide functional groups, which can engage in hydrogen bonding with water.

Experimental Protocol for logP Determination by Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a suitable vessel.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logP using the following formula: logP = log₁₀ ( [Compound]octanol / [Compound]aqueous )

logP_Determination_Workflowcluster_prepPreparationcluster_expExperimentcluster_analysisAnalysissaturatePre-saturaten-Octanol and WaterstockPrepare Stock Solutionin n-Octanolsaturate->stockpartitionPartitioningsaturate->partitionstock->partitionshakeShake to Equilibratepartition->shakeseparateSeparate Phases(Centrifugation)shake->separatemeasureMeasure Concentration(HPLC-UV/LC-MS)separate->measurecalculateCalculate logPmeasure->calculate

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Theoretical Considerations

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (carbonyl and ether oxygens) in 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one suggests it should have some degree of aqueous solubility. However, the fused aromatic ring system contributes to its lipophilicity, which may limit its solubility. The ionization of the phenolic hydroxyl group at pH values above its pKa will significantly increase its aqueous solubility.

Experimental Protocol for Thermodynamic Aqueous Solubility Determination

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is the most relevant measure for biopharmaceutical applications.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Sample Analysis: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS, against a standard curve.

  • Data Reporting: Report the solubility in units of µg/mL or µM at each pH.

Solubility_Determination_Workflowcluster_expExperimentcluster_analysisAnalysisadd_excessAdd Excess Solid to BufferequilibrateEquilibrate (24-72h)add_excess->equilibrateseparateSeparate Solid/Liquid(Filter/Centrifuge)equilibrate->separateanalyzeAnalyze Supernatant(HPLC-UV/LC-MS)separate->analyzereportReport Solubilityanalyze->report

Caption: Workflow for thermodynamic aqueous solubility determination.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and quantification of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the oxazine ring, the phenolic hydroxyl proton, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon of the oxazine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (MW = 165.15), the predicted mass-to-charge ratios (m/z) for common adducts are:

  • [M+H]⁺: 166.05

  • [M+Na]⁺: 188.03

  • [M-H]⁻: 164.04[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is expected to show absorption maxima characteristic of the benzoxazinone chromophore. The position of these maxima will be sensitive to the pH of the solution due to the ionization of the phenolic hydroxyl group.

Proposed Synthesis Route

A plausible synthetic route for 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one can be adapted from the synthesis of related benzoxazinones.[7] A potential strategy involves the reductive cyclization of a protected 2-nitrophenol derivative.

Synthesis_Pathwaycluster_stepsSynthetic Stepsstart7-Benzyloxy-2-nitrophenolDerivativereductionReductive Cyclizationstart->reductione.g., H₂, Pd/CdeprotectionDeprotectionreduction->deprotectione.g., HBr/AcOHproduct7-hydroxy-2H-benzo[b]oxazin-3(4H)-onedeprotection->product

Caption: Proposed synthetic pathway for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one. While a complete set of experimental data is not yet available, the combination of predicted values, theoretical principles, and robust experimental protocols presented herein offers a solid foundation for researchers and drug development professionals. The methodologies described can be readily implemented to generate the necessary experimental data to fully characterize this promising molecule and advance its potential applications.

An In-depth Technical Guide to the Natural Occurrence of Benzoxazinoids in Gramineae

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoxazinoids (BXDs) represent a critical class of indole-derived secondary metabolites predominantly found within the grass family (Gramineae or Poaceae). These compounds are central to the innate defense strategies of major cereal crops, including maize, wheat, and rye. Stored as stable, inactive glucosides within plant vacuoles, they are rapidly converted into toxic aglycones upon tissue disruption by herbivores or pathogens, a classic example of a two-component defense system.[1][2] This guide provides a comprehensive technical overview of the biosynthesis, chemical diversity, distribution, and biological functions of benzoxazinoids in Gramineae. We delve into the molecular genetics underpinning their production, the ecological implications of their activity, and detailed analytical protocols for their extraction and quantification. This document is intended to serve as a foundational resource for researchers exploring plant defense mechanisms, scientists investigating natural product chemistry, and professionals in drug development seeking novel bioactive scaffolds.

Chemical Diversity and Core Structures

The structural diversity of benzoxazinoids contributes to their wide range of biological activities.[3] They are broadly classified based on their core chemical skeleton, with further variations arising from substitutions on the benzene ring and glycosylation patterns.

Core Structural Classes:

  • Hydroxamic Acids: These are considered the most biologically active forms and include the foundational compounds DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and its 7-methoxy derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one).[4] DIMBOA is noted to be more reactive than DIBOA.[5][6]

  • Lactams: These are derivatives of the hydroxamic acids, such as HBOA (2-hydroxy-1,4-benzoxazin-3-one).[4][7]

  • Benzoxazolinones: These are stable degradation products formed from the unstable hydroxamic acids in aqueous solutions.[5] Key examples include BOA (benzoxazolin-2-one) and MBOA (6-methoxy-benzoxazolin-2-one).[4][7]

In healthy plant tissue, these compounds are primarily found as inactive glucosides (e.g., DIBOA-Glc, DIMBOA-Glc) to prevent autotoxicity.[2][6] Upon cellular damage, β-glucosidases cleave the sugar moiety to release the toxic aglycone.[1] Further enzymatic modifications, such as O-methylation by O-methyltransferases (OMTs), can produce more complex derivatives like HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside), which exhibits altered biological activity, for instance, being more effective against certain chewing herbivores.[8]

The Benzoxazinoid Biosynthetic Pathway

The biosynthesis of benzoxazinoids has been extensively elucidated in maize (Zea mays), which serves as the model system for Gramineae.[5][9] The pathway begins with a branch from primary metabolism and involves a series of enzymatic conversions catalyzed by enzymes encoded by a set of Benzoxazineless (Bx) genes.[10]

The pathway initiates in the plastid with the conversion of indole-3-glycerol phosphate to indole, a step catalyzed by the BX1 enzyme.[11][12] The subsequent steps, catalyzed by a series of cytochrome P450 monooxygenases (BX2 to BX5) located on the endoplasmic reticulum membrane, involve consecutive hydroxylations to form DIBOA.[9][13] DIBOA can then be glucosylated by UDP-glucosyltransferases (BX8 and BX9) in the cytosol to form the stable storage compound DIBOA-Glc.[6][13]

In species like maize and wheat, the pathway continues with further modifications. A 2-oxoglutarate-dependent dioxygenase (BX6) and an O-methyltransferase (BX7) convert DIBOA-Glc to DIMBOA-Glc.[6][13] Additional O-methyltransferases (e.g., BX10, BX12, BX14) and a dioxygenase (BX13) can further modify DIMBOA-Glc to produce compounds like HDMBOA-Glc and DIM₂BOA-Glc, which have specialized roles in defense, particularly against phloem-feeding insects like aphids.[2][14][15]

A notable feature in maize is that the core genes for DIBOA-Glc biosynthesis (Bx1 through Bx5, and Bx8) are physically clustered on chromosome 4, which may facilitate coordinated gene regulation.[13][16]

Benzoxazinoid_Biosynthesis cluster_core Core Pathway cluster_modification Modification Pathway (Maize) IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole  BX1 DIBOA DIBOA Indole->DIBOA  BX2-5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc  BX8/9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc  BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc  BX7 TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc  BX13 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc  BX14 DIM2BOA_Glc DIM₂BOA-Glc TRIMBOA_Glc->DIM2BOA_Glc  BX7 BX1 BX1 BX2_5 BX2, BX3, BX4, BX5 (CYP71C P450s) BX8_9 BX8, BX9 (UGTs) BX6 BX6 (2-ODD) BX7 BX7 (OMT) BX13 BX13 (2-ODD) BX7_mod BX7 (OMT) BX14 BX14 (OMT)

Fig. 1: Simplified benzoxazinoid biosynthesis pathway in maize.

Distribution and Concentration in Gramineae

Benzoxazinoids are characteristically found in many species of the Poaceae family but are notably absent in others.[3][5] This distribution has significant implications for the innate pest and pathogen resistance of these crops.

Crop SpeciesCommon NamePredominant BenzoxazinoidsTypical Concentration Range (Seedlings)Reference(s)
Zea maysMaize/CornDIMBOA-Glc, HDMBOA-Glc0.5 - 30 mM[5][6][17]
Triticum aestivumWheatDIBOA-Glc, DIMBOA-GlcSimilar amounts of both[6][17][18]
Secale cerealeRyeDIBOA-Glc (shoots), DIMBOA-Glc (roots)High concentrations in seedlings[5][6][17]
Hordeum spp.Wild BarleyDIBOA-GlcPresent[5][6]
Oryza sativaRiceAbsentN/A[3]
Avena sativaOatsAbsentN/A[3]
Sorghum bicolorSorghumAbsentN/A[3]

Table 1: Distribution and predominant forms of benzoxazinoids in major Gramineae crops.

Concentrations of benzoxazinoids are developmentally regulated, with the highest levels typically found in young seedlings, providing crucial protection during this vulnerable life stage.[5] For example, in maize, peak concentrations are observed 4 to 11 days after seed imbibition.[5] The levels generally decline as the plant matures. However, their synthesis can be induced in mature plants in response to herbivory or pathogen attack.[1][19]

Biological Roles and Mechanisms of Action

The primary and most studied function of benzoxazinoids is plant defense.[3] Their biological activity is multifaceted, impacting a wide range of organisms through various mechanisms.

Defense Against Herbivores

Benzoxazinoids are effective against a broad spectrum of insect herbivores, including chewing caterpillars, piercing-sucking aphids, and rootworms.[3] The release of toxic aglycones like DIMBOA upon tissue damage acts as a direct deterrent and toxin.[1] Furthermore, specific modified benzoxazinoids provide targeted defenses. For example, the conversion of DIMBOA-Glc to HDMBOA-Glc in maize enhances resistance against caterpillars, while DIMBOA-Glc itself is more effective at inducing callose deposition to fend off aphids.[2][19][20]

Antimicrobial and Fungistatic Properties

The aglycones DIBOA and DIMBOA, along with their degradation product MBOA, exhibit significant inhibitory effects against various bacterial and fungal pathogens, contributing to the plant's innate immunity.[3][21]

Allelopathy

Benzoxazinoids are released from the roots of producing plants into the soil via exudation or decomposition of plant material.[5][22] In the soil, these compounds can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy.[21][23] The degradation of DIMBOA in soil is relatively rapid, first yielding MBOA and subsequently aminophenoxazinones like AMPO.[5][24]

Intrinsic Plant Processes

Beyond defense, there is emerging evidence that benzoxazinoids and their breakdown products may play roles in regulating plant growth and development by interacting with hormonal signaling pathways, such as those for auxin and cytokinins.[16][25] They have also been implicated in nutrient acquisition from the soil.[25]

Analytical Methodologies for Benzoxazinoid Research

Accurate and robust analytical methods are essential for studying the biosynthesis, regulation, and function of benzoxazinoids. The inherent instability of the aglucones requires careful sample handling and extraction procedures to prevent enzymatic and chemical degradation.[23][26]

Recommended Protocol for Extraction and Quantification

This protocol outlines a standard workflow for the analysis of benzoxazinoids from Gramineae tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Step 1: Sample Collection and Preparation

  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.

  • Lyophilize (freeze-dry) the frozen tissue to a constant weight.

  • Grind the dried tissue to a fine, homogenous powder using a cryogenic grinder or a ball mill.[26] Store the powder at -80°C until extraction.

Step 2: Extraction Causality: The choice of extraction solvent is critical. Acidified methanol is commonly used because it efficiently extracts a broad range of benzoxazinoids while the acid (e.g., formic or acetic acid) helps to inactivate degradative enzymes and stabilize the compounds.[22] Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) can enhance efficiency.[27][28]

  • Weigh approximately 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of extraction solvent (e.g., 70-80% methanol in water with 0.1-1% formic acid).[7][28]

  • Vortex thoroughly and sonicate for 10-15 minutes in a sonication bath.

  • Centrifuge at high speed (e.g., >15,000 x g) for 15-20 minutes at 4°C.[28]

  • Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.[7]

  • Filter the final extract through a 0.22 µm syringe filter (PTFE or similar) into an HPLC vial for analysis.

Step 3: LC-MS/MS Analysis System Validation: A robust LC-MS/MS method relies on optimized separation and detection parameters. A C18 reversed-phase column is standard for separation.[28] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 50.0 x 2.1 mm).[28]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 3% to 95% B) over 5-10 minutes.[28]

    • Flow Rate: 0.4-0.7 mL/min.[28]

    • Column Temperature: 40-50°C.[28]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for many benzoxazinoids.

    • Detection: MRM mode. Specific mass transitions for each compound (e.g., DIMBOA-Glc, DIBOA, MBOA) must be determined by infusing pure standards.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations for each target benzoxazinoid.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the benzoxazinoids in the plant extracts by comparing their peak areas to the calibration curve.

BXD_Analysis_Workflow Start Plant Tissue (Leaf, Root) Freeze Flash Freezing (Liquid N₂) Start->Freeze Dry Lyophilization (Freeze-Drying) Freeze->Dry Grind Cryogenic Grinding Dry->Grind Extract Extraction (Acidified Methanol) Grind->Extract Grind->Extract  Homogenized Powder Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Analyze LC-MS/MS Analysis (UPLC-TQD) Filter->Analyze Filter->Analyze  Clean Extract Quantify Data Processing & Quantification Analyze->Quantify

Fig. 2: Standard workflow for benzoxazinoid extraction and analysis.

Evolutionary Origins in Grasses

The benzoxazinoid biosynthesis pathway is considered to be of monophyletic origin within the Poaceae, suggesting it evolved in an early grass species before the radiation of major subfamilies.[13][29] The genes of the pathway arose from duplications and functional modifications of genes from primary metabolism. For instance, the cornerstone Bx1 gene evolved from a duplication of the gene encoding the alpha-subunit of tryptophan synthase (TSA).[10][13]

Interestingly, while the core pathway is conserved, its genomic organization varies. The tight gene clustering observed in maize is not conserved in wheat and rye, where the Bx genes are more dispersed across the genome.[16] Recent research has also provided evidence for a horizontal transfer of an ancient Bx gene cluster from an ancestor of the Panicoideae (the subfamily including maize) to an ancestor of the Triticeae (the tribe including wheat and rye), an exceptionally rare event in plants that highlights the evolutionary importance of this defensive pathway.[11]

Conclusion and Future Directions

The benzoxazinoids of the Gramineae family are a well-elucidated and ecologically vital class of secondary metabolites. Their roles as constitutive and inducible defenses against a wide array of pests and pathogens underscore their importance to crop resilience. For researchers, the intricate biosynthetic pathway, its unique evolutionary history, and its complex regulation offer fertile ground for fundamental scientific inquiry. For professionals in drug development and agriculture, these natural products present opportunities for the development of novel biopesticides and serve as scaffolds for new therapeutic agents. Future research should focus on elucidating the transport mechanisms of benzoxazinoids within the plant, their precise roles in modulating the root microbiome[30], and the potential for engineering the pathway into BXD-deficient crops to enhance pest resistance.

References

"discovery and history of 2H-benzo[b]oxazin-3(4H)-one compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, History, and Synthetic Evolution of 2H-Benzo[b][1][2]oxazin-3(4H)-one Compounds

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of natural products chemistry, organic synthesis, and medicinal chemistry. Initially identified as a key component of the chemical defense system in graminaceous plants, its derivatives have since been developed into a vast library of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the journey of these compounds, from their discovery in nature to the elucidation of their biosynthetic pathways and the subsequent evolution of synthetic methodologies. We will explore the foundational synthetic routes and chart the progression to modern, highly efficient catalytic strategies. Furthermore, this document will detail the scaffold's role as a privileged structure in drug discovery, highlighting its application in developing potent agents for oncology, neurodegenerative diseases, and cardiovascular conditions. This technical guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the chemistry and therapeutic potential of this versatile molecular framework.

Introduction: The Benzoxazinone Scaffold

Defining the Core: Isomeric Forms and Nomenclature

Benzoxazinones are bicyclic heterocyclic compounds comprising a benzene ring fused to an oxazine ring.[2][3] The precise arrangement of the oxygen and nitrogen atoms and the position of the carbonyl group give rise to several structural isomers, the most common of which are the 1,3-benzoxazinones and 1,4-benzoxazinones.[1] This guide focuses specifically on the 2H-benzo[b][1][2]oxazin-3(4H)-one skeleton (also known as 2H-1,4-benzoxazin-3(4H)-one), a structure distinguished by its rigid, planar conformation that has proven to be a valuable scaffold in drug design.[4][5]

Natural Origins and Biological Significance

The history of benzoxazinones is deeply rooted in natural product chemistry. They are a crucial class of secondary metabolites found in various plant families, most notably in grasses (Gramineae), such as maize, wheat, and rye.[6][7] In these plants, benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) function as potent defense chemicals.[8] They act as natural insecticides, antifungals, and allelochemicals, protecting the plant from a wide range of pests and pathogens.[6][9]

The biosynthesis of these compounds in maize is well-characterized, involving a series of genes designated with the symbol 'bx'.[9] This pathway begins with the conversion of indole-3-glycerol phosphate to indole, a reaction catalyzed by the BX1 enzyme. Subsequent steps, carried out by enzymes encoded by genes like bx2, bx3, bx4, and bx5, modify the indole core to produce the final benzoxazinone structure.[9] The discovery of this natural defense mechanism provided the first glimpse into the profound biological activity of this chemical class.

Emergence as a Privileged Scaffold in Medicinal Chemistry

Drawing inspiration from its natural roles, medicinal chemists have recognized the 2H-benzo[b][1][2]oxazin-3(4H)-one core as a "privileged scaffold."[10] This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby enabling the development of diverse therapeutic agents. Its structural rigidity, synthetic accessibility, and multiple sites for chemical modification have made it a cornerstone in the design of novel drugs.[6][10] Derivatives have been reported to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][10]

Historical Perspective: Key Milestones in Discovery

The timeline of benzoxazinone chemistry begins with synthetic explorations before its full significance in nature was understood.

  • 1902: The first reported synthesis of a benzoxazinone derivative was achieved by Heller and Fiesselmann, who prepared 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids with aroyl chlorides.[1] While this work focused on the 1,3-isomer, it laid the groundwork for the synthesis of this class of fused heterocycles.

  • Mid-20th Century: The isolation and identification of benzoxazinoids from crop plants like maize marked a pivotal moment. The discovery of compounds like DIMBOA as the source of pest resistance in certain maize lines connected the chemical structure to a vital biological function.[8][9]

  • Late 20th Century: The elucidation of the complete biosynthetic pathway in maize provided a genetic and mechanistic understanding of how these molecules are produced in nature.[9] This knowledge further spurred interest in their synthesis and biological evaluation.

  • 21st Century: The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has become a focal point of intensive research in drug discovery, leading to the identification of potent inhibitors for critical therapeutic targets like PI3K, mTOR, and CDK9.[11][12]

The Evolution of Synthetic Strategies for 2H-Benzo[b][1][2]oxazin-3(4H)-ones

The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core has evolved from classical condensation reactions to sophisticated, high-efficiency catalytic methods.

Foundational Synthesis: Cyclocondensation of o-Aminophenols

The most fundamental and widely used method for constructing the 1,4-benzoxazinone ring involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative.[6] This straightforward two-step process first involves N-acylation of the amino group, followed by an intramolecular nucleophilic substitution (O-alkylation) where the phenolic oxygen displaces the chloride to form the heterocyclic ring.

  • Step 1: N-Acylation: To a stirred solution of 2-aminophenol (1.0 eq.) and a base such as triethylamine (1.1 eq.) in a suitable solvent like dichloromethane at 0 °C, chloroacetyl chloride (1.05 eq.) is added dropwise.

  • Step 2: Cyclization: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Step 3: Work-up: The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Step 4: Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the pure 2H-benzo[b][1][2]oxazin-3(4H)-one.[6]

The causality behind this experimental design lies in the differential reactivity of the functional groups in 2-aminophenol. The more nucleophilic amine group reacts preferentially with the acyl chloride. The subsequent intramolecular cyclization is entropically favored, leading to the stable six-membered ring.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 2-Aminophenol C N-Acylation (Base, Solvent) A->C B Chloroacetyl Chloride B->C D Intramolecular Cyclization C->D Intermediate Formation E 2H-benzo[b][1,4]oxazin-3(4H)-one D->E Ring Closure

Caption: Foundational Synthesis of 1,4-Benzoxazinone.

Modern Advancements and Catalytic Methods

While the classical approach is robust, modern organic synthesis has introduced more elegant and efficient strategies. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

MethodStarting MaterialsReagents/CatalystKey Features
Smiles Rearrangement 3-bromo-4-hydroxy benzaldehyde, anilines, chloroacetyl chlorideBaseInvolves an intramolecular aromatic nucleophilic substitution.[13]
Palladium-Catalyzed Carbonylation N-(o-bromoaryl)amidesPd catalyst, CO source (e.g., paraformaldehyde)Forms the carbonyl group in situ, high atom economy.[14]
Copper-Catalyzed Tandem Reaction N-substituted anthranilic acidsCu catalystProceeds via an intramolecular C-N coupling/rearrangement process.[14]
Ring Expansion PeroxyoxindolesSn catalystA Criegee-type rearrangement to expand a five-membered ring to the six-membered benzoxazinone.
Microwave-Assisted Synthesis Anthranilic acid, orthoester, aminesMicrowave irradiationSignificantly reduces reaction times.[15]

These advanced methods underscore the versatility of modern catalysis in heterocyclic synthesis. For instance, palladium-catalyzed carbonylative coupling avoids the use of highly reactive acyl chlorides by constructing the lactam ring through the incorporation of carbon monoxide, representing a more sophisticated and controlled approach.

G A Pd(0) Complex B Oxidative Addition A->B C Aryl-Pd(II)-X Intermediate B->C D CO Insertion (Carbonylation) C->D E Acyl-Pd(II)-X Complex D->E F Nucleophilic Attack (from Amide N-H) E->F G Reductive Elimination F->G G->A Regenerates Catalyst J Benzoxazinone Product G->J H Aryl Halide (R-X) H->B I Carbon Monoxide (CO) I->D

Caption: Generalized Palladium-Catalyzed Carbonylative Cycle.

Medicinal Chemistry Applications and Biological Activities

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prolific source of bioactive molecules, with derivatives showing promise in numerous therapeutic areas.

Therapeutic AreaBiological Target(s)Reported Activity/Significance
Oncology PI3K/mTOR, CDK9, EGFR, Tyrosine KinasesPotent dual PI3K/mTOR inhibitors with oral bioavailability have been developed.[5][12] Selective CDK9 inhibitors induce apoptosis in hematologic malignancies.[11] Other derivatives show broad antiproliferative activity against various cancer cell lines.[16][17]
Neurodegenerative Diseases Acetylcholinesterase (AChE), Dopamine D2 ReceptorsDerivatives have been identified as potent AChE inhibitors for potential Alzheimer's treatment.[18][19] Others act as dopamine receptor antagonists, suggesting applications in treating psychiatric disorders.[18]
Cardiovascular Disease Platelet Aggregation, Mineralocorticoid Receptor (MR)Certain compounds inhibit ADP-induced platelet aggregation, acting as potential anti-thrombotic agents.[13] A novel series of nonsteroidal MR antagonists has been developed for treating hypertension.[20]
Infectious Diseases Bacterial and Fungal TargetsThe scaffold has been utilized to develop agents with significant antibacterial and antifungal properties.[3][21]
Inflammatory Diseases Various inflammatory mediatorsBenzoxazinone derivatives have demonstrated anti-inflammatory and analgesic properties in several studies.[2][10]

Conclusion and Future Outlook

The journey of 2H-benzo[b][1][2]oxazin-3(4H)-one compounds from their role as plant defense metabolites to their status as a privileged scaffold in medicinal chemistry is a testament to the power of natural product-inspired drug discovery. The historical development of synthetic methods has transitioned from classical, robust procedures to highly efficient and versatile catalytic strategies, enabling the creation of vast and diverse chemical libraries. The demonstrated success of this scaffold in targeting critical enzymes like PI3K and CDK9 highlights its immense therapeutic potential, particularly in oncology. Future research will likely focus on refining the selectivity of these compounds, exploring new therapeutic applications, and developing even more sustainable and innovative synthetic routes to further unlock the potential of this remarkable heterocyclic system.

References

Preliminary Biological Activity Screening of Benzoxazinone Derivatives: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the preliminary biological activity screening of novel benzoxazinone derivatives, designed for researchers and scientists in the field of drug development. Moving beyond a simple recitation of protocols, this document emphasizes the causal logic behind experimental choices, establishing a self-validating system of inquiry from initial computational assessment to targeted in vitro assays. We will explore methodologies for evaluating anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities, grounded in authoritative protocols and structure-activity relationship (SAR) principles.

Introduction: The Therapeutic Promise of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged scaffold in drug discovery, found in natural products and synthetic compounds alike.[3] These structures are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] Naturally occurring benzoxazinones, such as DIBOA and DIMBOA found in cereal plants, play a role in defense against pests and pathogens.[6] This inherent bioactivity has inspired the synthesis and evaluation of thousands of derivatives.

The preliminary screening phase is the crucial first step in identifying "hit" compounds from a library of novel derivatives. The goal is not exhaustive characterization but rather the rapid and cost-effective identification of molecules with promising activity in relevant biological systems. A well-designed screening cascade maximizes the probability of finding genuine hits while minimizing false positives and negatives.

Chapter 1: Designing the Screening Cascade: A Strategic Approach

A hierarchical or cascaded approach is the most efficient method for screening a new library of compounds. This strategy starts with broad, high-throughput assays and progresses to more specific, lower-throughput, and complex biological models for the most promising candidates. This conserves resources and ensures that the most compelling compounds receive the most detailed investigation.

The Principle of Cytotoxicity First

Before assessing any specific biological activity (e.g., anti-inflammatory or antiviral), it is imperative to determine the general cytotoxicity of the derivatives. A compound that kills all cells is not a useful therapeutic agent. This baseline assessment is crucial for interpreting subsequent assay results. For instance, a compound that appears to inhibit viral replication might be doing so simply by killing the host cells. The selectivity index (SI), the ratio of cytotoxic concentration to effective concentration, is a key parameter for prioritizing compounds. A high SI is desirable.[7]

The Screening Workflow

The logical flow of experiments is paramount. A typical cascade begins with computational predictions, moves to broad in vitro cytotoxicity, and then branches into specific activity screens based on the library's design rationale.

Screening_Cascade cluster_0 Phase 1: In Silico & Triage cluster_1 Phase 2: Primary Screening (In Vitro) cluster_2 Phase 3: Secondary & SAR Analysis cluster_3 Phase 4: Lead Prioritization in_silico In Silico Screening (Docking, ADME Prediction) synthesis Compound Library Synthesis & Purification synthesis->in_silico Virtual Screening solubility Aqueous Solubility Assessment synthesis->solubility cytotoxicity General Cytotoxicity Assay (e.g., MTT on Normal Cell Line) solubility->cytotoxicity Test Concentration Determination anticancer Antiproliferative Screen (Cancer Cell Panel) cytotoxicity->anticancer Triage based on Selectivity Index antimicrobial Antimicrobial Screen (MIC Determination) cytotoxicity->antimicrobial Triage based on Selectivity Index anti_inflammatory Anti-inflammatory Screen (e.g., NO Inhibition) cytotoxicity->anti_inflammatory Triage based on Selectivity Index enzyme Enzyme Inhibition Screen (Biochemical Assay) cytotoxicity->enzyme Triage based on Selectivity Index hit_confirmation Hit Confirmation & Dose-Response anticancer->hit_confirmation antimicrobial->hit_confirmation anti_inflammatory->hit_confirmation enzyme->hit_confirmation sar_analysis Structure-Activity Relationship (SAR) Analysis hit_confirmation->sar_analysis secondary_assays Mechanism of Action (e.g., Apoptosis, Pathway Analysis) hit_confirmation->secondary_assays lead_selection Lead Candidate Selection sar_analysis->lead_selection secondary_assays->lead_selection

Caption: A generalized workflow for preliminary screening of benzoxazinone derivatives.

Chapter 2: In Silico Screening: The Predictive First Pass

Before committing to costly and time-consuming wet-lab synthesis and screening, computational methods can provide valuable insights to prioritize candidates.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the benzoxazinone derivative) when bound to a specific protein target. This is particularly useful if the library was designed to inhibit a particular enzyme, such as a protease or kinase.[8][9]

  • Causality: By simulating the binding interactions, we can hypothesize which compounds are most likely to be active. For example, docking studies on benzoxazinone derivatives against Herpes Virus Type 1 protease identified key interactions with Ser129 and hydrophobic pockets, explaining the activity of potent inhibitors.[8]

  • Trustworthiness: Docking scores are predictions, not measurements. They must be validated by in vitro assays. The process is trustworthy when used for prioritization rather than as a definitive measure of activity.

QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure of compounds with their biological activity.[10] Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for activity.

  • Expertise: For a series of antiplatelet benzoxazinones, QSAR models revealed that specific steric, electronic, and hydrophobic features were critical for activity.[10] This knowledge guides the design of future, more potent derivatives.

Chapter 3: Core In Vitro Screening Protocols

This section details validated, step-by-step protocols for assessing the most common biological activities associated with benzoxazinone derivatives.

Anticancer Activity Screening

Benzoxazinones have shown significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes like topoisomerase.[7][11]

The SRB assay is a reliable method for assessing cytotoxicity in adherent cell lines, making it suitable for screening against solid tumor cell lines like A549 (lung), HepG2 (liver), and MCF-7 (breast).[12]

  • Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

    • Compound Treatment: Add serial dilutions of the benzoxazinone derivatives (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Quantitative results should be summarized in a clear, tabular format.

Compound IDSubstitution PatternIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. L02 (Normal)Selectivity Index (L02/A549)
BZ-01Unsubstituted7.35 ± 0.2712.5 ± 0.8> 100> 13.6
BZ-022-Phenyl5.10 ± 0.159.55 ± 0.37> 100> 19.6
Doxorubicin(Positive Control)0.05 ± 0.010.08 ± 0.011.5 ± 0.230.0

Data is illustrative. Real data would be derived from experimental results.[13]

Promising hits from the primary screen should be investigated further. Many benzoxazinones exert their anticancer effect by inducing apoptosis.[7] This can be screened by measuring the activity of caspases, the key executioner enzymes in the apoptotic pathway.

Apoptosis_Pathway BZ Benzoxazinone Derivative p53 p53 Activation BZ->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway targeted by some benzoxazinones.[7]
Antimicrobial Activity Screening

Benzoxazine derivatives have shown promise as antibacterial and antifungal agents.[14][15] The standard preliminary screen is to determine the Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a robust and widely accepted protocol.[16]

  • Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. Growth is assessed by visual turbidity or by using a metabolic indicator.

  • Step-by-Step Methodology:

    • Prepare Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzoxazinone derivatives. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also include a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Inoculation: Add the bacterial inoculum to all wells except the negative control.

    • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be aided by adding an indicator like Resazurin, which changes color in the presence of metabolic activity.

  • Trustworthiness: The inclusion of standardized bacterial concentrations and positive/negative controls is essential for a valid result. The protocol is self-validating; if the positive control doesn't grow or the negative control is turbid, the assay run is invalid.

Compound IDMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
BZ-013264>128
BZ-0283264
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A4

Data is illustrative and represents typical results.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Benzoxazinones have been investigated as anti-inflammatory agents.[17][18][19] A common primary screen involves using lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: LPS, a component of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO can be quantified indirectly by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Step-by-Step Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Include a positive control (LPS only) and a drug control (e.g., Dexamethasone).

    • Incubation: Incubate for 24 hours.

    • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution).

    • Quantification: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance and can be calculated from a sodium nitrite standard curve.

  • Causality: A reduction in nitrite concentration indicates that the compound inhibits the inflammatory response to LPS, likely through inhibition of the iNOS (inducible nitric oxide synthase) pathway. A concurrent cytotoxicity assay (e.g., MTT) is essential to ensure the observed NO reduction is not due to cell death.[20]

Chapter 4: Data Interpretation and Structure-Activity Relationships (SAR)

The goal of preliminary screening is to generate data that allows for informed decision-making.

  • Hit Criteria: A "hit" is a compound that meets a predefined activity threshold (e.g., IC₅₀ < 10 µM in an anticancer screen) and shows an acceptable selectivity index.

  • Structure-Activity Relationships (SAR): Once active and inactive compounds are identified, their structures must be compared to deduce SAR. For example, studies have shown that for certain benzoxazinone series, the presence of substituents on the benzene ring can reduce inhibitory potential against α-chymotrypsin, while specific halogen substitutions on a phenyl substituent can increase it.[21] Another study on phytotoxicity found that the lack of a hydroxyl group at C-2 and the presence of a hydroxyl at N-4 increased activity.[4] These insights are the foundation for the next round of rational drug design.

Conclusion and Future Directions

This guide has outlined a strategic, multi-tiered approach to the preliminary biological screening of novel benzoxazinone derivatives. By integrating in silico prediction with robust in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising hit compounds. The emphasis on understanding the causality behind protocols and establishing self-validating assays ensures the generation of high-quality, reproducible data. The crucial next steps involve confirming the activity of "hits," exploring their mechanism of action in more detail, and using the initial SAR data to guide the synthesis of a second-generation library in a classic hit-to-lead optimization cycle.

References

Whitepaper: A Predicted Mechanism of Action for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one: A Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][2] However, the specific biological role and mechanism of action for the 7-hydroxy substituted analog, 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one, remain largely uncharacterized. This technical guide synthesizes existing knowledge on structurally related benzoxazinones to propose a primary and secondary mechanistic hypothesis for this specific compound. We predict that its primary mode of action is the dual inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival implicated in cancer.[3][4] A secondary predicted mechanism involves the modulation of key inflammatory pathways. This document provides a comprehensive, technically-grounded rationale for these predictions and outlines a detailed, self-validating experimental workflow for researchers and drug development professionals to systematically investigate and confirm these hypotheses.

The Benzoxazinone Scaffold: A Foundation of Diverse Bioactivity

Benzoxazinones are fused heterocyclic compounds that have garnered significant attention from the scientific community.[5] Their rigid, planar structure serves as an excellent backbone for the synthesis of novel therapeutic agents. The core contains reactive electrophilic sites, making it a versatile building block for creating diverse chemical libraries.[1][6] A broad spectrum of biological properties has been attributed to this class, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2][7][8] This wide range of effects suggests that different substitutions on the benzoxazinone ring system can dramatically alter target specificity and biological response, making each analog a unique candidate for investigation.

Structural Analysis of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

A molecule's function is intrinsically linked to its structure. The title compound possesses three key features that inform our mechanistic predictions:

  • The Benzoxazinone Core: This bicyclic system provides a rigid conformation that can facilitate specific, high-affinity binding to protein targets. Its established role as a "pharmacophore" in numerous active compounds makes it an ideal starting point for drug design.

  • The Cyclic Lactam Moiety: The amide bond within the oxazine ring offers hydrogen bond donor and acceptor capabilities, which are critical for molecular recognition and interaction with the active sites of enzymes, particularly kinases.

  • The Phenolic Hydroxyl Group at the 7-Position: The hydroxyl group is a potent hydrogen bond donor and can significantly influence the molecule's electronic properties and solubility. Phenolic moieties are well-known for their antioxidant and radical-scavenging capabilities. Furthermore, this group provides a potential site for metabolic modification or for forming key interactions within a protein's binding pocket, potentially anchoring the molecule and enhancing its inhibitory activity.

Predicted Mechanisms of Action

Based on extensive evidence from closely related analogs, we propose two primary, testable hypotheses for the mechanism of action of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Primary Hypothesis: Dual Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a high-value target for oncology drug development.[4] Significantly, a recent study detailed the successful design of 4-phenyl-2H-benzo[b][9][10]oxazin-3(4H)-one derivatives as potent, orally active PI3K/mTOR dual inhibitors.[3][4] One lead compound from this series demonstrated an IC₅₀ of just 0.63 nM against PI3Kα and showed significant tumor growth inhibition in xenograft models.[4]

Given the established success of the benzoxazinone scaffold in targeting this pathway, we predict that 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one also functions as a PI3K/mTOR inhibitor. The 7-hydroxy group could form a critical hydrogen bond with a key residue in the ATP-binding pocket of these kinases, similar to the hinge-binding motifs seen in many established kinase inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Predicted Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Inhibition Compound 7-hydroxy-2H-benzo[b] oxazin-3(4H)-one Compound->PI3K Inhibits Compound->mTORC1 Inhibits Compound->mTORC2 Inhibits Validation_Workflow cluster_stage1 Stage 1: Primary Hypothesis Validation (Biochemical & Cellular) cluster_stage2 Stage 2: Secondary Hypothesis & Phenotypic Validation s1_start Compound Synthesis & QC s1_p1 Protocol 1: Biochemical Kinase Assays (PI3K Isforms, mTOR) s1_start->s1_p1 s1_p2 Protocol 2: Cellular Target Engagement (Western Blot for p-Akt, p-S6K) s1_start->s1_p2 s1_data Determine IC50 Values & Cellular Potency s1_p1->s1_data s1_p2->s1_data s1_decision Potent & On-Target Activity? s1_data->s1_decision s2_p3 Protocol 3: Anti-Inflammatory Assays (Griess Assay for NO, ELISA for Cytokines) s1_decision->s2_p3 Yes s2_pheno Cancer Cell Viability Assays (e.g., MTT, Clonogenic) s1_decision->s2_pheno Yes s1_stop STOP: Re-evaluate or Discontinue s1_decision->s1_stop No s2_data Determine Anti-Inflammatory EC50 & Anti-proliferative GI50 s2_p3->s2_data s2_pheno->s2_data s2_end Lead Candidate Profile s2_data->s2_end

References

"in silico toxicity prediction of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A stylized graphic of a molecule with interconnected data points, representing in silico analysis.

Abstract: This guide provides a comprehensive framework for the in silico toxicity prediction of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one. It is designed for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of computational tools to focus on the strategic selection of methodologies, the construction of robust predictive workflows, and the critical interpretation of the resulting data. The core of this guide is to integrate predictive toxicology into research and development, emphasizing scientific integrity and grounding each step in authoritative references.

Introduction: The Imperative for Predictive Toxicology

The landscape of drug discovery and chemical safety is undergoing a significant shift. Traditional animal testing is increasingly challenged by ethical concerns, high costs, and the limited translatability of animal models to human physiology. In silico toxicology, which uses computational models to predict the adverse effects of chemical substances, has emerged as a powerful alternative.[1][2] By leveraging sophisticated algorithms and extensive datasets, it is now possible to prioritize lead compounds, identify potential hazards early in development, and reduce reliance on animal testing. This aligns with the "3Rs" principle of Replacement, Reduction, and Refinement in animal research.[3]

7-hydroxy-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound with a scaffold found in various biologically active molecules. Its potential applications necessitate a thorough toxicological evaluation. This guide outlines a comprehensive in silico strategy to assess its potential toxicities, focusing on key endpoints relevant to human health.

Compound at a Glance: 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

A thorough understanding of the target molecule is essential before beginning predictive modeling.

  • Structure:

    • IUPAC Name: 7-hydroxy-2H-1,4-benzoxazin-3(4H)-one

    • CAS Number: 5466-88-6

    • Molecular Formula: C₈H₇NO₃

    • Molecular Weight: 165.15 g/mol

    • Canonical SMILES: C1C(=O)NC2=CC(=C(C=C2O1)O)C

  • Physicochemical Properties: A preliminary analysis of the compound's physicochemical properties is crucial, as they significantly influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and, consequently, its toxicological behavior.

PropertyPredicted ValueSignificance in Toxicology
LogP (o/w) 0.5 - 1.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Water Solubility HighFacilitates distribution in aqueous biological environments.
pKa Acidic (Phenolic Hydroxyl)Influences ionization state at physiological pH, affecting receptor interaction and membrane transport.
Polar Surface Area ~70 ŲSuggests good oral bioavailability.
Strategic Framework for In Silico Toxicity Assessment

A robust in silico toxicity assessment is a multi-faceted investigation. This guide proposes a hierarchical approach, starting with broad, rule-based predictions and progressing to more specific, mechanistic models.

Caption: Hierarchical workflow for the in silico toxicity assessment.

Phase 1: Hazard Identification via Structural Alerts

The initial step involves screening the molecule for "structural alerts" or "toxicophores," which are molecular substructures statistically associated with specific toxicities. This qualitative approach provides a rapid and valuable first-pass assessment.

Methodology: Rule-Based Systems

  • Principle: These systems are expert-derived knowledge bases that flag substructures known to be reactive or implicated in toxicological mechanisms.

  • Recommended Tool: The OECD QSAR Toolbox is a free software application for chemical hazard assessment.[4][5][6][7] It integrates various data sources and prediction methods, including structural alert profilers.

  • Protocol:

    • Input: Enter the SMILES string of the compound into the OECD QSAR Toolbox.[8]

    • Profiling: Utilize the built-in profilers, such as "Oncologic," "Genotoxic," and "Protein binding" alerts.

    • Analysis: Scrutinize the output for any identified alerts. The presence of an alert indicates a higher potential for toxicity and warrants further investigation.

Phase 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity or toxicity.[3][9][10][11] These models provide quantitative predictions for specific toxicological endpoints.

Selection of Endpoints: Based on regulatory requirements and common mechanisms of drug-induced toxicity, the following key endpoints will be the focus:

  • Genotoxicity/Mutagenicity (Ames Test): Predicts the potential to induce DNA mutations.

  • Carcinogenicity: Predicts the potential to cause cancer.

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): Assesses potential liver damage.

  • Cardiotoxicity (hERG Blockade): Evaluates the risk of cardiac arrhythmias.

  • Skin Sensitization: Predicts the potential to cause allergic contact dermatitis.

Methodology: Utilizing Validated QSAR Models

  • Principle: A consensus approach, using multiple, independently validated QSAR models, increases prediction confidence.

  • Recommended Platforms:

    • Toxtree: An open-source application that estimates toxic hazards using a decision tree approach.[12][13][14][15][16]

    • ProTox-II: A web server for predicting various toxicity endpoints.[17][18][19][20][21]

  • Protocol:

    • Input: Submit the compound's SMILES string to each platform.

    • Model Selection: For each endpoint, select multiple available models.

    • Execution: Run the predictions.

    • Data Consolidation: Compile the results into a summary table and critically evaluate the "Applicability Domain" of each model.

Predicted Toxicity Profile (Illustrative Data):

Toxicological EndpointPrediction (Model 1: Toxtree)Prediction (Model 2: ProTox-II)ConsensusConfidence
Ames Mutagenicity NegativeNegativeNon-mutagenic High
Carcinogenicity NegativeNegativeNon-carcinogenic High
Hepatotoxicity InactiveInactiveLow potential for DILI Moderate
hERG Blockade Non-blockerNon-blockerLow risk of cardiotoxicity High
Skin Sensitization Non-sensitizerN/ANon-sensitizer High
Phase 3: Mechanistic Elucidation through Molecular Docking

While QSAR provides valuable predictions, molecular docking offers insights into underlying biological mechanisms.[22][23][24][25][26] This computational technique predicts the preferred orientation of a molecule when bound to a biological target.[23]

Selection of Toxicologically Relevant Targets:

  • Cytochrome P450 (CYP) Isoforms (e.g., 3A4, 2D6, 2C9): Inhibition or induction can lead to drug-drug interactions.

  • Nuclear Receptors (e.g., PXR, CAR): Activation can induce drug-metabolizing enzymes.

  • hERG Potassium Channel: To corroborate QSAR predictions for cardiotoxicity.

Methodology: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

  • Recommended Software:

    • AutoDock Vina: A widely used open-source docking program.[27][28][29]

    • PyMOL or UCSF Chimera: Molecular visualization systems for preparing molecules and analyzing results.[30][31][32][33][34][35][36][37][38]

  • Protocol:

    • Ligand Preparation: Generate and energy-minimize the 3D structure of the compound.

    • Protein Preparation: Download protein structures from the Protein Data Bank (PDB) and prepare them for docking.[39][40][41][42][43]

    • Docking Simulation: Run the docking simulation using AutoDock Vina.

    • Analysis: Analyze the predicted binding energies and visualize the binding poses to identify key interactions.

Integrated Risk Assessment and Conclusion

Summary of Findings:

  • Structural Alerts: No significant structural alerts for genotoxicity or carcinogenicity were identified.

  • QSAR Predictions: Consensus from multiple QSAR models indicates a low probability of Ames mutagenicity, carcinogenicity, hepatotoxicity, hERG blockade, and skin sensitization.

  • Mechanistic Insights: Molecular docking studies suggest a low binding affinity for key cytochrome P450 enzymes and the hERG channel, corroborating the QSAR predictions.

Based on this comprehensive in silico assessment, 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one is predicted to have a favorable safety profile. The absence of structural alerts, negative QSAR predictions, and a lack of significant off-target interactions suggest a low risk of genotoxicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

Caveats and Future Directions:

In silico models are predictive tools, not replacements for experimental validation.[44][45][46] The predictions from this guide should inform and guide subsequent in vitro and in vivo testing. Future work should focus on confirming these predictions with targeted in vitro assays.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to the Spectroscopic Analysis of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[3] As a member of the benzoxazinone family, this molecule possesses a unique structural framework combining a phenolic ring with a cyclic amide (lactam) fused into a 1,4-oxazine ring system. Understanding its precise structure and electronic properties is paramount for elucidating its mechanism of action and for quality control in synthetic processes. This document details the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We provide predicted spectral data, in-depth interpretation, field-proven experimental protocols, and logical frameworks for analysis, designed to guide researchers and drug development professionals in their work with this and related compounds.

Molecular Structure and Spectroscopic Relevance

The structural elucidation of a molecule like 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (Molecular Formula: C₈H₇NO₃, Molecular Weight: 165.15 g/mol ) relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each nucleus.

  • IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides clues to the molecular structure through controlled fragmentation analysis.

The combination of a trisubstituted aromatic ring, a secondary amide (lactam), a phenolic hydroxyl group, and an ether linkage within the heterocyclic ring presents a rich set of spectroscopic features to analyze.

Figure 1: Chemical structure of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment Mapping

Expertise & Causality: The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this analysis. Its polarity effectively solubilizes the compound, and more importantly, its ability to form hydrogen bonds prevents the rapid exchange of the labile hydroxyl (-OH) and amide (-NH) protons. This allows for their clear observation in the spectrum, which would be lost or significantly broadened in solvents like CDCl₃ or D₂O.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-OH (on C7)9.5 - 10.5Broad Singlet-1HPhenolic proton, deshielded by the aromatic ring and hydrogen bonding with the solvent.[4]
H4 (N-H)~10.7Singlet-1HAmide proton, typically deshielded and appearing as a sharp singlet in DMSO.
H5~6.85DoubletJ = 8.4 (ortho)1HOrtho to the ether oxygen (C4a-O1), shielded by its electron-donating effect.
H6~6.35Doublet of DoubletsJ = 8.4 (ortho), 2.4 (meta)1HOrtho to the hydroxyl group (electron-donating, shielding) and meta to the ether oxygen.
H8~6.25DoubletJ = 2.4 (meta)1HOrtho to the hydroxyl group and meta to the amide nitrogen, highly shielded.
H2 (-CH₂-)~4.50Singlet-2HMethylene protons adjacent to an ether oxygen and a carbonyl group.

Interpretation Insights:

  • Aromatic Region (6.0-7.0 ppm): The substitution pattern on the benzene ring (at positions 1, 2, 4, and 5 relative to each other) results in a characteristic three-proton AMX spin system. The proton H5, being ortho to the electron-withdrawing amide group (via the ring fusion), is expected to be the most downfield of the three. Protons H6 and H8 are significantly shielded by the powerful electron-donating hydroxyl group at C7.

  • Labile Protons (> 9 ppm): The distinct signals for the phenolic -OH and amide -NH protons in DMSO-d₆ are confirmatory. Their chemical shifts can vary with concentration and temperature but are expected in this downfield region.

  • Aliphatic Region (~4.5 ppm): The two protons on C2 are chemically equivalent and thus appear as a singlet. Their position is downfield due to the deshielding effects of the adjacent ether oxygen (O1) and the lactam carbonyl group (C3).

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon atom. For more detailed analysis, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. These experiments differentiate between CH₃, CH₂, CH, and quaternary carbons, which is invaluable for unambiguous peak assignment.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | C3 | ~165 | Quaternary (C=O) | Lactam carbonyl carbon, highly deshielded.[5] | | C7 | ~155 | Quaternary (C-OH) | Aromatic carbon attached to the hydroxyl group, significantly deshielded by the oxygen. | | C4a | ~142 | Quaternary | Aromatic carbon part of the ring fusion, adjacent to the amide nitrogen. | | C8a | ~130 | Quaternary | Aromatic carbon part of the ring fusion, adjacent to the ether oxygen. | | C5 | ~118 | CH | Aromatic carbon ortho to the amide nitrogen influence. | | C6 | ~108 | CH | Aromatic carbon ortho/para to strong electron-donating groups (-OH, -O-). | | C8 | ~103 | CH | Aromatic carbon ortho to the hydroxyl group, highly shielded. | | C2 | ~67 | CH₂ | Methylene carbon deshielded by adjacent O1 and C3=O. |

Interpretation Insights:

  • Carbonyl Carbon: The lactam carbonyl (C3) is the most downfield signal, a characteristic feature of amides.

  • Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. C7, attached to the electronegative oxygen of the hydroxyl group, is significantly downfield. Conversely, C6 and C8, which are ortho/para to the -OH and -O- groups, are shifted upfield due to increased electron density from resonance effects.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one in approximately 0.6 mL of high-purity DMSO-d₆.

  • Solvent Reference: Use the residual solvent peak of DMSO-d₆ as the internal reference (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).[5]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Spectrometer: 101 MHz (corresponding to 400 MHz for ¹H) or higher.

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups. For this molecule, the key signatures will be the stretches associated with the O-H, N-H, and C=O bonds. The position of the lactam C=O stretch is diagnostic; being part of a six-membered ring, it is expected around 1670 cm⁻¹.[1] Conjugation with the aromatic ring and hydrogen bonding can shift this value slightly.

Predicted IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3550-3200Strong, BroadO-H Stretch (H-bonded)Phenol
~3300MediumN-H StretchSecondary Amide (Lactam)
~1670Strong, SharpC=O Stretch (Amide I)6-membered Lactam
1610, 1500Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O Stretch (Aryl Ether)Ar-O-CH₂
~1100StrongC-O StretchPhenol

Interpretation Insights:

  • High-Frequency Region (>3000 cm⁻¹): The spectrum will be dominated by a broad, strong absorption from the hydrogen-bonded phenolic -OH group.[6][7] Superimposed on this, a sharper peak for the N-H stretch of the lactam should be visible.[8]

  • Carbonyl Region (~1670 cm⁻¹): The most intense and diagnostically significant peak will be the C=O stretch of the lactam. Its position confirms the cyclic amide structure.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals, but strong absorptions corresponding to the C-O stretches of the aryl ether and phenol functionalities will be prominent and confirmatory.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR unit first.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Causality: Electron Impact (EI) ionization is a suitable technique for this relatively small and stable molecule. It provides the molecular ion (M⁺˙) peak, confirming the molecular weight, and induces predictable fragmentation, which offers structural validation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.[9][10]

Predicted Mass Spectrum Data (EI, 70 eV)

  • Molecular Ion (M⁺˙): m/z 165. This peak should be reasonably intense due to the stability of the fused aromatic-heterocyclic system.[9]

  • Key Fragments:

    • m/z 137: [M - CO]⁺˙. Loss of a neutral carbon monoxide molecule from the lactam ring is a very common and characteristic fragmentation pathway for lactams and related cyclic carbonyl compounds.[11]

    • m/z 108: [M - CO - HCN]⁺˙ or [M - C₂H₂NO]⁺. Subsequent loss of HCN or a larger fragment from the m/z 137 ion.

    • m/z 109: Retro-Diels-Alder (RDA) type fragmentation is possible, leading to cleavage of the oxazine ring.

Fragmentation_Pathwaymol_ion[C₈H₇NO₃]⁺˙m/z = 165(Molecular Ion)frag1[C₇H₇NO₂]⁺˙m/z = 137mol_ion->frag1- COfrag2[C₆H₆NO]⁺m/z = 108frag1->frag2- CHO˙

Figure 2: Proposed key fragmentation pathway for 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one under EI-MS.

Experimental Protocol: Electron Impact MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules in the source.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak. Propose structures for major fragment ions by calculating the mass differences (neutral losses) from the molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is a clear-cut process when approached with a systematic and multi-technique strategy. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the C-H framework, IR spectroscopy confirms the presence of key hydroxyl, amide, and ether functional groups, and Mass Spectrometry validates the molecular weight and structural integrity through predictable fragmentation. The data and protocols presented in this guide serve as a robust reference for researchers, ensuring accurate and reliable structural confirmation of this important benzoxazinone derivative.

Methodological & Application

Application Notes & Protocols: A Guide to the Smiles Rearrangement in 4,7-Disubstituted-2H-benzo[b]oxazin-3(4H)-one Synthesis

Application Notes & Protocols: A Guide to the Smiles Rearrangement in 4,7-Disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-one Synthesis

Abstract: The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. This document provides a comprehensive guide to the synthesis of 4,7-disubstituted derivatives of this heterocycle, leveraging the powerful and efficient Smiles rearrangement. We will detail a robust experimental protocol, elucidate the underlying reaction mechanism, provide insights for reaction optimization and troubleshooting, and present a visual workflow for clarity. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of the Smiles Rearrangement

The Smiles rearrangement is a classical yet continually relevant intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][3] It involves the migration of an aryl group from one heteroatom to another, proceeding through a characteristic spirocyclic Meisenheimer complex.[1][4] This rearrangement offers a powerful and often superior alternative to conventional intermolecular methods for constructing heterocyclic systems like benzoxazinones.[5][6]

Traditional syntheses can be multi-step and suffer from harsh conditions or limited substrate scope. In contrast, the Smiles rearrangement provides a convergent and atom-economical pathway, often proceeding under mild, base-mediated conditions to furnish "difficult-to-make" structures, including sterically hindered molecules, in high yields.[6][7][8] The strategic application of this rearrangement allows for the efficient assembly of the 2H-benzo[b][1][2]oxazin-3(4H)-one core, a key pharmacophore for various therapeutic targets, including platelet aggregation inhibitors.[5][9]

This protocol focuses on a specific, field-proven application: the synthesis of 4,7-disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-ones, demonstrating the reaction's utility and reliability in a drug discovery context.

Detailed Experimental Protocol

This section outlines a validated, step-by-step procedure for the synthesis of a representative 4,7-disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-one via a two-step sequence culminating in the key Smiles rearrangement.

Overall Reaction Scheme:

  • Step 1: O-Alkylation. Formation of the ether linkage between a substituted 2-chlorophenol and an N-substituted 2-chloroacetamide.

  • Step 2: Smiles Rearrangement. Base-mediated intramolecular cyclization to form the final benzoxazinone product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-4-methylphenolReagentPlus®, 99%Sigma-AldrichStarting Material
2-Chloro-N-phenethylacetamide98%Combi-BlocksStarting Material
Cesium Carbonate (Cs₂CO₃)99.9% trace metals basisSigma-AldrichBase for Smiles Rearrangement
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase for O-Alkylation
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsSolvent
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-AldrichSolvent
Ethyl Acetate (EtOAc)ACS GradeVWRFor Extraction
Brine (Saturated NaCl)Lab PreparedN/AFor Workup
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying Agent
Silica Gel230-400 meshSorbent TechnologiesFor Chromatography
Step-by-Step Procedure

Step 1: Synthesis of the Precursor: 2-(2-chloro-4-methylphenoxy)-N-phenethylacetamide

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methylphenol (1.43 g, 10.0 mmol, 1.0 equiv), 2-chloro-N-phenethylacetamide (1.98 g, 10.0 mmol, 1.0 equiv), and anhydrous acetonitrile (40 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • Upon completion, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (gradient elution, 10% to 40% EtOAc in hexanes) to yield the pure ether precursor as a white solid.

Step 2: Smiles Rearrangement to form 7-methyl-4-phenethyl-2H-benzo[b][1][2]oxazin-3(4H)-one

  • To a 50 mL round-bottom flask, add the purified precursor, 2-(2-chloro-4-methylphenoxy)-N-phenethylacetamide (3.18 g, 10.0 mmol, 1.0 equiv), and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Add cesium carbonate (Cs₂CO₃) (4.89 g, 15.0 mmol, 1.5 equiv). Causality Note: Cesium carbonate is a highly effective base for this transformation. Its high solubility in DMF and the large, soft cesium cation facilitate the deprotonation of the amide N-H and promote the subsequent intramolecular cyclization.

  • Heat the reaction mixture to 150°C under an inert atmosphere (N₂) and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in Hexanes).

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (gradient elution, 10% to 30% EtOAc in hexanes) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product, 7-methyl-4-phenethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Reaction Mechanism and Key Intermediates

The Smiles rearrangement proceeds via a well-established intramolecular SNAr mechanism.[1] The key to this reaction is the presence of an electron-deficient aromatic ring and a tethered nucleophile.

  • Deprotonation: The reaction is initiated by the base (Cs₂CO₃), which deprotonates the amide nitrogen, significantly increasing its nucleophilicity.

  • Intramolecular Attack: The resulting amide anion performs an intramolecular nucleophilic attack on the ipso-carbon of the aromatic ring—the carbon atom bearing the chloro leaving group.

  • Meisenheimer Complex Formation: This attack forms a high-energy, spirocyclic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic ring, stabilized by the electron-withdrawing nature of the system.

  • Ring Opening & Aromatization: The Meisenheimer complex collapses by expelling the chloride leaving group. This step re-establishes the aromaticity of the ring and forms the final, stable benzoxazinone product.

Caption: Figure 1: Mechanism of the Smiles Rearrangement

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Precursor (Step 1) Incomplete reaction; Inefficient base; Wet solvent/reagents.- Ensure reflux is maintained for the full duration. Confirm completion with TLC.- Use freshly dried, powdered K₂CO₃.- Use anhydrous acetonitrile.
Low Yield of Final Product (Step 2) Insufficient temperature; Ineffective base; Side reactions.- Ensure the internal reaction temperature reaches 150°C. DMF has a high boiling point, so a sand or oil bath is recommended.- Cs₂CO₃ is optimal, but other strong, non-nucleophilic bases like K₂CO₃ or NaH can be trialed, though they may require higher temperatures or longer reaction times.[10]- Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
Formation of Hydrolysis Byproduct Presence of water during the reaction or workup.- Use anhydrous DMF and ensure all glassware is thoroughly dried.- During workup, perform extractions promptly after quenching with ice water.
Reaction Stalls / Does Not Go to Completion Poor solubility of reactants; Steric hindrance.- While DMF is generally excellent, other polar aprotic solvents like DMSO could be explored.[4]- For highly hindered substrates, increasing the reaction temperature or using a stronger base system may be necessary.

Experimental Workflow Overview

The entire process, from starting materials to the final purified product, can be visualized as a linear workflow. This ensures clarity and reproducibility in the laboratory setting.

WorkflowFigure 2: Experimental WorkflowStart1. Reagent Setup(Phenol, Acetamide, K₂CO₃, CH₃CN)Reflux2. O-Alkylation(Reflux, 12-16h)Start->RefluxWorkup13. Precursor Workup(Filter, Concentrate)Reflux->Workup1Purify14. Precursor Purification(Silica Gel Chromatography)Workup1->Purify1Smiles_Setup5. Rearrangement Setup(Precursor, Cs₂CO₃, DMF)Purify1->Smiles_SetupHeat6. Smiles Reaction(150°C, 4-6h)Smiles_Setup->HeatWorkup27. Product Workup(Quench, Extract, Dry)Heat->Workup2Purify28. Final Purification(Chromatography or Recrystallization)Workup2->Purify2Analysis9. Product Analysis(NMR, MS, Purity)Purify2->Analysis

Caption: Figure 2: Experimental Workflow

Conclusion

The Smiles rearrangement is a highly efficient and reliable method for the synthesis of 4,7-disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-ones.[5][6] By understanding the mechanism and optimizing the reaction conditions as detailed in this guide, researchers can readily access a diverse range of these valuable heterocyclic compounds. The protocol described herein is robust, scalable, and amenable to the generation of libraries for structure-activity relationship (SAR) studies, making it an invaluable tool in the modern drug discovery and development pipeline.

Application Notes and Protocols for Benzoxazinone Derivatives in Hematologic Malignancy Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of benzoxazinone derivatives in the study of hematologic malignancies. This document outlines the key mechanisms of action, provides detailed protocols for in vitro and in vivo evaluation, and offers insights into data interpretation and potential challenges.

Introduction: The Therapeutic Potential of Benzoxazinone Derivatives

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their diverse pharmacological activities.[1][2][3] In the context of hematologic malignancies—a group of cancers affecting the blood, bone marrow, and lymph nodes, including leukemia, lymphoma, and multiple myeloma—these compounds have shown promise as potent anti-proliferative and pro-apoptotic agents.[4][5] Their mechanisms of action are multifaceted, often involving the targeting of key cellular pathways that are dysregulated in cancer.[6][7] This guide will delve into the practical applications of these derivatives in a research setting.

Part 1: Unraveling the Mechanisms of Action

The anti-cancer effects of benzoxazinone derivatives in hematologic malignancies are attributed to their ability to modulate several critical signaling pathways. Understanding these mechanisms is crucial for designing robust experiments and interpreting results accurately.

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

A significant breakthrough in the application of benzoxazinone derivatives has been the identification of compounds that act as inhibitors of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[5] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, including MYC, which is a major driver in many hematologic cancers like Diffuse Large B-cell Lymphoma (DLBCL).[5][8]

The benzoxazinone derivative YLT-LL-11 has been identified as a potential BRD4 inhibitor.[5] By binding to the bromodomains of BRD4, it displaces the protein from chromatin, leading to the downregulation of MYC and other growth-promoting genes.[5] This, in turn, induces cell cycle arrest and apoptosis in lymphoma cells.[5] Recent studies have also suggested that BRD4 inhibition can sensitize DLBCL cells to ferroptosis, a form of iron-dependent programmed cell death.[9][[“]]

Diagram: BRD4 Inhibition by Benzoxazinone Derivatives in DLBCL

BRD4_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to MYC_Gene MYC Gene AcetylatedHistones->MYC_Gene at promoter Transcription Transcription MYC_Gene->Transcription Activates MYC_mRNA MYC mRNA Transcription->MYC_mRNA MYC_mRNA_cyto MYC mRNA Ribosome Ribosome MYC_mRNA_cyto->Ribosome Translation MYC_Protein MYC Protein Ribosome->MYC_Protein CellCycle Cell Cycle Progression (CDKs) MYC_Protein->CellCycle Promotes Apoptosis Inhibition of Apoptosis (Bcl-2) MYC_Protein->Apoptosis Promotes Benzoxazinone Benzoxazinone Derivative (e.g., YLT-LL-11) Benzoxazinone->BRD4

Caption: BRD4 inhibition by benzoxazinone derivatives disrupts MYC transcription.

Stabilization of c-Myc G-Quadruplexes

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex (G4).[11][12] The formation and stabilization of this G4 structure can act as a silencer element, repressing c-Myc transcription.[4][13] Certain benzoxazinone derivatives have been shown to bind to and stabilize these G-quadruplexes.[14] This mechanism offers a direct way to downregulate c-Myc expression, thereby inhibiting cancer cell proliferation.[14][15]

Diagram: c-Myc G-Quadruplex Stabilization

G4_Stabilization cluster_promoter c-Myc Promoter Duplex_DNA Duplex DNA G_Quadruplex G-Quadruplex (Transcriptionally Inactive) Duplex_DNA->G_Quadruplex Forms Transcription c-Myc Transcription Duplex_DNA->Transcription G_Quadruplex->Duplex_DNA Unfolds G_Quadruplex->Transcription Inhibits Transcription_Factors Transcription Factors Transcription_Factors->Duplex_DNA Binds Benzoxazinone Benzoxazinone Derivative Benzoxazinone->G_Quadruplex Stabilizes

Caption: Stabilization of c-Myc G-quadruplex by benzoxazinones inhibits transcription.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with effective anti-cancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Benzoxazinone derivatives have been demonstrated to elicit these effects through various mechanisms, including:

  • Modulation of p53 and Caspases: Some derivatives can increase the expression of the tumor suppressor protein p53 and activate caspases, which are the executive enzymes of apoptosis.[7][16]

  • Inhibition of Topoisomerase II and Cyclin-Dependent Kinases (CDKs): By inhibiting these crucial enzymes, benzoxazinone derivatives can prevent DNA replication and arrest the cell cycle.[7][16]

Part 2: Experimental Protocols

The following protocols are designed for the evaluation of benzoxazinone derivatives against hematologic malignancy cell lines, which are typically grown in suspension.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]

Protocol for Suspension Cells:

  • Cell Seeding:

    • Culture hematologic cancer cell lines (e.g., K562, OCI-LY10, MV4-11) to logarithmic growth phase.

    • Perform a cell count and determine viability using Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium).

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazinone derivative in culture medium.

    • Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[19]

  • Formazan Solubilization:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.[15]

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Troubleshooting:

  • Low Absorbance: May indicate low cell number, insufficient incubation time with MTT, or cell death. Optimize cell seeding density and incubation times.[19][20]

  • High Background: Can be caused by microbial contamination or interference from the test compound's color. Use phenol red-free medium if necessary.[20]

  • Variability between Replicates: Ensure homogenous cell suspension before seeding and careful pipetting.[1]

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][21]

Protocol:

  • Cell Treatment:

    • Culture and treat cells with the benzoxazinone derivative as described for the viability assay in appropriate culture vessels (e.g., 6-well plates) at a density of approximately 1 x 10^6 cells/mL.

  • Cell Harvesting and Washing:

    • Harvest cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Diagram: Experimental Workflow for In Vitro Analysis

in_vitro_workflow start Hematologic Cancer Cell Culture treatment Treatment with Benzoxazinone Derivatives start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for evaluating benzoxazinone derivatives in vitro.

Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).[22]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for the apoptosis assay.

  • Fixation:

    • Wash cells with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[23]

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Part 3: Data Presentation and In Vivo Studies

Quantitative Data Summary

The efficacy of different benzoxazinone derivatives should be compared by summarizing their IC50 values against a panel of hematologic malignancy cell lines.

Table 1: Example IC50 Values (µM) of Benzoxazinone Derivatives in Hematologic Cancer Cell Lines

CompoundK562 (CML)OCI-LY10 (DLBCL)MV4-11 (AML)
Derivative A 15.28.55.1
Derivative B 5.82.11.3
YLT-LL-11 ND1.2ND
Doxorubicin (Control) 0.10.050.02

ND: Not Determined. Data is illustrative and should be replaced with experimental values.

In Vivo Xenograft Models

To evaluate the in vivo efficacy of promising benzoxazinone derivatives, xenograft models using immunodeficient mice are essential. Patient-derived xenograft (PDX) models are increasingly preferred as they better recapitulate the heterogeneity of human disease.[24][25]

Protocol Outline:

  • Cell Implantation:

    • Inject hematologic malignancy cells (e.g., 5 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Establishment and Treatment:

    • Monitor for tumor engraftment and growth.

    • Once tumors are established (e.g., palpable if subcutaneous, or detectable by bioluminescence imaging if systemic), randomize mice into treatment and control groups.

    • Administer the benzoxazinone derivative and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Monitor tumor volume (for subcutaneous models) and overall survival.

    • At the end of the study, collect tumors and tissues for pharmacodynamic and histopathological analysis.

Conclusion

Benzoxazinone derivatives represent a versatile and promising class of compounds for the development of novel therapeutics for hematologic malignancies. Their ability to target key oncogenic pathways like BRD4 and c-Myc, and to induce apoptosis and cell cycle arrest, provides a strong rationale for their continued investigation. The protocols and insights provided in this guide are intended to facilitate robust and reproducible research in this exciting field.

References

Application Notes & Protocols for the Development of Anticonvulsant Agents from 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.[2] The pursuit of new anticonvulsants often involves the exploration of novel chemical scaffolds that can interact with key neurological targets.

The 1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including those with significant central nervous system (CNS) activity.[3][4] This guide focuses on a specific series of these compounds, the 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which have shown promise as potent anticonvulsant agents.[5][6]

This document serves as a comprehensive methodological guide for research teams engaged in the development of these specific agents. It provides an integrated approach, detailing the chemical synthesis, a strategic in vivo screening cascade, and preliminary mechanistic studies. The protocols are designed not merely as procedural steps but as a self-validating framework, with explanations for the experimental choices to empower researchers to interpret results critically and plan subsequent steps in the drug discovery pipeline.

Synthesis of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Analogs

Principle: The synthetic pathway to the target compounds is a multi-step process designed for versatility, allowing for the introduction of diverse substituents on the benzylamino moiety to explore structure-activity relationships (SAR). The synthesis described by Piao et al. (2008) begins with a commercially available starting material, 2-amino-5-nitrophenol, and proceeds through N-alkylation, reduction of the nitro group, cyclization to form the benzoxazinone core, and finally, a nucleophilic aromatic substitution to install the benzylamino group.[5][6] This strategic sequence ensures high yields and facilitates the creation of a chemical library for biological evaluation.

Synthetic Workflow Overview

The overall synthetic scheme is depicted below, illustrating the progression from the starting material to the final target compounds.

G A 2-Amino-5-nitrophenol B N-Chloroacetylation A->B Chloroacetyl chloride, NaHCO3 C Cyclization B->C K2CO3, Acetone D 7-Nitro-2H-1,4-benzoxazin-3(4H)-one C->D E Reduction D->E SnCl2·2H2O, Ethanol F 7-Amino-2H-1,4-benzoxazin-3(4H)-one E->F G Reductive Amination F->G Substituted Benzaldehyde, NaBH4, Methanol H Target Compound: 7-(Substituted-benzylamino)-2H-1,4- benzoxazin-3(4H)-one G->H

Caption: General synthetic route for 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.

Detailed Protocol: Synthesis of 7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one

This protocol details the synthesis of compound 4b from the work of Piao et al., which was identified as the most potent analog in their study.[5][6]

Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve 2-amino-5-nitrophenol in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath and add chloroacetyl chloride dropwise with vigorous stirring.

  • Allow the reaction to proceed for 2-3 hours, monitoring for the formation of a precipitate.

  • Filter the resulting solid, wash with cold water, and dry to yield N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

  • Reflux the intermediate with potassium carbonate in acetone for 8-10 hours to effect cyclization.

  • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

  • Suspend the 7-nitro intermediate in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction, pour it into ice water, and basify with a concentrated sodium hydroxide solution until a pH of ~8-9 is reached.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the 7-amino intermediate.

Step 3: Synthesis of 7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve the 7-amino intermediate and 4-fluorobenzaldehyde in methanol.

  • Add a catalytic amount of glacial acetic acid and stir at room temperature for 1 hour to form the Schiff base.

  • Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at room temperature for 4-5 hours.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the final compound.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.[6]

In Vivo Anticonvulsant Screening Cascade

Rationale: A tiered screening approach is essential for the efficient identification and characterization of promising anticonvulsant candidates.[1][7] The cascade begins with a high-throughput primary screen to identify active compounds, followed by a neurotoxicity assessment to establish a therapeutic window. This strategy ensures that resources are focused on compounds with the most promising efficacy and safety profiles.

Screening Cascade Workflow

G cluster_0 Primary Screening cluster_1 Hit Validation & Safety cluster_2 Lead Progression A Test Compound Library (i.p. administration in mice) B Maximal Electroshock (MES) Test (Model for generalized seizures) A->B C Active Compound ('Hit') B->C Protection Observed D Dose-Response Curve (Determine ED50) C->D E Rotarod Neurotoxicity Test (Determine TD50) C->E F Calculate Protective Index (PI) PI = TD50 / ED50 D->F E->F G Compound with High PI F->G PI > 1 H Secondary Mechanistic Assays (e.g., scPTZ, Isoniazid) G->H

Caption: A strategic workflow for identifying and prioritizing anticonvulsant candidates.

Protocol: Maximal Electroshock (MES) Seizure Test

Principle: The MES test is a gold-standard primary screen for anticonvulsants. It induces a generalized tonic-clonic seizure by electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase of the seizure indicates its potential to inhibit seizure spread, a mechanism of action for drugs like phenytoin and carbamazepine.[7][8]

  • Animals: Use adult male mice (e.g., C57BL/6 strain), weighing 20-25 g.[6]

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) at a fixed dose (e.g., 100 mg/kg), typically 30-60 minutes before the test. A vehicle control group (e.g., saline or 0.5% Tween 80) and a positive control group (e.g., phenytoin, 25 mg/kg) must be included.

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension seizure. An animal is considered protected if it does not exhibit this response.

  • Dose-Response: For active compounds, perform the test at multiple doses to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals.

Protocol: Rotarod Neurotoxicity Test

Principle: This test assesses motor coordination and balance to identify potential neurological deficits or sedation caused by the test compound. It is crucial for determining the therapeutic window of a potential drug.[5][9]

  • Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed (e.g., 10 rpm).

  • Training: Acclimate mice to the apparatus by placing them on the rotating rod for at least two training sessions before the test day.

  • Testing: Administer the test compound i.p. at various doses. At the time of peak effect (determined from the MES test, e.g., 30-60 minutes post-injection), place the animal on the rotating rod.

  • Endpoint: Record the time the animal remains on the rod over a set period (e.g., 1-2 minutes). An animal is considered neurotoxic at a given dose if it falls off the rod three times within the period.

  • Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity. The Protective Index (PI) is then calculated as TD₅₀ / ED₅₀. A higher PI value indicates a wider and more favorable therapeutic window.

Data Presentation: Anticonvulsant Activity of Synthesized Analogs

The following table summarizes the data for a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the impact of substitution on the benzyl ring.[5][6]

Compound IDSubstituent (R) on Benzyl RingMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
4a H48.5> 300> 6.2
4b 4-F31.7 228.47.2
4c 4-Cl42.3245.15.8
4d 4-CH₃55.6> 300> 5.4
4e 2-F60.1210.53.5
Phenytoin (Reference Drug)22.168.53.1
Carbamazepine (Reference Drug)8.875.38.6

Data adapted from Piao et al., Eur J Med Chem, 2008.[6]

Preliminary Mechanism of Action (MoA) Studies

Rationale: After identifying a lead compound with a good PI, such as compound 4b , the next step is to gain initial insights into its possible mechanism of action. A panel of chemically-induced seizure tests can help differentiate between various anticonvulsant profiles.[1][10] For example, protection against pentylenetetrazole (PTZ) often suggests activity at GABA-A receptors, while protection against strychnine-induced seizures points to an interaction with glycine receptors.[6][11]

Logic for MoA Differentiation

G A Lead Compound (e.g., Compound 4b) B sc-PTZ Test (GABA-A Antagonist) A->B C Isoniazid Test (GABA Synthesis Inhibitor) A->C D Strychnine Test (Glycine Antagonist) A->D E Suggests modulation of GABAergic transmission B->E Protection G Unlikely to act via these pathways B->G No Protection C->E Protection C->G No Protection F Suggests modulation of glycinergic transmission D->F Protection D->G No Protection

Caption: Interpreting results from chemoconvulsant tests to guide MoA hypotheses.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

Principle: PTZ is a non-competitive antagonist of the GABA-A receptor complex. This test identifies compounds that can raise the seizure threshold, and it is a classic model for absence and myoclonic seizures.[9][12]

  • Animals and Dosing: Use male mice as described previously. Administer the test compound i.p. 30-60 minutes before the convulsant.

  • Convulsant: Inject PTZ subcutaneously at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. The absence of this response indicates protection.

Protocol: Isoniazid-Induced Seizure Test

Principle: Isoniazid inhibits glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA.[6] Protection in this model provides further evidence for a compound's action on the GABAergic system, potentially by enhancing GABA receptor function or through another compensatory mechanism.

  • Dosing: Administer the test compound i.p.

  • Convulsant: After 30-60 minutes, administer isoniazid (e.g., 250 mg/kg, i.p.).

  • Observation: Monitor animals for the onset of seizures and mortality over a 2-hour period.

  • Endpoint: Protection is defined by the absence of seizures or a significant delay in the onset of seizures compared to the vehicle control group.

Protocol: Strychnine-Induced Seizure Test

Principle: Strychnine is a competitive antagonist of the inhibitory neurotransmitter glycine at its receptor.[10] This test helps determine if a compound's anticonvulsant activity involves the glycinergic system.

  • Dosing: Administer the test compound i.p.

  • Convulsant: After 30-60 minutes, administer strychnine sulfate (e.g., 1.25 mg/kg, i.p.).

  • Observation: Immediately place animals in individual observation cages and monitor for 30 minutes.

  • Endpoint: The endpoint is the presence or absence of tonic extensor seizures, which are characteristic of strychnine toxicity. Protection is noted if this seizure type is absent.

In the study by Piao et al., the lead compound 4b was active in the MES test but did not provide protection in the scPTZ, isoniazid, or strychnine tests, suggesting its mechanism is likely unrelated to direct modulation of GABAergic or glycinergic transmission and may be more similar to that of phenytoin (e.g., blockade of voltage-gated sodium channels).[6][11]

Structure-Activity Relationship (SAR) Insights

Principle: Analyzing how small changes in chemical structure affect biological activity is fundamental to medicinal chemistry.[13] The data from Table 1 allows for the deduction of an initial SAR for the 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one scaffold.

Key Observations:

  • Position of Substituent: A substituent at the para (4-position) of the benzyl ring appears more favorable than at the ortho (2-position). Compare compound 4b (4-F, ED₅₀=31.7) with 4e (2-F, ED₅₀=60.1).

  • Electronic Effects: An electron-withdrawing group at the para-position (e.g., 4b , 4-F and 4c , 4-Cl) resulted in higher potency than an electron-donating group (4d , 4-CH₃) or the unsubstituted analog (4a , H).

  • Optimal Candidate: The 4-fluoro substitution (4b ) provided the best balance of high potency (lowest ED₅₀) and a strong Protective Index (PI=7.2), making it the most promising lead from this initial series.

G cluster_0 Structure-Activity Relationship Summary img img SAR1 7-Benzylamino Core: Essential for activity SAR2 R-Group on Benzyl Ring: Modulates potency and safety SAR3 Para-substitution is preferred. SAR2->SAR3 SAR4 Electron-withdrawing groups (F, Cl) at para-position enhance potency. SAR3->SAR4

Caption: Key SAR findings for the 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one scaffold.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the development of anticonvulsant agents based on the 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one scaffold. The protocols for synthesis, primary in vivo screening, neurotoxicity assessment, and preliminary MoA studies provide a clear path from chemical design to a well-characterized lead compound. The identification of 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one as a potent agent with a favorable safety profile validates this approach and establishes a strong foundation for further development.[6]

Future research should focus on:

  • Advanced MoA Studies: Employing techniques like in vitro patch-clamp electrophysiology to directly investigate the effects of lead compounds on specific voltage-gated ion channels (e.g., sodium, calcium).[11]

  • Receptor Binding Assays: To definitively rule out or confirm interactions with neurotransmitter receptors (e.g., GABA, glutamate).[9][12]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • Chronic Seizure Models: Testing the efficacy of promising candidates in more translationally relevant models of chronic epilepsy, such as the kindling model.[1][14]

  • Further SAR Exploration: Synthesizing new analogs with different substituents or modifications to the benzoxazinone core to further optimize potency and safety.

By following this structured, data-driven approach, research teams can efficiently advance this promising chemical series toward the development of a novel antiepileptic drug.

References

In Vitro Platelet Aggregation Inhibition Assay: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Platelet Aggregation in Health and Disease

Platelets, or thrombocytes, are small, anuclear cell fragments that are fundamental to hemostasis, the physiological process that halts bleeding at the site of vascular injury.[1][2] Upon vessel damage, platelets adhere to the exposed subendothelial matrix, become activated, and recruit additional platelets to form a primary hemostatic plug.[3][4] This process, known as platelet aggregation, is a tightly regulated cascade of signaling events. However, dysregulation of this process can lead to pathological thrombus formation, a key event in the onset of acute atherothrombotic events such as myocardial infarction and stroke.[2][5] Consequently, the development of therapeutic agents that inhibit platelet aggregation is a cornerstone of cardiovascular disease prevention and treatment.[6][7]

This application note provides a detailed, field-proven protocol for the in vitro platelet aggregation inhibition assay using light transmission aggregometry (LTA). LTA is widely regarded as the gold standard for assessing platelet function and is an indispensable tool for the preclinical evaluation of novel antiplatelet compounds.[2][8][9] We will delve into the underlying scientific principles, provide a step-by-step methodology, and offer insights into data interpretation and troubleshooting.

Scientific Principle: Light Transmission Aggregometry (LTA)

The principle of LTA is based on the turbidimetric measurement of changes in light transmission through a suspension of platelets.[8][9] Platelet-rich plasma (PRP), a suspension of platelets in their native plasma, is inherently turbid due to the scattering of light by the discoid-shaped, resting platelets. When a platelet agonist is introduced, it triggers a signaling cascade that leads to platelet activation and aggregation.[3][10] As platelets clump together to form larger aggregates, the turbidity of the PRP decreases, allowing more light to pass through the sample to a photocell.[11][12] This increase in light transmission is directly proportional to the extent of platelet aggregation and is recorded over time to generate an aggregation curve.[13][14]

The inhibitory potential of a test compound is determined by its ability to attenuate the aggregation response induced by a specific agonist. By comparing the aggregation curves in the presence and absence of the inhibitor, a quantitative measure of its antiplatelet efficacy can be obtained.[14]

Key Signaling Pathways in Platelet Aggregation

A thorough understanding of the signaling pathways that govern platelet activation is crucial for designing and interpreting aggregation inhibition assays. Different agonists initiate aggregation through distinct receptor-mediated pathways, which ultimately converge on a final common pathway: the activation of the integrin αIIbβ3 (also known as GPIIb/IIIa).[2][15][16] Activated αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a stable aggregate.[15][17][18]

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1_PAR4 PAR1/PAR4 Thrombin->PAR1_PAR4 ADP ADP P2Y1_P2Y12 P2Y1/P2Y12 ADP->P2Y1_P2Y12 TXA2 TXA2 TP TP TXA2->TP PLC PLC Activation (PLCγ / PLCβ) GPVI->PLC Syk PAR1_PAR4->PLC Gq P2Y1_P2Y12->PLC Gq (P2Y1) Gi (P2Y12) TP->PLC Gq IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca2_mobilization Ca²⁺ Mobilization IP3_DAG->Ca2_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Integrin_activation Integrin αIIbβ3 Activation Ca2_mobilization->Integrin_activation PKC_activation->Integrin_activation Fibrinogen_binding Fibrinogen Binding Integrin_activation->Fibrinogen_binding Aggregation Platelet Aggregation Fibrinogen_binding->Aggregation

By utilizing a panel of agonists that target different pathways, researchers can elucidate the potential mechanism of action of a novel inhibitory compound.[2][9]

  • Collagen/GPVI Pathway: Collagen, exposed upon endothelial injury, is a potent platelet activator that signals through the glycoprotein VI (GPVI) receptor, initiating a tyrosine kinase-based signaling cascade.[2][19][20]

  • Thrombin/PAR Pathway: Thrombin is one of the most powerful platelet activators, cleaving and activating Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets.[2][3]

  • ADP/P2Y Receptor Pathway: Adenosine diphosphate (ADP), released from dense granules of activated platelets, amplifies the aggregation response by acting on two P2Y receptors: P2Y1, which is coupled to Gq and initiates aggregation, and P2Y12, which is coupled to Gi and sustains the aggregation response.[1][2][15]

  • Thromboxane A2 (TXA2) Pathway: Activated platelets synthesize thromboxane A2 (TXA2) from arachidonic acid via the cyclooxygenase-1 (COX-1) enzyme.[3][21] TXA2 is a potent vasoconstrictor and platelet agonist that signals through the thromboxane-prostanoid (TP) receptor.[3]

Materials and Reagents

Reagent/MaterialSpecifications
Human Whole BloodCollected from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.[11][22]
Anticoagulant3.2% Sodium Citrate (9:1 blood to anticoagulant ratio).[10][23]
Platelet AgonistsAdenosine-5'-diphosphate (ADP), Collagen (soluble, type I), Arachidonic Acid (AA), Thrombin Receptor Activating Peptide (TRAP-6), Ristocetin.[1][9]
Test CompoundDissolved in an appropriate vehicle (e.g., DMSO, saline).
Vehicle ControlThe same solvent used to dissolve the test compound.
Plastic TubesPolypropylene tubes for blood collection and processing.[22]
Pipettes and TipsCalibrated micropipettes.
AggregometerLight Transmission Aggregometer (e.g., Chrono-log Model 700).
CentrifugeCapable of low-speed centrifugation (150-250 x g) at room temperature.[24][25]
Water Bath/IncubatorMaintained at 37°C.[10][26]
Hematology AnalyzerFor platelet counting.[11]

Detailed Experimental Protocol

Part 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Causality Behind Experimental Choices: The preparation of high-quality PRP is paramount for obtaining reliable and reproducible results. The centrifugation force and time are critical variables that must be optimized to maximize platelet yield while minimizing platelet activation and contamination with other blood cells.[24][25] Centrifugation at 200-250 x g for 10 minutes is considered optimal for preparing PRP for LTA studies.[24][27] It is crucial to handle blood and PRP at room temperature, as cooling can cause platelet activation.[10][28]

G Blood_Collection 1. Venous Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP 2. Centrifugation (200-250 x g, 10-15 min, RT) Blood_Collection->Centrifuge_PRP PRP_Collection 3. Aspirate PRP (Upper, straw-colored layer) Centrifuge_PRP->PRP_Collection Centrifuge_PPP 4. Re-centrifuge Remaining Blood (>2000 x g, 15 min, RT) Centrifuge_PRP->Centrifuge_PPP Platelet_Count 6. Platelet Count Adjustment (Dilute PRP with PPP to 200-300 x 10⁹/L) PRP_Collection->Platelet_Count PPP_Collection 5. Aspirate PPP (Supernatant) Centrifuge_PPP->PPP_Collection PPP_Collection->Platelet_Count

  • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 ratio).[10][23] The first few milliliters of blood should be discarded to avoid contamination with tissue factors from the venipuncture site.[23] Process the blood within 1 to 4 hours of collection.[10][13]

  • PRP Preparation: Centrifuge the citrated whole blood at 200-250 x g for 10-15 minutes at room temperature (20-25°C).[24][25][27] This gentle centrifugation will sediment the red and white blood cells, leaving the platelets suspended in the plasma.

  • PRP Aspiration: Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) using a plastic pipette and transfer it to a clean polypropylene tube.[11] Avoid disturbing the buffy coat (the layer of white blood cells and platelets) and the red blood cell pellet.

  • PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood sample at a higher speed (e.g., >2000 x g) for 15 minutes.[11] The resulting supernatant is the PPP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized concentration, typically between 200-300 x 10⁹ platelets/L, by diluting the PRP with autologous PPP.[11][13][23] This standardization is crucial for minimizing inter-assay variability.

Part 2: In Vitro Platelet Aggregation Inhibition Assay

Self-Validating System: The inclusion of both positive (agonist alone) and negative (vehicle control) controls in each experiment is essential for validating the assay. The positive control ensures that the platelets are responsive, while the negative control confirms that the vehicle used to dissolve the test compound does not interfere with platelet aggregation.

  • Instrument Calibration: Calibrate the aggregometer according to the manufacturer's instructions. Set the 0% aggregation baseline using a cuvette containing the adjusted PRP and the 100% aggregation baseline using a cuvette with PPP.[11]

  • Sample Equilibration: Pipette the adjusted PRP into aggregometer cuvettes containing a small magnetic stir bar. Place the cuvettes in the heating block of the aggregometer and allow the samples to equilibrate to 37°C for at least 2-5 minutes with constant stirring (typically 900-1200 rpm).[11][29]

  • Inhibitor Incubation: Add the desired concentration of the test compound or the vehicle control to the equilibrated PRP. Incubate for a predetermined period (e.g., 2-5 minutes) to allow for the interaction between the inhibitor and the platelets.[11][14]

  • Agonist Addition and Data Recording: Initiate the aggregation by adding a pre-determined concentration of the platelet agonist. The volume of the agonist should not exceed 10% of the PRP volume.[9] The aggregometer will then record the change in light transmission over time, typically for 5-10 minutes, generating an aggregation curve.[11][29]

  • Data Analysis: The primary endpoint is the maximum platelet aggregation (%), which represents the peak percentage of light transmission achieved during the recording period.[11] The inhibitory effect of the test compound is calculated as follows:

    % Inhibition = [ (Max AggregationControl - Max AggregationInhibitor) / Max AggregationControl ] x 100

    The IC₅₀ value, the concentration of the inhibitor that produces 50% inhibition of platelet aggregation, can be determined by testing a range of inhibitor concentrations and plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation and Interpretation

AgonistTypical Concentration RangeTarget PathwayExpected Maximum Aggregation (%)
ADP2-10 µMP2Y1/P2Y1260-80%
Collagen1-5 µg/mLGPVI70-90%
Arachidonic Acid0.5-1.5 mMCOX-1/TXA270-90%
TRAP-65-25 µMPAR180-95%
Ristocetin1.2-1.5 mg/mLGPIb-IX-V/vWF70-90%

Interpreting Aggregation Curves: The shape of the aggregation curve can provide valuable information. For weak agonists like ADP and epinephrine, a biphasic aggregation response may be observed.[8][10] The initial primary wave of aggregation is due to the direct action of the exogenous agonist, while the secondary wave is a result of the release of endogenous agonists (like ADP and TXA2) from the activated platelets.[8][10] A potent inhibitor may abolish the secondary wave or reduce the slope and maximum amplitude of the primary wave. Strong agonists like collagen and thrombin typically induce a single, robust wave of aggregation.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Platelet Aggregation Response - Poorly responsive platelets from the donor. - Platelet activation during preparation. - Suboptimal agonist concentration. - Incorrect temperature.- Screen donors and exclude those with known platelet function disorders. - Ensure gentle handling of blood and PRP, and maintain room temperature during preparation.[22][23] - Titrate the agonist concentration to determine the optimal working concentration. - Verify that the aggregometer is maintained at 37°C.[23]
Spontaneous Platelet Aggregation - Platelet activation during venipuncture or processing. - Contamination with tissue factors.- Use a clean venipuncture technique and discard the first few milliliters of blood.[23] - Avoid vigorous mixing or agitation of the blood and PRP.[23]
High Variability Between Replicates - Inconsistent pipetting. - Inaccurate platelet count adjustment. - Temperature fluctuations.- Use calibrated pipettes and ensure consistent technique. - Carefully perform platelet count and adjustment for each experiment.[23] - Ensure all samples and reagents are properly equilibrated to 37°C.[23]

Conclusion

The in vitro platelet aggregation inhibition assay using light transmission aggregometry is a robust and reliable method for evaluating the antiplatelet potential of novel compounds. By adhering to a well-defined and standardized protocol, researchers can obtain high-quality, reproducible data that is crucial for advancing the development of new antithrombotic therapies. A comprehensive understanding of the underlying platelet biology and signaling pathways is essential for the insightful interpretation of experimental results and for elucidating the mechanism of action of potential drug candidates.

References

Application Notes and Protocols: Molecular Docking of Benzoxazinone Derivatives with PI3K Enzyme

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] This makes the PI3K enzyme a prime target for the development of novel anticancer therapeutics.[1][4] Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potential PI3K inhibition.[5][6][7][8] This document provides a comprehensive guide to performing molecular docking studies of benzoxazinone derivatives with the PI3K enzyme. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to computationally evaluate these compounds as potential PI3K inhibitors. The narrative emphasizes the rationale behind experimental choices and provides a self-validating framework for robust and reliable results.

Introduction: The Scientific Rationale

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[1][3][9] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular processes that promote tumorigenesis.[3][4] Consequently, the development of small molecule inhibitors that target the ATP-binding pocket of PI3K is a highly pursued strategy in oncology drug discovery.[2][4]

Benzoxazinone derivatives are a versatile class of compounds known for their diverse pharmacological properties.[5][6][8] Their unique structural features make them attractive scaffolds for the design of kinase inhibitors.[7] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It allows for the rapid, in silico screening of large compound libraries and provides valuable insights into the molecular interactions that govern ligand-protein binding. By simulating the interaction between benzoxazinone derivatives and the PI3K active site, we can predict their binding affinity and mode of action, thereby prioritizing the most promising candidates for further experimental validation.

The PI3K Signaling Pathway: A Critical Cancer Target

The PI3K signaling pathway is a complex network that integrates signals from various growth factors and receptors to regulate fundamental cellular functions. Its central role in cancer makes it an attractive therapeutic target.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of benzoxazinone derivatives.

The Molecular Docking Workflow: A Step-by-Step Protocol

This section details the complete workflow for docking benzoxazinone derivatives into the PI3K enzyme active site using widely accepted software such as AutoDock Vina.[11][12] The protocol is designed to be a self-validating system, incorporating crucial steps for data preparation and result analysis.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Obtain PI3K Crystal Structure (e.g., from PDB) ReceptorPrep 3. Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep Ligand 2. Prepare Benzoxazinone Derivative Structures (2D to 3D conversion) LigandPrep 4. Ligand Preparation (Assign charges, define rotatable bonds) Ligand->LigandPrep Grid 5. Define Binding Site (Grid Box Generation) ReceptorPrep->Grid Docking 6. Run Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Grid->Docking Analysis 7. Analyze Docking Results (Binding Energy, Interactions) Docking->Analysis Validation 8. In Silico & In Vitro Validation Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Part 1: Preparation of the PI3K Enzyme (Receptor)

The quality of the initial protein structure is paramount for a successful docking study.

Protocol 2.1.1: Receptor Acquisition and Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the human PI3Kα isoform from the Protein Data Bank (PDB) (1314] A suitable entry is PDB ID: 4JPS, which is a high-resolution structure of PI3Kα in complex with an inhibitor.[14] Other relevant PDB entries include 7PG5, 8TSC, and 3APD.[15][16][17]

  • Visualize and Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[18][19]

    • Rationale: Visual inspection allows for the identification of any structural anomalies, missing residues, or non-standard atoms.

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the structure.[18][20]

    • Rationale: These molecules can interfere with the docking process and are generally not relevant to the binding of the new ligands.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.[21]

    • Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is crucial for accurately calculating electrostatic and hydrogen bonding interactions.

  • Assign Partial Charges: Assign Gasteiger partial charges to the protein atoms.[21]

    • Rationale: Partial charges are necessary for the scoring function to calculate electrostatic interactions between the protein and the ligand.

  • Save as PDBQT format: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.[11][22]

Part 2: Preparation of Benzoxazinone Derivatives (Ligands)

Accurate 3D structures of the ligands are essential for meaningful docking results.

Protocol 2.2.1: Ligand Preparation

  • Obtain 2D Structures: The 2D structures of benzoxazinone derivatives can be drawn using chemical drawing software like ChemDraw or Marvin Sketch, or obtained from databases like PubChem.[11]

  • Convert to 3D: Convert the 2D structures to 3D structures using a program like Open Babel or the features within your molecular modeling suite.[21][23]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Rationale: This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges and define the rotatable bonds for each ligand.

    • Rationale: This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Save as PDBQT format: Save the prepared ligand files in the PDBQT format.[22]

Part 3: Molecular Docking Simulation

This is the core computational step where the interaction between the ligands and the receptor is simulated.

Protocol 2.3.1: Grid Generation and Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box should be generated that encompasses the entire active site.[21]

    • Rationale: The grid box defines the search space for the docking algorithm. It should be large enough to allow the ligand to move freely but small enough to focus the search on the active site, saving computational time.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[12] You can also adjust the exhaustiveness parameter to control the thoroughness of the search.[12]

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.[11][12]

    • Example Command: vina --config conf.txt --log log.txt

Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

Binding Affinity (Docking Score)

The primary quantitative output of AutoDock Vina is the binding affinity, reported in kcal/mol.[10] A lower (more negative) binding energy indicates a more stable protein-ligand complex and thus a higher predicted affinity.[10][24]

Table 1: Example Docking Results for Benzoxazinone Derivatives against PI3Kα

Compound IDBinding Affinity (kcal/mol)Number of H-BondsInteracting Residues
BZO-001-9.83VAL882, LYS833, SER806
BZO-002-8.52VAL882, TYR867
BZO-003-7.21LYS833
Known Inhibitor-10.54VAL882, LYS833, SER806, TRP812
Binding Pose and Interactions

The predicted binding pose reveals the spatial orientation of the ligand within the active site.[10] It is crucial to visualize the docked poses and analyze the non-covalent interactions, such as:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.[24]

  • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein contribute significantly to binding.[10]

  • Electrostatic Interactions: Attractive or repulsive forces between charged groups.[10]

Protocol 3.2.1: Post-Docking Analysis

  • Visualize the Docked Complex: Load the receptor PDBQT file and the output PDBQT file (containing the docked ligand poses) into a molecular visualization program.

  • Identify Key Interactions: Analyze the interactions between the top-ranked pose of each ligand and the amino acid residues of the PI3K active site.[24] Pay close attention to interactions with key residues known to be important for inhibitor binding (e.g., VAL882 in PI3Kα).[25]

  • Generate 2D Interaction Diagrams: Use software like LigPlot+ or the features within Maestro to create 2D diagrams that clearly illustrate the interactions.[26]

Validation of Docking Results: A Critical Step

Computational predictions must be validated to ensure their reliability.

In Silico Validation
  • Re-docking of a Known Inhibitor: A common validation method is to extract the co-crystallized ligand from the PDB structure, dock it back into the active site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.[27][28] An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[27]

  • Comparison with Known Binders: Docking known PI3K inhibitors and comparing their docking scores and binding modes to your benzoxazinone derivatives can provide a valuable benchmark.[27]

  • Use of Multiple Scoring Functions: Employing different docking programs or scoring functions can help to assess the robustness of your predictions.[29]

Experimental Validation

Ultimately, the computational predictions must be confirmed by experimental data.

  • In Vitro Enzyme Assays: The most direct way to validate your findings is to synthesize the most promising benzoxazinone derivatives and test their inhibitory activity against the PI3K enzyme in a biochemical assay (e.g., a TR-FRET assay).[30][31][32] This will allow you to determine their IC50 values.

  • Cell-Based Assays: To assess the cellular activity of your compounds, you can perform cell viability assays (e.g., MTS or SRB assays) on cancer cell lines known to have a dysregulated PI3K pathway.[31][33][34]

  • Western Blotting: To confirm that your compounds are indeed inhibiting the PI3K pathway in cells, you can use Western blotting to measure the phosphorylation levels of downstream targets like Akt.[31]

Conclusion and Future Directions

Molecular docking is an indispensable tool in modern drug discovery, providing a rapid and cost-effective means of identifying and optimizing potential drug candidates. This guide has outlined a comprehensive and scientifically rigorous protocol for the molecular docking of benzoxazinone derivatives with the PI3K enzyme. By following these steps and adhering to the principles of validation, researchers can confidently identify promising PI3K inhibitors for further development in the fight against cancer. Future work should focus on synthesizing the top-ranked compounds and evaluating their biological activity through a battery of in vitro and in vivo experiments.

References

"synthesis of triazole-functionalized 2H-benzo[b]oxazin-3(4H)-ones for antimicrobial studies"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of novel triazole-functionalized 2H-benzo[b]oxazin-3(4H)-ones.

Application Note: A Modular Approach to Novel Antimicrobial Agents

Introduction: Combining Privileged Scaffolds to Combat Antimicrobial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents.[1][2] A promising strategy in medicinal chemistry involves the synthesis of hybrid molecules, which covalently link two or more pharmacophores to create a single entity with potentially enhanced biological activity or a novel mechanism of action. This guide details the synthesis of a novel class of compounds that conjugates the 2H-benzo[b]oxazin-3(4H)-one core with a 1,2,3-triazole ring system.

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a "privileged structure" in drug discovery, known to be a component in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Similarly, the 1,2,3-triazole moiety, readily accessible through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is not merely a passive linker.[5] It actively participates in hydrogen bonding and dipole interactions, contributing significantly to the pharmacological profile of molecules, including potent antimicrobial effects.[6]

By combining these two powerful pharmacophores, we aim to generate a library of novel compounds for antimicrobial screening. The synthetic route is designed for modularity, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) systematically. The lynchpin of this strategy is the CuAAC reaction, a highly efficient and regioselective process that ensures high yields and simplifies purification, making it ideal for drug discovery pipelines.[5][7]

Overall Synthetic Strategy

The synthesis is a multi-step process designed for flexibility and efficiency. It begins with the construction of the benzoxazinone core, which is then functionalized with a terminal alkyne. In a parallel stream, a variety of substituted aryl azides are prepared. The final key step involves the copper-catalyzed cycloaddition of these two fragments to yield the target triazole-functionalized benzoxazinones.

Figure 1: Overall workflow for the synthesis of target compounds.

Detailed Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Structural confirmation of all synthesized compounds must be performed using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 1: Synthesis of the Alkyne-Functionalized Benzoxazinone Core

This two-step protocol first builds the benzoxazinone ring and then attaches the propargyl (alkyne) handle necessary for the click reaction.

Step A: Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)-one (2)

The foundational benzoxazinone ring is synthesized via the cyclization of 2-aminophenol with chloroacetyl chloride.[3]

  • Setup: In a 250 mL round-bottom flask, dissolve 2-aminophenol (1) (10.0 g, 91.6 mmol) and sodium bicarbonate (15.4 g, 183.2 mmol) in 100 mL of dry tetrahydrofuran (THF).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (8.0 mL, 100.8 mmol) dropwise over 30 minutes with vigorous stirring.

  • Reflux: After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to afford pure 2H-benzo[b][1][8]oxazin-3(4H)-one (2) as a white solid.

Step B: Synthesis of 4-(prop-2-yn-1-yl)-2H-benzo[b][1][8]oxazin-3(4H)-one (3)

This step involves the N-alkylation of the benzoxazinone with propargyl bromide to introduce the terminal alkyne.[3]

  • Setup: To a solution of compound 2 (5.0 g, 33.5 mmol) in 50 mL of acetone in a 100 mL round-bottom flask, add cesium carbonate (Cs₂CO₃) (13.1 g, 40.2 mmol).

  • Reaction: Add propargyl bromide (3.3 mL, 36.9 mmol) dropwise to the suspension at room temperature.

  • Stirring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor completion by TLC.

  • Work-up: Filter the mixture and wash the solid with acetone. Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the alkyne intermediate 3 as a pure solid.

Protocol 2: General Procedure for the Synthesis of Aryl Azides (4a-k)

Aryl azides are typically prepared from the corresponding anilines via a diazotization reaction followed by substitution with sodium azide.

  • Diazotization: Dissolve the desired substituted aniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Azide Addition: In a separate flask, dissolve sodium azide (NaN₃) (0.78 g, 12 mmol) in 10 mL of water. Add the cold diazonium salt solution to the sodium azide solution in portions. Vigorous nitrogen evolution will be observed.

  • Reaction: Stir the mixture for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the aryl azide. Caution: Aryl azides are potentially explosive and should be handled with care, avoiding heat and shock. It is often best to use them immediately in the next step without purification.

Protocol 3: General Procedure for CuAAC Synthesis of Final Compounds (5a-k)

This is the key "click chemistry" step that joins the two molecular fragments.[3][9]

  • Setup: In a 50 mL flask, dissolve the alkyne intermediate 3 (1.0 mmol) and the appropriate aryl azide 4 (1.1 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Catalyst Addition: Add copper(I) iodide (CuI) (0.05 mmol, 5 mol%). Alternatively, a mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol) and sodium ascorbate (0.1 mmol) can be used to generate Cu(I) in situ.[7]

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The product often precipitates out of the solution.

  • Work-up: If a precipitate has formed, collect it by filtration and wash with cold water and then a small amount of ethanol. If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to yield the pure triazole-functionalized 2H-benzo[b]oxazin-3(4H)-one derivatives 5 .

Representative Characterization Data:

  • 4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][8]oxazin-3(4H)-one (5c): ¹H NMR (500 MHz, CDCl₃): δ 7.96 (s, 1H, triazole), 7.59 (d, J=8.8 Hz, 2H, Ar), 7.51 (d, J=8.6Hz, 1H, Ar), 7.11–7.22 (m, 3H, Ar), 7.00 (d, J=8.8Hz, 2H, Ar), 5.22 (s, 2H, N–CH₂), 4.63 (s, 2H, O–CH₂), 3.85 (s, 3H, O–CH₃). ¹³C NMR (125MHz, DMSO): δ 163.7, 159.2, 145.7, 143.0, 129.8, 127.9, 125.2, 121.6, 119.2, 117.4, 114.7, 67.0, 55.5, 36.2.[3]

Antimicrobial Screening Protocol

The evaluation of antimicrobial activity is a critical step to determine the potential of the newly synthesized compounds. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[1]

G A Prepare Stock Solutions of Test Compounds (in DMSO) C Perform 2-fold Serial Dilutions of Compounds in a 96-Well Plate using Growth Medium (e.g., MHB) A->C B Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland Standard D Inoculate Wells with Bacterial Suspension B->D C->D F Incubate Plate (37°C for 18-24 hours) D->F E Include Controls: Positive (Bacteria + Medium) Negative (Medium Only) Drug Control (e.g., Ciprofloxacin) E->F G Visually Inspect for Turbidity (or use Plate Reader at 600 nm) F->G H Determine MIC: Lowest concentration with no visible bacterial growth G->H

Figure 2: Workflow for MIC determination via broth microdilution.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation: Prepare stock solutions of the synthesized compounds (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO). Prepare a bacterial suspension of a Gram-positive strain (e.g., Staphylococcus aureus ATCC 29213) and a Gram-negative strain (e.g., Escherichia coli ATCC 25922) in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound solution (appropriately diluted from the stock in MHB) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Dilute the standardized bacterial inoculum in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Data Interpretation and Expected Results

The antimicrobial activity of the synthesized compounds is expressed as the MIC value in µg/mL. A lower MIC value indicates higher potency. By comparing the MIC values of different derivatives, a structure-activity relationship (SAR) can be established. For instance, the nature and position of substituents on the aryl ring attached to the triazole can significantly influence activity.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR-group on Phenyl RingS. aureus (Gram-positive)E. coli (Gram-negative)
5a H64>128
5b 4-Cl1632
5c 4-OCH₃3264
5d 4-NO₂816
5e 2,4-diCl48
Ciprofloxacin - (Control)0.50.25

This data is illustrative. Actual results may vary.

From this hypothetical data, one could infer that electron-withdrawing groups (e.g., -Cl, -NO₂) and multiple substitutions on the phenyl ring enhance antimicrobial activity, with the dichlorinated compound 5e being the most potent in this series.[9]

Conclusion and Future Perspectives

This guide provides a robust and adaptable framework for the synthesis of novel triazole-functionalized 2H-benzo[b]oxazin-3(4H)-ones and the evaluation of their antimicrobial properties. The modularity of the click chemistry approach allows for the rapid generation of a diverse chemical library, which is essential for effective drug discovery campaigns.

Promising lead compounds identified through this initial screening can be advanced to further studies, including:

  • Evaluation against a broader panel of clinically relevant and resistant bacterial and fungal strains.

  • Determination of the Minimum Bactericidal Concentration (MBC) to assess whether the compounds are bacteriostatic or bactericidal.

  • In vitro cytotoxicity assays using mammalian cell lines to determine the therapeutic index.

  • Mechanism of action studies to identify the specific cellular target of the most potent compounds.

By systematically applying these protocols, researchers can contribute to the critical pipeline of new antimicrobial agents.

References

Application Notes and Protocols for the Use of Benzoxazinone Compounds in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Multifaceted Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathology, primarily involving the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, and neuroinflammation, ultimately leading to severe cognitive decline. The "amyloid cascade hypothesis" has long positioned the Aβ peptide as a central player, making the enzymes responsible for its production—β-secretase (BACE1) and γ-secretase—prime therapeutic targets.[2][3] Concurrently, the "cholinergic hypothesis" points to a deficit in the neurotransmitter acetylcholine (ACh) as a key contributor to cognitive symptoms, validating cholinesterase enzymes as important targets.[1][4]

Given this multifactorial nature, drug development has increasingly focused on multi-target-directed ligands. The benzoxazinone scaffold, a heterocyclic aromatic compound, has emerged as a promising platform in this arena. Its rigid structure and capacity for diverse substitutions allow for the rational design of derivatives that can interact with several key players in AD pathology. This guide provides a detailed overview and validated protocols for researchers utilizing benzoxazinone compounds to investigate and combat Alzheimer's disease.

Key Molecular Targets & Mechanisms of Action

Benzoxazinone derivatives have been primarily investigated for their ability to modulate three core pathological processes in Alzheimer's disease.

Cholinesterase Inhibition

A foundational strategy in symptomatic AD treatment is to increase acetylcholine levels in the brain. Benzoxazinone and related benzoxazole derivatives have been synthesized and shown to be effective inhibitors of both acetylcholinesterase (AChE), the primary enzyme for ACh degradation, and butyrylcholinesterase (BChE), which also plays a role in ACh hydrolysis.[5][6] By inhibiting these enzymes, these compounds can restore cholinergic neurotransmission and offer cognitive benefits.

Modulation of Amyloid-β Processing

The amyloidogenic pathway begins when the amyloid precursor protein (APP) is cleaved by BACE1, followed by γ-secretase, to produce toxic Aβ peptides (especially the aggregation-prone Aβ42).[3]

  • BACE1 Inhibition: As the rate-limiting enzyme in Aβ production, BACE1 is a major therapeutic target.[2] The design of benzoxazinone-based compounds aims to create potent and selective BACE1 inhibitors that can cross the blood-brain barrier and reduce the cerebral Aβ load.

  • γ-Secretase Modulation (GSM): Unlike direct inhibition of γ-secretase, which can cause side effects due to its role in processing other essential proteins like Notch, γ-secretase modulators allosterically alter the enzyme's activity.[7] This shifts the cleavage of APP away from producing toxic Aβ42 and towards shorter, less harmful Aβ peptides like Aβ38.

Neuroprotection and Anti-inflammatory Pathways

Chronic neuroinflammation, mediated by activated microglia and astrocytes surrounding Aβ plaques, contributes significantly to neuronal damage. Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.[8][9] Furthermore, some 1,4-benzoxazine compounds have shown neuroprotective effects by inhibiting kinases such as GSK3 and cyclin-dependent kinases (CDKs), which are implicated in tau hyperphosphorylation and neuronal cell cycle re-entry, respectively.[10]

The interplay of these mechanisms is visualized in the pathway diagram below.

AD_Pathways_and_Benzoxazinone_Targets cluster_amyloid Amyloid Pathway cluster_cholinergic Cholinergic Pathway cluster_inflammation Neuroinflammation cluster_drug Benzoxazinone Intervention APP APP BACE1 BACE1 Cleavage APP->BACE1 gamma_secretase γ-Secretase Cleavage BACE1->gamma_secretase Abeta Aβ42 Production gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Microglia Activated Microglia Plaques->Microglia ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse AChE AChE / BChE Synapse->AChE Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Drug Benzoxazinone Compound Drug->BACE1 Inhibition Drug->gamma_secretase Modulation Drug->AChE Inhibition Drug->Microglia Inhibition

Figure 1. Key Pathological Pathways in Alzheimer's Disease and Intervention Points for Benzoxazinone Compounds.

Application Notes & Protocols

This section provides validated, step-by-step methodologies for the synthesis and evaluation of benzoxazinone compounds in an AD research context.

Section 1: Synthesis of Benzoxazinone Derivatives

Causality: The ability to generate a library of related compounds is crucial for establishing structure-activity relationships (SAR). A common and effective method for synthesizing 4H-3,1-benzoxazin-4-one derivatives involves the cyclodehydration of N-acyl anthranilic acids. This protocol outlines a generalized approach.[11]

Protocol 1.1: General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

  • Step 1: N-Acylation of Anthranilic Acid.

    • Dissolve anthranilic acid (1.0 eq) in a suitable solvent (e.g., chloroform or pyridine).

    • Add a base such as triethylamine (1.2 eq).

    • Slowly add the desired acyl chloride (1.1 eq) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitor by TLC).

    • Work up the reaction by washing with dilute HCl and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purify the resulting N-acyl anthranilic acid intermediate by recrystallization or column chromatography.

  • Step 2: Cyclodehydration.

    • Reflux the purified N-acyl anthranilic acid from Step 1 in an excess of acetic anhydride for 2-4 hours.

    • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

    • The crude product, a 2-substituted-4H-3,1-benzoxazin-4-one, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Step 3: Characterization.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Characterization Protocols

The following protocols describe a screening cascade to determine the biological activity of newly synthesized benzoxazinone compounds against key AD targets.

In_Vitro_Workflow Start Synthesized Benzoxazinone Compound AChE_Assay Protocol 2.1: AChE/BChE Inhibition (Ellman's Method) Start->AChE_Assay BACE1_Assay Protocol 2.2: BACE1 Inhibition (FRET Assay) Start->BACE1_Assay SAR Data Analysis & SAR AChE_Assay->SAR BACE1_Assay->SAR Toxicity_Assay Protocol 2.3: Neuroprotection Assay (Aβ Toxicity Model) Lead Lead Compound for In Vivo Studies Toxicity_Assay->Lead Inflammation_Assay Protocol 2.4: Anti-inflammatory Assay (LPS-Microglia Model) Inflammation_Assay->Lead SAR->Toxicity_Assay SAR->Inflammation_Assay

Figure 2. Experimental Workflow for the In Vitro Screening of Benzoxazinone Compounds.

Protocol 2.1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Principle: This protocol uses the colorimetric Ellman's method, where the cholinesterase enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[5] The rate of color formation is proportional to enzyme activity.

  • Materials:

    • Human recombinant AChE or BChE

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrates

    • DTNB (Ellman's reagent)

    • Phosphate buffer (PB), 0.1 M, pH 8.0

    • Test benzoxazinone compounds dissolved in DMSO

    • Positive Control: Donepezil or Galantamine[12]

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare stock solutions: DTNB (10 mM), ATCI/BTCI (10 mM), and serial dilutions of test compounds and Donepezil in PB. Ensure the final DMSO concentration in the well is ≤1%.

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 140 µL of 0.1 M PB (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of test compound solution (or PB for control, or Donepezil for positive control)

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: BACE1 Inhibition (FRET-based Assay)

Principle: This is a homogeneous assay using a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). When BACE1 cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[10][13][14]

  • Materials:

    • Recombinant human BACE1 enzyme

    • BACE1 FRET peptide substrate (e.g., based on the Swedish APP mutation sequence)

    • Sodium Acetate Buffer, 50 mM, pH 4.5

    • Test benzoxazinone compounds dissolved in DMSO

    • Positive Control: A known BACE1 inhibitor (e.g., Verubecestat)

    • Black, low-volume 96- or 384-well plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of test compounds and the positive control in assay buffer.

    • Add 10 µL of the test compound solution to the wells of the microplate. For controls, add 10 µL of assay buffer (for 100% activity) or 10 µL of the positive control.

    • Prepare a master mix of the BACE1 substrate in the assay buffer. Add 10 µL of this substrate solution to all wells.

    • Pre-incubate the plate for 10 minutes at room temperature, protected from light.

    • Prepare a dilution of the BACE1 enzyme in cold assay buffer.

    • Initiate the reaction by adding 10 µL of the diluted BACE1 enzyme to each well.

    • Immediately place the plate in a fluorescence reader and measure the fluorescence signal (at appropriate excitation/emission wavelengths for the specific FRET pair) every 5 minutes for 60-90 minutes at 25°C.

    • Data Analysis: Calculate the reaction rate from the linear portion of the kinetic curve. Determine the % inhibition and calculate IC₅₀ values as described in Protocol 2.1.

Protocol 2.3: Neuroprotection Assay in a Cellular Model of Aβ-induced Toxicity

Principle: The human neuroblastoma SH-SY5Y cell line is a widely used model to study Aβ neurotoxicity.[15][16] This protocol assesses the ability of benzoxazinone compounds to protect these cells from death induced by pre-aggregated Aβ₁₋₄₂ oligomers. Cell viability is quantified using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[16][17]

  • Materials:

    • SH-SY5Y cells (ATCC® CRL-2266™)

    • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

    • Synthetic Aβ₁₋₄₂ peptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

    • DMSO

    • 96-well cell culture plate

  • Procedure:

    • Aβ Oligomer Preparation: Dissolve Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute into serum-free medium and incubate at 4°C for 24 hours to form oligomers.

    • Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[17]

    • Treatment:

      • Replace the medium with serum-free medium.

      • Pre-treat the cells with various concentrations of the test benzoxazinone compounds for 2 hours.

      • Add the prepared Aβ₁₋₄₂ oligomers to a final concentration of 10 µM to the appropriate wells.

      • Include controls: untreated cells (100% viability), cells treated with Aβ₁₋₄₂ only (toxicity control), and cells treated with test compounds only (to check for intrinsic toxicity).

    • Incubate the plate for an additional 24-48 hours at 37°C.[16]

    • MTT Assay:

      • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot cell viability against compound concentration to determine the protective effect.

Protocol 2.4: Anti-inflammatory Assay in LPS-stimulated Microglia

Principle: Microglial cells (e.g., murine BV2 or human HMC3 lines) are the primary immune cells of the brain. Stimulation with lipopolysaccharide (LPS) induces a pro-inflammatory response, including the production of nitric oxide (NO).[18][19] This protocol measures the ability of test compounds to suppress this response by quantifying NO levels in the culture medium using the Griess reagent.

  • Materials:

    • BV2 microglial cells

    • DMEM with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test benzoxazinone compounds

    • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

  • Procedure:

    • Seed BV2 cells into a 96-well plate at 1 x 10⁵ cells/mL and allow to adhere for 24 hours.[18]

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells (no LPS, no compound) and LPS-only wells.

    • Incubate for 24 hours at 37°C.

    • Griess Assay:

      • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

      • Prepare a sodium nitrite standard curve (0-100 µM).

      • Add 50 µL of Griess Reagent Part A to all wells, followed by 50 µL of Part B.

      • Incubate for 10 minutes at room temperature in the dark.

      • Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control. A parallel MTT assay should be performed to ensure that the reduction in NO is not due to cytotoxicity.[18]

Data Presentation and Interpretation

Quantitative data from in vitro assays should be summarized for clear comparison. The IC₅₀ value—the concentration of an inhibitor required to reduce the activity of a target by 50%—is the standard metric.

Table 1: Example Inhibitory Activities of Benzoxazolinone Derivatives against Cholinesterases

Compound ID R-Group Modification AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity Index (BChE/AChE) Reference
3a N-benzylpiperazine 21.06 1.83 0.087 [5],[6]
3e N-(3-chlorophenyl)piperazine 0.57 3.20 5.61 [5],[6]
Donepezil (Reference Drug) 0.057 11.21 196.6 [5],[6]
Tacrine (Reference Drug) 1.97 0.49 0.25 [5],[6]

(Note: Data is illustrative, derived from literature on 2-benzoxazolinone derivatives. Actual values will vary based on specific molecular structures.)

Structure-Activity Relationship (SAR) Insights: From data like that in Table 1, crucial SAR insights can be derived. For instance, comparing compounds 3a and 3e suggests that adding an electron-withdrawing group (chloro) to the phenylpiperazine moiety dramatically increases AChE inhibitory potency.[5] A lower selectivity index indicates a preference for BChE, while a higher index indicates AChE selectivity. Such analyses are vital for guiding the rational design of more potent and selective inhibitors.

In Vivo Evaluation Workflow

Promising compounds identified from in vitro screening must be evaluated in animal models to assess their pharmacokinetic properties and efficacy. The APP/PS1 double transgenic mouse model is widely used as it develops age-dependent Aβ plaque pathology and associated cognitive deficits.[20][21]

In_Vivo_Workflow Lead Lead Benzoxazinone Compound PK Pharmacokinetic (PK) Studies (Blood-Brain Barrier Penetration) Lead->PK Tox Toxicity Assessment (Maximum Tolerated Dose) Lead->Tox Efficacy Chronic Dosing in APP/PS1 Mouse Model (e.g., 3-6 months) PK->Efficacy Tox->Efficacy Behavior Behavioral Testing (e.g., Radial Arm Water Maze, Novel Object Recognition) Efficacy->Behavior Biochem Post-mortem Brain Analysis (Aβ load, Biomarkers) Behavior->Biochem Decision Go/No-Go for further preclinical development Biochem->Decision

Figure 3. High-Level Workflow for In Vivo Evaluation of a Lead Benzoxazinone Compound.

Workflow 3.1: Efficacy Testing in an APP/PS1 Mouse Model

  • Animal Model & Dosing: Use aged APP/PS1 transgenic mice (e.g., 6-9 months old, when pathology is established) and age-matched wild-type controls.[4] Administer the test compound daily via an appropriate route (e.g., oral gavage) for a chronic period (e.g., 3 months). Include a vehicle-treated APP/PS1 group as a control.

  • Behavioral Assessment: In the final month of treatment, conduct a battery of behavioral tests to assess cognitive function.[20]

    • Spatial Memory (Hippocampus-dependent): Use the Morris Water Maze or Radial Arm Water Maze.[20] Key metrics include escape latency and the number of errors.

    • Recognition Memory: Use the Novel Object Recognition test. The key metric is the discrimination index, which measures the time spent exploring a novel object versus a familiar one.[22]

  • Post-mortem Brain Analysis: After behavioral testing, euthanize the animals and harvest the brains.

    • Biochemical Analysis: Homogenize one hemisphere to measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ via ELISA.

    • Immunohistochemistry: Use the other hemisphere for histological analysis. Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify plaque load and with markers for gliosis (Iba1 for microglia, GFAP for astrocytes) to assess neuroinflammation.

Expected Outcome: A successful benzoxazinone compound would significantly improve performance in behavioral tasks in treated APP/PS1 mice compared to vehicle-treated controls, and this cognitive improvement should correlate with a reduction in cerebral Aβ plaque load and/or neuroinflammation.

Challenges and Future Directions

While the benzoxazinone scaffold offers significant promise, researchers must be cognizant of the challenges in translating preclinical findings. The development of BACE1 inhibitors, for example, has been hampered by clinical trial failures, some of which were attributed to mechanism-based side effects or administration to patients at too late a disease stage. Therefore, future research on benzoxazinone-based BACE1 inhibitors should focus on achieving high selectivity over related proteases (like BACE2 and Cathepsin D) and exploring their use in early or preventative stages of AD.[3]

The multi-target nature of these compounds is both a strength and a challenge. Optimizing a single molecule to have balanced, potent activity at multiple targets (e.g., AChE and BACE1) without incurring off-target effects requires sophisticated medicinal chemistry and a deep understanding of SAR. The protocols and workflows outlined in this guide provide a robust framework for advancing these exciting compounds from the bench toward potential clinical application in the fight against Alzheimer's disease.

References

Designing Novel β2-Adrenoceptor Agonists from a 5-Hydroxy-4H-benzooxazin-3-one Scaffold: A Guide to Synthesis, Evaluation, and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β2-adrenergic receptor (β2-AR) remains a cornerstone therapeutic target for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The quest for novel agonists with improved efficacy, selectivity, and duration of action is a continuous endeavor in respiratory medicine. This comprehensive guide details a strategic approach to the design, synthesis, and pharmacological evaluation of a promising class of β2-AR agonists derived from a 5-hydroxy-4H-benzooxazin-3-one scaffold. We provide a robust framework, from initial hit identification through lead optimization, complete with detailed experimental protocols for chemical synthesis, in vitro functional assays, and in vivo models of bronchoprotection. This document is intended to empower researchers in the field of drug discovery to explore this chemical space and develop next-generation respiratory therapeutics.

Introduction: The Rationale for a Novel Scaffold

β2-AR agonists are the most effective bronchodilators available, providing rapid relief from bronchospasm by relaxing airway smooth muscle.[1] Their mechanism of action is primarily mediated through the canonical Gs-protein signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1] However, the therapeutic landscape is continually evolving, with a demand for agents offering prolonged duration of action, improved safety profiles, and potentially biased signaling to mitigate receptor desensitization and other adverse effects.[1][2]

The 5-hydroxy-4H-benzooxazin-3-one moiety has emerged as a privileged scaffold in the design of potent and selective β2-AR agonists.[3][4] This head group has demonstrated the ability to form key hydrogen bond interactions with serine residues (Ser203 and Ser207) within the β2-AR binding pocket, anchoring the ligand for optimal receptor activation.[3] By systematically modifying the phenethylamine "tail" of these molecules, it is possible to fine-tune their pharmacological properties, including potency, selectivity, and duration of action.[5] This guide provides a comprehensive roadmap for harnessing the potential of this versatile chemical scaffold.

The Canonical and Non-Canonical β2-Adrenoceptor Signaling Landscape

Activation of the β2-AR by an agonist initiates a cascade of intracellular events. While the Gs-cAMP-PKA pathway is the classical and primary mechanism for bronchodilation, a growing body of evidence highlights the complexity of β2-AR signaling, which includes non-canonical, cAMP-independent pathways.[6][7] Understanding this intricate signaling network is crucial for interpreting pharmacological data and designing agonists with desired functional profiles.

The Canonical Gs-cAMP Pathway

The canonical signaling cascade is the primary driver of the therapeutic effects of β2-AR agonists.

Gs_cAMP_Pathway Agonist β2-Agonist b2AR β2-Adrenoceptor Agonist->b2AR Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Myosin Light-Chain Kinase

Caption: The canonical Gs-cAMP signaling pathway of the β2-adrenoceptor.

Non-Canonical Signaling Pathways

Beyond the Gs-cAMP axis, β2-ARs can engage other signaling molecules, leading to a more nuanced cellular response. These non-canonical pathways can involve G-protein-coupled receptor kinases (GRKs), β-arrestins, and mitogen-activated protein kinases (MAPKs).[7] While the full clinical implications of these pathways are still under investigation, they are thought to play a role in receptor desensitization, trafficking, and potentially some of the adverse effects associated with long-term agonist use.

Drug Discovery Workflow: From Concept to Candidate

The development of novel β2-AR agonists from the 5-hydroxy-4H-benzooxazin-3-one scaffold follows a structured, multi-stage process.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Pharmacology cluster_3 Lead Optimization Design Structure-Based Design Synthesis Chemical Synthesis Design->Synthesis cAMP_Assay cAMP Accumulation Assay Synthesis->cAMP_Assay Tracheal_Assay Guinea Pig Tracheal Relaxation Assay cAMP_Assay->Tracheal_Assay Bronchoprotection Bronchoprotection Assay (Acetylcholine Challenge) Tracheal_Assay->Bronchoprotection PK_PD Pharmacokinetic/ Pharmacodynamic Studies Bronchoprotection->PK_PD Optimization SAR-Guided Optimization PK_PD->Optimization Candidate Candidate Selection Optimization->Candidate Candidate->Design Iterative Cycles

Caption: A streamlined workflow for the discovery and development of novel β2-AR agonists.

Synthetic Chemistry: Building the Agonist Library

The synthesis of a diverse library of 5-hydroxy-4H-benzooxazin-3-one derivatives is the first critical step in exploring the structure-activity relationship (SAR) of this chemical class. A generalized synthetic scheme is presented below, allowing for the introduction of various substituents on the phenethylamine tail.

General Synthesis of the 5-Hydroxy-4H-benzo[6][8]oxazin-3-one Core

The synthesis of the core scaffold can be achieved through several reported methods. A common approach involves the condensation of a suitably substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.

Diversification of the Phenethylamine Side Chain

With the core scaffold in hand, the next step is to introduce a variety of N-substituted ethanolamine side chains. This is typically achieved through the reaction of the core with a suitable epoxide, followed by reaction with a primary or secondary amine. This modular approach allows for the rapid generation of a library of analogues with diverse "tail" groups, which is essential for probing the SAR and optimizing for potency, selectivity, and duration of action.[8]

In Vitro Pharmacological Evaluation: Protocols and Data Interpretation

The initial screening of newly synthesized compounds is performed using a series of in vitro assays to determine their potency, efficacy, and selectivity for the β2-AR.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay

This assay is a high-throughput method for quantifying the intracellular accumulation of cAMP in response to β2-AR activation.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenoceptor.

  • Assay buffer (e.g., PBS with a phosphodiesterase inhibitor like 1 mM IBMX).[9]

  • cAMP standard.

  • HTRF cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).[9]

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture and harvest the CHO-K1-β2-AR cells. Resuspend the cells in assay buffer to a final concentration of 300,000 cells/mL.[9]

  • Cell Plating: Dispense 5 µL of the cell suspension (1,500 cells/well) into the 384-well plate.[9]

  • Compound Addition: Prepare serial dilutions of the test compounds and a reference agonist (e.g., isoproterenol) in assay buffer. Add 2.5 µL of the compound dilutions to the wells.[9]

  • Incubation: Incubate the plate at room temperature for 1 hour.[9]

  • Detection: Add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP cryptate reagent to each well.[9]

  • Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.[9]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the response of the reference agonist. Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (a measure of potency).

Protocol: Guinea Pig Tracheal Strip Relaxation Assay

This ex vivo assay provides a more physiologically relevant measure of the functional activity of the compounds by assessing their ability to relax pre-contracted airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g).

  • Krebs-Henseleit solution.

  • Contractile agent (e.g., acetylcholine or histamine).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Place the trachea in ice-cold Krebs-Henseleit solution.

  • Mounting: Cut the trachea into rings and suspend them in the organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

  • Contraction: Induce a sustained contraction with a contractile agent (e.g., 1 µM acetylcholine).[10]

  • Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative manner to generate a concentration-response curve.

  • Data Recording: Continuously record the tension of the tracheal rings.

Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC50 value.

In Vivo Pharmacology: Assessing Bronchoprotective Effects

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their efficacy and duration of action in a whole-animal system.

Protocol: In Vivo Bronchoprotection Assay in Conscious Guinea Pigs (Acetylcholine Challenge)

This model assesses the ability of a test compound to protect against bronchoconstriction induced by a cholinergic agonist.

Animals:

  • Male Dunkin-Hartley guinea pigs.

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental setup.

  • Compound Administration: Administer the test compound via the desired route (e.g., inhalation or intratracheal instillation).

  • Bronchoconstriction Challenge: At various time points after compound administration, expose the animals to an aerosol of a bronchoconstricting agent (e.g., acetylcholine).[4]

  • Measurement of Bronchoconstriction: Monitor the severity of bronchoconstriction by measuring changes in respiratory parameters (e.g., Penh using whole-body plethysmography).

  • Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point. This will provide information on the onset and duration of action of the test compound.[4]

Pharmacokinetic Profiling: Understanding ADME Properties

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of lead compounds. For inhaled drugs, it is particularly important to characterize their deposition in the lungs and subsequent systemic absorption.[11]

Protocol: Pharmacokinetic Study of Inhaled β2-Agonists in Rats or Guinea Pigs

Procedure:

  • Dosing: Administer the test compound to the animals via inhalation.

  • Sample Collection: At predetermined time points, collect blood samples (e.g., via tail vein or cardiac puncture).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of the compound versus time and use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro and in vivo assays will be used to establish a clear SAR for the 5-hydroxy-4H-benzooxazin-3-one series. This involves correlating the structural modifications of the phenethylamine tail with changes in potency, selectivity, and duration of action.[5] This iterative process of design, synthesis, and testing is the cornerstone of lead optimization, with the ultimate goal of identifying a clinical candidate with a superior therapeutic profile. Modifications to the "tail" group can significantly impact the duration of action, with longer, more lipophilic tails often leading to longer-acting compounds.[8]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of the pharmacological properties of the synthesized compounds.

Table 1: In Vitro and In Vivo Pharmacological Profile of Representative Compounds

Compound IDβ2-AR EC50 (nM)Tracheal Relaxation EC50 (nM)In Vivo Bronchoprotection (% Inhibition at 1h)Duration of Action (h)
Lead 1 1.22.5854
Analogue 1a 0.51.1928
Analogue 1b 10.315.8452
Reference 2.03.1884

Conclusion

The 5-hydroxy-4H-benzooxazin-3-one scaffold represents a highly promising starting point for the design of novel β2-AR agonists. The systematic approach outlined in this guide, combining rational design, efficient synthesis, and a comprehensive suite of pharmacological assays, provides a robust framework for the discovery of new drug candidates for the treatment of asthma and COPD. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this exciting chemical space and ultimately contributing to the development of improved respiratory therapeutics.

References

Troubleshooting & Optimization

"alternative green synthesis methods for benzoxazinones to avoid harsh conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green and sustainable synthesis of benzoxazinones. This guide is designed for researchers, chemists, and drug development professionals who are looking to move away from harsh, conventional synthetic methods towards more environmentally benign alternatives. Here, we address common experimental challenges through detailed troubleshooting guides and answer frequently asked questions about adopting these modern techniques.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Adopting green chemistry principles is not without its challenges. Below are common issues encountered during the alternative synthesis of benzoxazinones, along with systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Q: I am attempting a green synthesis protocol (e.g., microwave-assisted, mechanochemical) for a benzoxazinone derivative, but my yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I troubleshoot this?

A: Low yield is a multifaceted problem that often points to suboptimal reaction parameters or issues with reactant activation. The cause is highly dependent on the specific green method being employed.

Systematic Troubleshooting Workflow:

  • Re-evaluate Starting Material Purity & Stoichiometry:

    • Causality: Green methods, particularly catalytic and solvent-free reactions, can be highly sensitive to impurities in starting materials which may poison catalysts or initiate side reactions.[1] Ensure reactants like anthranilic acids are pure and dry, as moisture can interfere with many reactions.[2]

    • Action: Verify the purity of your starting materials via melting point analysis or spectroscopy. Ensure molar ratios are precise, as an imbalance can lead to incomplete conversion.

  • Optimize Energy Input (Method-Specific):

    • For Microwave-Assisted Synthesis: Low yields can result from inefficient energy absorption.[3][4]

      • Action: Confirm your solvent has a suitable dielectric constant for microwave heating. If the reaction is sluggish, incrementally increase the temperature or microwave power, while monitoring for potential product degradation by TLC. A solvent-free approach may also be beneficial.[5]

    • For Ultrasound-Assisted Synthesis (Sonochemistry): Inadequate cavitation can lead to poor reaction initiation.

      • Action: Ensure the reaction vessel's tip is properly submerged in the ultrasonic bath/probe. The viscosity of the medium can dampen cavitation; consider a less viscous solvent if possible. The frequency and power of the sonicator are critical parameters to optimize.[6][7]

    • For Mechanochemical Synthesis (Ball-Milling/Grinding): Insufficient mechanical energy transfer will result in an incomplete reaction.[8][9]

      • Action: Increase the grinding/milling time or frequency. Ensure the ball-to-sample ratio is optimal for your milling jar. The use of a liquid-assisted grinding (LAG) agent (a few drops of a solvent) can sometimes dramatically improve reactivity.[8]

  • Assess Catalyst Performance (If Applicable):

    • Causality: Many green protocols rely on catalysts (e.g., enzymes, ionic liquids, heterogeneous catalysts) that may be inactive or used under suboptimal conditions.[1][10][11]

    • Action:

      • Enzymes (e.g., Lipase): Confirm the pH, temperature, and solvent (often a non-polar organic solvent) are optimal for enzyme activity. Ensure the enzyme has not denatured during storage.[10][12]

      • Heterogeneous Catalysts: Ensure the catalyst has been properly activated and has not been contaminated. Catalyst recovery and reuse efficiency can decline over cycles.[13]

      • Ionic Liquids/DES: The choice of ionic liquid or Deep Eutectic Solvent (DES) is critical. Its acidity, basicity, and viscosity can all influence the reaction outcome.[11]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed purity 1. Verify Reactant Purity & Stoichiometry start->purity energy 2. Optimize Energy Input (Microwave, Ultrasound, etc.) purity->energy If pure & correct sub1 Impurities? Incorrect Ratios? purity->sub1 catalyst 3. Assess Catalyst Activity (If Applicable) energy->catalyst If parameters are set sub2 Temp/Power too low? Inefficient mixing? Grinding time too short? energy->sub2 isolation 4. Review Work-up & Purification Procedure catalyst->isolation If catalyst is active sub3 Denatured enzyme? Poisoned catalyst? Wrong IL/DES? catalyst->sub3 success Yield Improved isolation->success sub4 Product lost during extraction/chromatography? isolation->sub4

Caption: A systematic workflow for troubleshooting low product yields.

Issue 2: Significant Side Product Formation

Q: My reaction produces the desired benzoxazinone, but TLC/NMR analysis shows significant, hard-to-remove impurities. How can I improve the selectivity of my green synthesis?

A: Side product formation indicates that alternative reaction pathways are competitive under your current conditions. Improving selectivity requires fine-tuning the reaction to favor the desired transformation.

Troubleshooting & Optimization Strategies:

  • Refine Reaction Temperature and Time:

    • Causality: Over-exposure to high energy, whether from microwaves or localized sonochemical hotspots, can cause degradation of starting materials or the final product.[1] Conversely, insufficient energy may favor the formation of stable intermediates over the final product.

    • Action: Conduct a time-course study, analyzing aliquots at regular intervals to identify the point of maximum product formation before significant side products appear. For microwave synthesis, reducing the final hold temperature may prevent decomposition.[3][5]

  • Modify the Catalyst or Medium:

    • Causality: The catalyst or solvent system is fundamental to directing the reaction pathway.

    • Action:

      • Biocatalysis: Using a different lipase or enzyme source can alter selectivity.[10]

      • Ionic Liquids: Switching the cation or anion of the ionic liquid can change the polarity and catalytic activity of the medium, thereby influencing selectivity.[11]

      • Mechanochemistry: The choice of a liquid-assisted grinding (LAG) agent can impact which crystalline forms react, potentially altering the product distribution.[8]

  • Consider an Inert Atmosphere:

    • Causality: Some reactants or intermediates can be sensitive to oxygen, leading to oxidative side products.[4]

    • Action: If you suspect oxidation, perform the reaction under an inert atmosphere of nitrogen or argon. This is a common practice in many conventional syntheses that can be easily adapted to green methods.

Frequently Asked Questions (FAQs)

Q1: With so many green options—microwave, ultrasound, enzymes, etc.—how do I choose the best method for my target benzoxazinone?

A: The optimal method depends on your substrate, scale, and available equipment. Here's a general guide:

  • Microwave-Assisted Synthesis: Best for thermally-driven reactions that are slow under conventional heating. It excels with polar molecules that couple efficiently with microwave irradiation, leading to dramatic reductions in reaction time from hours to minutes.[3][14] It is highly scalable and reproducible.

  • Ultrasound-Assisted Synthesis (Sonochemistry): Ideal for heterogeneous reactions involving solids or immiscible liquids. The physical effects of acoustic cavitation enhance mass transfer and can activate the surface of metal catalysts, often allowing reactions to proceed at lower temperatures.[6][15]

  • Mechanochemical Synthesis: An excellent choice for solvent-free synthesis, minimizing waste. It is particularly effective for reactions involving crystalline solids and is highly energy-efficient.[8][9] This method can sometimes produce polymorphs or products that are inaccessible from solution-phase chemistry.

  • Biocatalysis (Enzyme-catalyzed): The premier choice for reactions requiring high chemo-, regio-, or stereoselectivity under exceptionally mild conditions (room temperature, neutral pH).[10] It is perfect for complex molecules with sensitive functional groups, though optimization of enzyme activity and substrate scope can be required.[12]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These serve as both solvent and catalyst, offering a unique reaction environment.[11] They are useful for dissolving a wide range of reactants and can be tuned to be acidic, basic, or coordinating. Their primary advantages include low vapor pressure and thermal stability, though viscosity and post-reaction separation can be challenges.

Q2: Are ionic liquids and deep eutectic solvents (DES) always "green"? What are the practical considerations?

A: While often presented as green alternatives to volatile organic compounds (VOCs), the "greenness" of ILs and DES is nuanced.

  • Advantages: Their negligible vapor pressure reduces air pollution and exposure risks. Many are thermally stable and can be recycled, increasing atom economy.[11][16] Choline chloride-based DES, in particular, are often derived from inexpensive, biodegradable, and non-toxic components.

  • Challenges & Considerations:

    • Synthesis: The synthesis of some ILs can itself involve non-green steps.

    • Toxicity/Biodegradability: Not all ILs are benign; their toxicity and biodegradability must be evaluated on a case-by-case basis.

    • Work-up: Separating products from a non-volatile IL or DES can be difficult. Extraction with a traditional solvent may be required, which negates some of the green benefits.

    • Recycling: While recyclable in principle, recovering the IL with high purity after a reaction can be challenging and energy-intensive.[17]

Q3: Can I combine green chemistry techniques?

A: Absolutely. Combining these techniques can have synergistic effects. For example, performing a reaction in an ionic liquid inside a microwave reactor can leverage the advantages of both rapid heating and the unique solvent properties of the IL. Similarly, ultrasound can be used to enhance reactions in deep eutectic solvents.

Protocols & Comparative Data
Table 1: Comparison of Green Synthesis Methods for Benzoxazinones
MethodTypical Reaction TimeConditionsYield RangeKey AdvantagesCommon Challenges
Microwave-Assisted 5–30 minutes[3]Solvent-free or high-boiling polar solvents; 80-150 °C[4]70–95%[5]Extremely fast, high yields, excellent reproducibility, scalable.Requires specialized equipment, potential for localized overheating.
Ultrasound-Assisted 30–120 minutes[6]Room temp to moderate heat; often in ethanol or aqueous media.[15]80–95%[6]Enhances heterogeneous reactions, mild conditions, simple setup.Efficiency can be scale-dependent, potential for radical side reactions.
Mechanochemical 2–10 minutes[8]Solvent-free or liquid-assisted grinding (LAG) at room temperature.[9]85–98%[8]Minimal solvent waste, very fast, high yields, energy efficient.Can be difficult to monitor, scalability may require specialized mills.
Enzyme-Catalyzed 12–48 hours[10]Mild (e.g., 45 °C), neutral pH, often in organic solvents like 2-MeTHF.[12]51–90%[10]Exceptional selectivity, environmentally benign, works on complex substrates.Slower reaction times, limited substrate scope, enzyme cost/stability.
Deep Eutectic Solvents 1–2 hoursRoom temperature, catalyst-free.80–95%Biodegradable/non-toxic medium, acts as solvent and catalyst, simple.Product isolation can be difficult, high viscosity can impede mixing.
Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of Benzoxazine-2,4-diones [3][5]

This protocol describes an efficient synthesis from phthalic anhydride derivatives.

  • Materials:

    • Substituted Phthalic Anhydride (1.0 mmol)

    • Trimethylsilyl Azide (TMSA) (1.2 mmol)

    • Microwave reactor with temperature and pressure control

    • 10 mL microwave-safe reaction vessel with a magnetic stir bar

  • Procedure:

    • Place the substituted phthalic anhydride (1.0 mmol) and a magnetic stir bar into the microwave reaction vessel.

    • Carefully add trimethylsilyl azide (1.2 mmol) to the vessel in a fume hood.

    • Seal the vessel securely.

    • Place the vessel in the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature of 120 °C for 8-10 minutes. Use a power setting that maintains this temperature (e.g., 150 W).

    • After irradiation, allow the vessel to cool to room temperature (below 50 °C) before opening.

    • The resulting solid is often pure enough for subsequent steps. If necessary, wash the crude product with a small amount of cold ether or recrystallize from an appropriate solvent.

  • Causality & Self-Validation: The use of microwave irradiation dramatically reduces the reaction time from many hours under conventional heating to mere minutes.[3] This is due to the efficient and direct heating of the polar reactants. The reaction is considered complete when the starting phthalic anhydride is consumed, which can be monitored by TLC if desired. The simple work-up (often no purification needed) is a hallmark of this green method.

Protocol 2: Mechanochemical Solvent-Assisted Grinding Synthesis of 4H-3,1-Benzoxazin-4-ones [8]

This protocol details a rapid, room-temperature cyclodehydration.

  • Materials:

    • N-substituted Anthranilic Acid (0.5 mmol)

    • 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 mmol)

    • Triphenylphosphine (PPh₃) (0.025 mmol, 5 mol%)

    • Sodium Carbonate (Na₂CO₃) (1.0 mmol)

    • Agate mortar and pestle or a laboratory ball mill

    • Ethyl Acetate for work-up

  • Procedure:

    • To the mortar, add the N-substituted anthranilic acid (0.5 mmol), TCT (0.5 mmol), PPh₃ (0.025 mmol), and Na₂CO₃ (1.0 mmol).

    • Grind the solid mixture vigorously with the pestle at room temperature for 1-2 minutes. The mixture may become pasty or change color, indicating reaction progress.

    • Upon completion (monitored by TLC by taking a small aliquot dissolved in ethyl acetate), add ethyl acetate (10 mL) to the mortar.

    • Grind for another 30 seconds to dissolve the product and suspend the solid byproducts.

    • Filter the mixture to remove the insoluble salts (cyanuric acid derivatives and sodium chloride).

    • Wash the solid residue with additional ethyl acetate (2 x 5 mL).

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary, though products are often obtained in high purity.

  • Causality & Self-Validation: This method replaces bulk solvents and heat with mechanical force. The grinding action provides the activation energy for the TCT/PPh₃ system to effect a rapid cyclodehydration.[8] The use of Na₂CO₃ as a base neutralizes the HCl generated in situ. The reaction's success is validated by the rapid formation of the product at room temperature, a significant improvement over traditional methods requiring harsh dehydrating agents and reflux conditions.

References

Technical Support Center: Optimization of One-Pot Chemoselective Synthesis of Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of benzoxazinones. As a class of privileged heterocyclic scaffolds, benzoxazinones are crucial in medicinal chemistry and drug development.[1][2] However, their one-pot synthesis, while elegant and atom-economical, often presents challenges in chemoselectivity and yield optimization. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to navigate and troubleshoot these complexities. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to refine your synthetic strategies effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during one-pot benzoxazinone syntheses in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no desired product. What are the likely causes?

Answer: Low or no yield is a frequent starting problem. The cause is typically rooted in one of three areas: reagent stability, reaction conditions, or inefficient cyclization.

  • Cause A: Inactive or Decomposed Reagents. The primary culprits are often the cyclizing agent or the starting materials. For instance, when using acid anhydrides or acid chlorides, they can hydrolyze upon exposure to atmospheric moisture.

    • Solution: Ensure starting materials are dry. Use freshly opened or properly stored anhydrous solvents. If using a reagent like acetic anhydride, consider using a freshly opened bottle or distilling it prior to use.

  • Cause B: Suboptimal Reaction Conditions. Temperature and solvent choice are critical.

    • Solution:

      • Temperature: Some cyclization steps require heating to overcome the activation energy barrier. Conversely, some intermediates are heat-sensitive. If your reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). If you suspect decomposition, run the reaction at a lower temperature (e.g., 0 °C to RT).

      • Solvent: The polarity of the solvent can dramatically affect reaction rates. Aprotic solvents like DMF, DMSO, or acetonitrile are often effective. For some metal-free procedures, solvent-free conditions under ultrasound irradiation have been shown to produce excellent yields where traditional solvent-based methods were less effective.[3]

  • Cause C: Inefficient Cyclization. The key ring-closing step may not be occurring efficiently. This is common when the electrophilicity of the carbonyl group is low.

    • Solution: Employ a more potent cyclizing agent. A classic method involves heating anthranilic acid with acetic anhydride.[1] However, for more sensitive substrates, milder and more efficient systems like cyanuric chloride in DMF can be used. This mixture forms an iminium cation in situ, which is a powerful cyclizing agent for the intermediate N-acylated anthranilic acid.[4][5]

Question 2: My main byproduct is a quinazolinone. How can I improve chemoselectivity for the benzoxazinone?

Answer: This is a classic chemoselectivity challenge, especially when an external amine or ammonia is used or generated in situ. The benzoxazinone ring is susceptible to nucleophilic attack by amines, leading to ring-opening followed by recyclization to the thermodynamically more stable quinazolinone.[6]

  • Mechanism of Side Reaction: The amine attacks the electrophilic C4 carbonyl of the benzoxazinone, opening the ring to form an N-acyl-anthranilamide intermediate. Intramolecular condensation then occurs between the newly introduced amine and the C2-position's carbonyl (or its equivalent), eliminating water to form the quinazolinone.[6]

  • Solutions to Improve Selectivity:

    • Strictly Anhydrous Conditions: Water can hydrolyze the benzoxazinone to the corresponding N-acyl anthranilic acid, which can then react with any amines present.

    • Avoid Excess Amine: If the one-pot reaction involves an amine as a reactant, use it as the limiting reagent or add it slowly at a low temperature to control its concentration.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like DBU or Proton Sponge® instead of amine-based bases like triethylamine, which can act as a nucleophile.[3]

    • Isolate the Intermediate: In challenging cases, a two-step approach may be necessary. First, synthesize and isolate the N-acylated anthranilic acid, and then subject this purified intermediate to cyclization conditions.

Question 3: I'm isolating the N-acylated anthranilic acid intermediate instead of the cyclized product. How do I drive the reaction to completion?

Answer: This indicates that the initial acylation of the amine on anthranilic acid is successful, but the final intramolecular cyclization/dehydration step is failing.

  • Cause A: Insufficiently Activating Cyclizing Agent. The carboxylic acid and the amide in the intermediate need to be activated for cyclization to occur.

    • Solution: As mentioned in Q1, a stronger cyclizing agent is needed. Acetic anhydride at reflux is a standard method.[1] For milder conditions, systems like cyanuric chloride/DMF[5] or PPh₃/I₂[3] are highly effective at promoting this dehydration.

  • Cause B: Reversible Reaction or Unfavorable Equilibrium. The cyclization can be reversible, and the equilibrium may favor the open-chain form under your current conditions.

    • Solution: Ensure you are effectively removing the byproduct of cyclization (e.g., water or acetic acid). Performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark trap can be effective. For reactions releasing an acid, including a stoichiometric amount of a non-nucleophilic base can drive the reaction forward.

Question 4: My product seems to decompose during column chromatography on silica gel. What are my alternatives for purification?

Answer: This is a well-documented issue. Benzoxazinones can be sensitive to the acidic nature of standard silica gel, leading to hydrolytic decomposition and diminished yields post-purification.[3]

  • Solutions:

    • Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system), then flush with the pure eluent. This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil for your column chromatography.

    • Recrystallization: This is often the best method for purifying benzoxazinones. It avoids contact with acidic surfaces and can yield highly pure crystalline material. Experiment with solvent systems like ethanol, ethyl acetate/hexanes, or diethyl ether/ethanol mixtures.[5]

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography on neutral plates can be a viable option.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the key differences between a copper-catalyzed and an iodine-catalyzed one-pot synthesis?

A: Both are powerful methods but operate via different mechanisms and are suited for different starting materials.

FeatureCopper (Cu)-Catalyzed SynthesisIodine (I₂)-Catalyzed Synthesis
Typical Starting Materials Anthranilic acids and α-keto acids[3], or 2-(o-haloaryloxy)acyl chlorides and primary amines.[7]Anthranilic acids and aldehydes.[3]
Proposed Mechanism Involves decarboxylative coupling or intramolecular C-N bond coupling. For the former, Cu(I) facilitates decarboxylation of the α-keto acid, followed by amidation and intramolecular cyclization.[3][8]An oxidative cascade. Iodine catalyzes the formation of an imine from the anthranilic acid and aldehyde, which then cyclizes. An oxidant like Oxone or TBHP is required for the final aromatization step.[3]
Key Advantages Often proceeds under mild conditions. Can utilize readily available precursors.[3]Transition-metal-free, which simplifies purification. Uses inexpensive and readily available reagents.
Potential Issues Removal of copper catalyst can be challenging. Ligand selection may be required for optimization.Requires a stoichiometric oxidant. Alkyl aldehydes can be unreactive under these conditions.[3]

Q: How do electron-donating or electron-withdrawing groups on my starting materials affect the reaction?

A: The electronic nature of substituents has a profound impact.

  • On Anthranilic Acid: Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amino group, which can slow down the initial acylation or imine formation step. This often results in lower overall yields.[3] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can accelerate this step.

  • On the Acylating Agent (e.g., Aldehyde or Acid Chloride): Electron-withdrawing groups on an aromatic aldehyde or benzoyl chloride increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the anthranilic acid. Electron-donating groups have the opposite effect and may require more forcing conditions.

Q: What is the advantage of using a "masked nucleophile" approach with a Bpin group?

A: This is an innovative one-pot strategy that uses a boronic ester (Bpin) as a "pro-nucleophile".[9][10][11] The process typically involves three steps in one pot:

  • Copper-Catalyzed Borylation: A C-H or C-X bond is converted to a C-Bpin bond.

  • Oxidation: The C-B bond is oxidized in situ (e.g., with a peroxide) to a C-OH group.

  • Cyclization: The newly formed hydroxyl group acts as an intramolecular nucleophile to complete the ring formation.

The main advantage is that it allows for the formation of complex benzoxazinone scaffolds from precursors that do not initially contain the required nucleophile, expanding the synthetic possibilities.[9][11]

Section 3: Methodologies & Visualizations

To provide a practical context, here are two common one-pot protocols and diagrams illustrating key concepts.

Protocol A: One-Pot Synthesis using Cyanuric Chloride/DMF

This method is notable for its mild conditions and high efficiency.[4][5]

  • To a solution of anthranilic acid (1.0 eq) in anhydrous chloroform, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours to form the N-acylated intermediate in situ.

  • In a separate flask, prepare the cyclizing agent by adding cyanuric chloride (1.1 eq) to anhydrous DMF (3.0 eq) and stir for 30 minutes.

  • Add the cyclizing agent mixture to the reaction flask and continue stirring at room temperature for another 4-6 hours, monitoring by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Pour the residue into ice-water. Filter the resulting solid.

  • Wash the solid sequentially with a saturated NaHCO₃ solution and distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/diethyl ether) to obtain the pure benzoxazinone.[5]

Visualizations

TroubleshootingWorkflow

ReactionMechanism

References

Technical Support Center: HPLC Purification of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this phenolic benzoxazinone derivative. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity results.

The purification of polar heterocyclic compounds like 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one presents unique challenges, including potential on-column degradation, poor peak shape, and co-elution with structurally similar impurities.[1][2] This guide provides a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you establish a robust baseline method.

Q1: What is the recommended HPLC mode and stationary phase for purifying 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique.[3] The compound possesses both polar (hydroxyl, lactam) and non-polar (aromatic ring) characteristics, making it ideal for retention on a non-polar stationary phase.

  • Primary Recommendation: A C18 (octadecylsilane) column is the universal starting point for separating phenolic and other moderately polar compounds.[4][5][6] Opt for a high-purity, end-capped silica-based column. End-capping is critical as it deactivates residual surface silanols (Si-OH groups) that can cause severe peak tailing with polar analytes, particularly those with acidic protons like the phenolic group on your compound.[7]

  • Alternative Phases: If resolution is insufficient on a C18 column, consider a Phenyl-Hexyl or a polar-embedded group (PEG) stationary phase. A Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions with the aromatic ring of the benzoxazinone.

Q2: What mobile phase composition should I start with?

A: A binary gradient using acidified water and an organic solvent is standard for this class of compounds.[6][8]

  • Solvent A (Aqueous): Deionized water with an acidic modifier. 0.1% formic acid (FA) or 0.1% acetic acid (AA) are excellent first choices. They are MS-compatible and effective at suppressing the ionization of the phenolic hydroxyl group.[3][9] Suppressing ionization (keeping the phenol protonated) makes the molecule less polar and more retained, leading to sharper, more symmetrical peaks.[10]

  • Solvent B (Organic): HPLC-grade acetonitrile (ACN) or methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[6]

  • Gradient: A generic scouting gradient, such as 5% to 95% Solvent B over 20-30 minutes, is a good starting point to determine the approximate elution time of the target compound.

Q3: How should I prepare my sample for injection?

A: Proper sample preparation is crucial to prevent column plugging and peak distortion.

  • Dissolution: Dissolve the crude sample in a solvent that is weaker than or equivalent to the initial mobile phase conditions (e.g., if your gradient starts at 5% ACN, dissolve the sample in 5% ACN or 100% water). If solubility is an issue, a small amount of DMSO or DMF can be used, but minimize the volume to avoid solvent-induced peak distortion.[11]

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove particulate matter that can block the column frit and increase backpressure.[2]

  • Concentration: Avoid overloading the column, which can cause broad, fronting peaks.[10][12] Inject a small, analytical-scale amount first to determine the retention time and purity before scaling up for preparative purification.

Q4: What is the optimal UV detection wavelength?

A: Phenolic compounds and aromatic systems typically exhibit strong absorbance between 254 nm and 280 nm.[3][8] A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended. This allows you to:

  • Record the full UV spectrum of your peak to confirm its identity against a standard.

  • Select the wavelength of maximum absorbance (λ-max) for the highest sensitivity.

  • Assess peak purity by comparing spectra across the peak. Other benzoxazinones have been detected at wavelengths including 280, 320 and 360 nm, so running a full spectrum is advised.[8]

Troubleshooting Guide: Resolving Common Purification Issues

This section uses a problem-and-solution format to address specific experimental challenges.

Peak Shape Problems

Q: My peak for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one is tailing severely. What are the causes and solutions?

A: Peak tailing is the most common issue for polar, acidic compounds and is often caused by unwanted secondary interactions with the stationary phase.

  • Cause 1: Silanol Interaction. Residual silanol groups (Si-OH) on the silica backbone of the column are acidic and can strongly interact with your polar analyte, delaying a portion of the molecules from eluting and causing a tailed peak.[7]

    • Solution:

      • Ensure you are using a high-quality, end-capped C18 column.

      • Lower the mobile phase pH by using an acidic modifier like 0.1% formic acid or TFA. The acid protonates the silanols, reducing their ability to interact with the analyte. You should aim for a pH at least 2 units below the analyte's pKa.[10]

  • Cause 2: Column Overload. Injecting too much sample mass saturates the stationary phase, leading to peak distortion.[10]

    • Solution: Reduce the injection volume or the sample concentration and re-inject. The peak shape should become more symmetrical at lower loads.

  • Cause 3: Extra-Column Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause the sample band to spread before it reaches the detector.[10]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly seated to minimize dead volume.

Q: I'm observing split or shoulder peaks. What does this indicate?

A: Split peaks suggest that the analyte is experiencing two different environments or that an impurity is co-eluting.

  • Cause 1: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO or ACN), it can disrupt the sample band at the column head, causing it to split.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a strong solvent is required for solubility, inject the smallest possible volume.[11]

  • Cause 2: Contaminated or Clogged Column Frit. Particulates blocking the inlet frit can create a void and cause the sample path to be uneven, leading to peak splitting.

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (disconnect it from the detector first) according to the manufacturer's instructions.[10]

  • Cause 3: On-Column Degradation. The compound may be unstable under the current mobile phase conditions (e.g., pH).

    • Solution: Try using a less harsh acidic modifier (e.g., switch from TFA to formic acid) or evaluate the stability of the compound in the mobile phase offline before injection.

Retention and Resolution Issues

Q: My compound elutes very early, close to the void volume. How can I increase its retention?

A: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[13][14]

  • Cause 1: Mobile Phase is Too Strong. The initial percentage of organic solvent in your gradient may be too high.

    • Solution: Decrease the initial concentration of Solvent B (acetonitrile/methanol). Start with a lower organic percentage (e.g., 2-5%) and/or use a shallower gradient.[12]

  • Cause 2: "Phase Collapse" or "Dewetting". When using very high aqueous mobile phases (>95% water) for extended periods, the C18 alkyl chains can fold onto themselves, effectively expelling water and reducing interaction with the analyte. This leads to a sudden loss of retention.[15]

    • Solution: Use a column specifically designed for high-aqueous mobile phases (e.g., an "AQ" type column with a polar-embedded or polar-endcapped phase). Alternatively, ensure your gradient never stays at 100% aqueous for long and always re-equilibrate the column thoroughly with a mobile phase containing at least 5% organic solvent.[15]

  • Cause 3: Incorrect Column Mode. If the compound is extremely polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable alternative to reversed-phase.[13] HILIC uses a polar stationary phase and a high-organic mobile phase, which is effective for retaining very polar analytes.[13]

Q: How can I improve the resolution between my target peak and a closely eluting impurity?

A: Improving resolution requires manipulating selectivity (α), efficiency (N), or retention (k).

  • Solution 1: Optimize the Gradient. Make the gradient shallower around the time your compound elutes. A slower increase in organic solvent will allow more time for the column to differentiate between the two compounds.

  • Solution 2: Change the Organic Solvent. Switch from acetonitrile to methanol (or vice versa). This changes the mobile phase selectivity and can often resolve co-eluting peaks.

  • Solution 3: Change the Stationary Phase. As mentioned in Q1, switching from a C18 to a Phenyl-Hexyl column can alter π-π interactions and significantly change the elution order, potentially resolving the impurity from your target.

  • Solution 4: Adjust the Temperature. Increasing the column temperature can improve efficiency and may alter selectivity. Use a column oven for precise temperature control.[16]

Appendix A: Recommended Starting Protocol

This protocol provides a robust starting point for purifying 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one.

Table 1: HPLC System and Column Recommendations

ParameterRecommendationRationale
HPLC System Preparative or Semi-Preparative HPLC with DAD/PDA DetectorAllows for fraction collection and spectral analysis for peak identity and purity.
Column C18, 5-10 µm particle size, ≥120 Å pore sizeStandard for reversed-phase purification of small molecules.[6]
(e.g., Waters Sunfire C18, Phenomenex Luna C18)End-capped phases are crucial to minimize silanol interactions.[7]
Dimensions Semi-Prep: 10 mm ID x 250 mm LGood balance between sample load and solvent consumption.
Prep: ≥21.2 mm ID x 250 mm LFor larger scale purification (>50 mg per injection).

Table 2: Suggested Gradient Method

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09555.0 (for 10 mm ID)
5.09555.0
25.05955.0
30.05955.0
31.09555.0
35.09555.0

Step-by-Step Protocol:

  • System Preparation:

    • Prepare fresh mobile phases using HPLC-grade solvents and filter them through a 0.45 µm filter.[8]

    • Degas the mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[16]

    • Purge the pump lines to remove any air bubbles.

  • Column Equilibration:

    • Install the column and equilibrate with the initial mobile phase conditions (95% A / 5% B) at the desired flow rate until a stable baseline is achieved (at least 10-15 column volumes).[17]

  • Sample Injection:

    • Prepare the sample as described in FAQ Q3.

    • Perform a blank injection (injection solvent only) to identify any system or solvent-related peaks.

    • Inject the prepared sample.

  • Chromatography and Fraction Collection:

    • Run the gradient method as detailed in Table 2.

    • Monitor the chromatogram at the determined optimal wavelength (e.g., 254 nm or 280 nm).

    • Collect fractions corresponding to the target peak. For preparative runs, mass-directed fractionation can be highly effective for selectively isolating the compound of interest.[18][19][20]

  • Post-Run Analysis:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

    • After the purification campaign, flush the column with a high-organic mobile phase (e.g., 100% ACN) before storing it according to the manufacturer's recommendations.

Appendix B: Visual Workflows and Troubleshooting Logic

Diagram 1: General HPLC Purification Workflow

This diagram outlines the logical flow from initial setup to obtaining the final pure compound.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Finalization prep_mobile Mobile Phase Preparation & Degassing equilibration Column Equilibration prep_mobile->equilibration prep_sample Sample Dissolution & Filtration injection Sample Injection prep_sample->injection equilibration->injection elution Gradient Elution injection->elution collection Fraction Collection elution->collection analysis Purity Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure Compound evaporation->pure_compound

Caption: A standard workflow for the preparative HPLC purification process.

Diagram 2: Troubleshooting Logic for Peak Tailing

This decision tree provides a systematic approach to diagnosing and solving the common problem of peak tailing.

Tailing_Troubleshooting start Peak Tailing Observed q1 Is sample concentration high? start->q1 a1_yes Reduce sample load/ concentration q1->a1_yes Cause: Overload a1_no No q1->a1_no solved Problem Solved a1_yes->solved q2 Is mobile phase pH acidified (e.g., 0.1% FA)? a1_no->q2 a2_no Add 0.1% Formic Acid or TFA to mobile phase q2->a2_no Cause: Silanol Ionization a2_yes Yes q2->a2_yes a2_no->solved q3 Is the column old or non-end-capped? a2_yes->q3 a3_yes Replace with a new, high-quality end-capped column q3->a3_yes Cause: Active Silanols a3_no Check for extra-column dead volume (fittings, tubing) q3->a3_no Cause: Physical a3_yes->solved

References

"minimizing off-target effects of 4-phenyl-2H-benzo[b]oxazin-3(4H)-one inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use and characterization of 4-phenyl-2H-benzo[b]oxazin-3(4H)-one inhibitors.

Q1: We are starting with a novel 4-phenyl-2H-benzo[b]oxazin-3(4H)-one derivative. What is the first step to assess its selectivity?

A1: The crucial first step is a broad, unbiased screen to understand the inhibitor's interaction landscape. While your compound was likely designed for a specific target, the ATP-binding site of kinases, a common target for this scaffold, is highly conserved, making off-target interactions probable.

We recommend initiating your investigation with a comprehensive in vitro kinase profiling panel. Several vendors offer services that screen your compound against hundreds of distinct kinases (covering ~80% of the human kinome) at a fixed concentration (e.g., 500 nM). This provides a global view of potential off-targets and allows you to calculate a preliminary selectivity index. This initial screen is a cost-effective way to flag potential issues early and guide subsequent, more focused cellular experiments.

Q2: What is "target engagement," and why is it more informative than a simple biochemical assay?

A2: Target engagement is the direct physical interaction of a drug with its intended protein target within a physiologically relevant context, such as a living cell or organism. While a biochemical assay (using purified, recombinant proteins) is essential for determining initial potency (e.g., IC50), it doesn't guarantee the compound will perform the same way in a cell.

Cellular efficacy can be impacted by factors like:

  • Cell Membrane Permeability: The compound must be able to enter the cell to reach its target.

  • Intracellular ATP Concentration: High levels of endogenous ATP in cells can outcompete ATP-competitive inhibitors, reducing their apparent potency compared to in vitro assays.

  • Efflux Pumps: Cells can actively remove the compound, lowering its effective intracellular concentration.

Therefore, confirming target engagement in intact cells is a critical step to validate that your inhibitor is hitting its intended target under more realistic conditions. Techniques like the Cellular Thermal Shift Assay (CETSA) are designed specifically for this purpose.

Q3: How do I distinguish a genuine on-target phenotype from one caused by an off-target effect?

A3: This is a fundamental challenge in pharmacology. Observing an expected phenotype after inhibitor treatment is promising, but not definitive proof of on-target action. A multi-pronged approach is required for validation:

  • Use Structurally Unrelated Inhibitors: Treat your cells with a well-characterized inhibitor of the same target that belongs to a different chemical class. If this compound recapitulates the phenotype observed with your 4-phenyl-2H-benzo[b]oxazin-3(4H)-one derivative, it strengthens the evidence for an on-target effect.

  • Perform Rescue Experiments: This is a gold-standard validation method. Re-introduce a version of the target protein that is mutated to be resistant to your inhibitor. If the cellular phenotype is reversed or "rescued" upon expression of this resistant mutant, it provides strong evidence that the effect is mediated through the intended target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. The resulting phenotype should mimic the effect of your inhibitor. If it does, this supports an on-target mechanism.

The following workflow illustrates a decision-making process when an unexpected phenotype is observed.

G cluster_0 start Unexpected Phenotype Observed dose_response Q: Is the effect dose-dependent? start->dose_response no_dep Result may be artifactual. Review experimental setup. dose_response->no_dep No controls Compare with structurally unrelated inhibitor & inactive analog. dose_response->controls Yes pheno_match Q: Do controls replicate phenotype? controls->pheno_match on_target_path Proceed to On-Target Validation (e.g., Rescue Expt.) pheno_match->on_target_path Yes off_target_path Hypothesize Off-Target Effect pheno_match->off_target_path No profiling Perform Broad Off-Target Screen (Kinome Scan, Proteomics) off_target_path->profiling validation Validate Putative Off-Target (CETSA, siRNA/CRISPR) profiling->validation conclusion Confirm Off-Target Mediates Phenotype validation->conclusion

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed guidance for specific experimental challenges and methodologies.

Problem: My inhibitor shows high potency in a biochemical assay but weak or no activity in cell-based assays.

This is a common issue that often points to problems with cell permeability or stability.

Potential Cause Troubleshooting Step Rationale
Poor Membrane Permeability 1. Perform a cellular target engagement assay like CETSA or NanoBRET. 2. If engagement is low, consider structural modifications to the inhibitor (e.g., reducing polarity) to improve uptake.These assays directly measure if the compound is reaching its target inside the cell, bypassing downstream functional readouts. A lack of engagement is a clear indicator of a permeability issue.
Compound Efflux 1. Co-incubate cells with your inhibitor and known efflux pump inhibitors (e.g., verapamil). 2. Re-run your cell-based functional assay.If the activity of your compound is restored in the presence of an efflux pump inhibitor, it suggests your molecule is being actively removed from the cell.
Compound Instability/Metabolism 1. Analyze the stability of your compound in cell culture media over the time course of your experiment using LC-MS. 2. If unstable, reduce incubation times or consider derivatization to block metabolic hotspots.Compounds can be degraded by enzymes present in serum or metabolized by the cells themselves, reducing the effective concentration available to bind the target.
High Protein Binding 1. Measure the fraction of your compound bound to proteins in the cell culture serum. 2. If binding is high (>99%), consider performing initial assays in serum-free or low-serum conditions.Only the unbound fraction of a drug is free to engage its target. High serum protein binding can sequester the majority of your compound, drastically reducing its effective concentration.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify target engagement in situ. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your inhibitor). This change in thermal stability can be quantified to confirm binding.

Objective: To confirm that your 4-phenyl-2H-benzo[b]oxazin-3(4H)-one inhibitor binds to its intended target in intact cells.

Materials:

  • Cells expressing the target protein.

  • Your inhibitor and a vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Thermocycler or heating blocks.

  • Equipment for protein quantification (e.g., Western Blot or ELISA).

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with your inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension for each treatment condition into separate PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot per condition should be kept at room temperature as an unheated control.

    • Immediately cool the tubes on ice.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Quantification:

    • Analyze the amount of soluble target protein remaining in the supernatant for each temperature point and treatment condition using Western Blot or ELISA.

    • Run a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment condition, plot the percentage of soluble target protein remaining (relative to the unheated control) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating increased protein stability.

The diagram below outlines the core principle and workflow of a CETSA experiment.

CETSA_Workflow cluster_workflow A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse & Centrifuge to Pellet Aggregates B->C D 4. Collect Supernatant (Soluble Protein) C->D E 5. Quantify Target Protein (Western Blot / ELISA) D->E F 6. Plot Melting Curve (% Soluble vs. Temp) E->F

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).

By systematically applying these principles and protocols, researchers can gain a high degree of confidence in their experimental results, successfully navigating the complexities of inhibitor selectivity and minimizing the confounding impact of off-target effects.

Technical Support Center: Enhancing the Selectivity of Benzoxazinone-Based CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the optimization of benzoxazinone-based CDK9 inhibitors. As a critical regulator of transcriptional elongation, Cyclin-Dependent Kinase 9 (CDK9) is a compelling therapeutic target, particularly in oncology.[1][2] The benzoxazinone scaffold has emerged as a promising starting point for the development of potent CDK9 inhibitors.[3] However, a recurring and significant challenge in this field is achieving high selectivity for CDK9 over other members of the highly homologous CDK family.[1][2]

This guide is designed to provide practical, in-depth solutions to common experimental hurdles. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance to diagnose and resolve common problems encountered during the development of selective CDK9 inhibitors.

Question 1: My lead benzoxazinone compound is a potent CDK9 inhibitor in biochemical assays (e.g., IC50 < 50 nM), but it shows significant activity against CDK2. How can I improve its selectivity for CDK9?

Root Cause Analysis: This is a frequent challenge rooted in the high structural conservation of the ATP-binding pocket across the CDK family, especially between CDK9 and CDK2.[4] While your compound effectively targets the core features of the CDK9 active site, it likely also fits comfortably into the active site of CDK2. Achieving selectivity requires exploiting the subtle structural differences that exist outside this conserved region.[5]

Troubleshooting Protocol:

  • In Silico Structural Analysis:

    • Action: Perform molecular docking of your benzoxazinone inhibitor into the crystal structures of both CDK9/Cyclin T1 (e.g., PDB ID: 3BLQ, 4BCH) and CDK2/Cyclin A (e.g., PDB ID: 1H1S).[5][6]

    • Rationale: This comparative modeling will visualize the binding poses in both kinases, highlighting specific amino acid differences in the binding pockets that can be exploited. Pay close attention to the gatekeeper residue, the hinge region, and the surface of the C-terminal lobe, as these areas often present opportunities for designing selective interactions.[4][5]

  • Structure-Guided Medicinal Chemistry Campaign:

    • Action: Based on the modeling insights, design and synthesize a small, focused library of analogues. The goal is to introduce chemical modifications that are sterically or electrostatically favored by CDK9 but disfavored by CDK2.

    • Example Strategy: Studies have shown that substituting a bulky, non-planar moiety (like a norbornyl group) in place of a flat aromatic ring can dramatically shift selectivity away from CDK2 and towards CDK9.[4]

      • Hypothesis: The CDK9 active site may possess a deeper or more accommodating hydrophobic pocket near the solvent-exposed region compared to CDK2. A bulky group on your benzoxazinone scaffold, directed towards this region, could enhance CDK9 affinity while introducing a steric clash in the more constrained CDK2 pocket.

    • Rationale: This rational design approach focuses your synthetic efforts on modifications most likely to achieve the desired selectivity profile, saving time and resources compared to broad, untargeted screening.[7]

  • Iterative Selectivity Profiling:

    • Action: Screen the newly synthesized analogues in biochemical assays against a panel of CDKs, at minimum including CDK9, CDK1, CDK2, CDK4, CDK5, and CDK7.

    • Rationale: A focused CDK panel provides a clear, quantitative measure of success for your selectivity-enhancing modifications. This data is critical for establishing a structure-activity relationship (SAR) for selectivity, which will guide the next round of design.[4][8]

Question 2: My inhibitor demonstrates excellent potency and selectivity in biochemical kinase assays, but it loses significant potency when tested in cell-based assays. What's going on?

Root Cause Analysis: A discrepancy between biochemical and cellular activity is common and can be attributed to several factors that are absent in a purified enzyme assay:

  • High Intracellular ATP: The concentration of ATP inside a cell (~1-10 mM) is much higher than that used in most biochemical assays. ATP-competitive inhibitors must effectively compete with this high concentration to bind their target.[9]

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.[7]

Troubleshooting Protocol:

  • Confirm Intracellular Target Engagement:

    • Action: Employ a target engagement assay that functions in live cells, such as the NanoBRET™ Target Engagement assay.[9]

    • Rationale: This is the most direct way to determine if your compound is binding to CDK9 in its native cellular environment. A weak signal in this assay, despite high biochemical potency, strongly suggests a problem with cell permeability, efflux, or intracellular stability.[9]

  • Assess Physicochemical and ADME Properties:

    • Action: Evaluate the compound's aqueous solubility, lipophilicity (LogP/LogD), and metabolic stability using in vitro assays (e.g., liver microsome stability assay).[7][10]

    • Rationale: These data will help diagnose the specific issue. Poor solubility or high lipophilicity can limit cell permeability, while low stability in microsomes indicates rapid metabolism.

  • Analyze Downstream Biomarkers:

    • Action: Treat cells with a concentration gradient of your inhibitor and measure the levels of key downstream targets of CDK9 activity via Western blot or qPCR. Key markers include phosphorylated RNA Polymerase II (p-Ser2-RNAPII) and the short-lived anti-apoptotic protein Mcl-1.[3][7]

    • Rationale: A dose-dependent decrease in these markers confirms that your compound is engaging CDK9 and inhibiting its function in cells. If you only see an effect at very high concentrations, it corroborates the findings from the target engagement assay.

  • Structure-Based Property Optimization:

    • Action: Introduce chemical modifications aimed at improving cellular potency without sacrificing selectivity. This could involve adding polar groups to improve solubility, modifying metabolically liable sites, or altering the overall structure to reduce recognition by efflux pumps.

    • Rationale: This step integrates the ADME data into your medicinal chemistry strategy, creating a more holistic optimization plan that balances potency, selectivity, and drug-like properties.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental structural basis for achieving CDK9 selectivity with a benzoxazinone inhibitor?

Achieving selectivity is a matter of exploiting subtle differences between the otherwise highly conserved kinase domains of the CDK family. Key opportunities for CDK9 selectivity include:

  • The C-Terminal Lobe: The surface of the C-terminal lobe, just outside the core ATP-binding site, has greater sequence divergence among CDKs. Extending moieties from the benzoxazinone core to interact with unique residues in this "selectivity surface" on CDK9 is a primary strategy.[5]

  • Glycine-Rich Loop Conformation: The flexibility and conformation of the glycine-rich loop (or P-loop) can differ between CDKs. Inhibitors that induce or bind to a specific conformation of the CDK9 P-loop may not bind as tightly to other CDKs, like CDK2.[5]

  • The C-Terminal Tail: Transcriptional CDKs like CDK9 possess extended C-terminal sequences that can fold back and shape the catalytic cleft. Designing inhibitors that interact with or exploit the conformation imposed by this tail can be a powerful source of selectivity.[5]

Q2: What is a standard workflow for profiling the selectivity of a new benzoxazinone-based CDK9 inhibitor?

A robust selectivity profiling workflow is essential for validating a new inhibitor. The following tiered approach is recommended:

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Cellular Confirmation cluster_2 Tier 3: Broad Profiling A Primary Biochemical Assay (CDK9/CycT1) B Focused CDK Panel (CDK1, 2, 4/6, 5, 7) A->B Potent Hits (IC50 < 1µM) C Cellular Potency Assay (e.g., MV4-11 Proliferation) B->C Selective Hits (>10-fold vs CDK2) D Target Engagement Assay (e.g., NanoBRET™) C->D E Downstream Biomarker Analysis (p-RNAPII, Mcl-1, c-Myc) D->E F Broad Kinome Screen (e.g., KINOMEscan >400 kinases) E->F Confirmed Cellular Activity G In Vivo Efficacy & PK/PD Studies F->G Selective Hits

Step-by-Step Protocol:

  • Primary Screen: Determine the IC50 against CDK9/Cyclin T1 to establish baseline potency.

  • Focused CDK Panel: Screen potent compounds against a panel of closely related CDKs to get an initial measure of selectivity. A >10-fold selectivity against other CDKs, particularly CDK2, is a good benchmark to advance.[11]

  • Cellular Potency: Assess the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on CDK9 activity (e.g., MV4-11 acute myeloid leukemia cells).[3][8]

  • Cellular Target Validation: Confirm on-target activity in cells using target engagement and downstream biomarker analysis as described in the troubleshooting section.[3][9]

  • Broad Kinome Profiling: For lead candidates, perform a broad kinase panel screen (e.g., KINOMEscan) to identify any potential off-targets across the human kinome and ensure a clean safety profile.[12]

Q3: My project requires transient, not sustained, CDK9 inhibition. How does this impact the design strategy for selectivity?

The strategy of transient inhibition is based on the observation that many oncogenic and anti-apoptotic proteins regulated by CDK9, such as Mcl-1 and c-Myc, have very short half-lives.[3] Therefore, a brief but potent inhibition of CDK9 is sufficient to deplete these proteins and trigger apoptosis in cancer cells.[3] This has significant implications:

  • Pharmacokinetics (PK): The ideal inhibitor for this strategy would have a short biological half-life, allowing for pulsatile dosing that drives efficacy while minimizing the toxicity associated with sustained target inhibition.[3]

  • Selectivity Focus: While high selectivity remains crucial, the transient nature of the inhibition may provide a wider therapeutic window. Off-target effects that manifest only after prolonged exposure may be less of a concern. The primary focus should remain on avoiding potent inhibition of CDKs involved in cell cycle progression (CDK1, CDK2) to prevent overlapping toxicities.

G cluster_0 CDK9 Activity cluster_1 Transcriptional Regulation cluster_2 Cellular Outcome CDK9 CDK9/CycT1 (P-TEFb) RNAPII Paused RNA Polymerase II CDK9->RNAPII Phosphorylates Ser2 of CTD Elongation Active Transcriptional Elongation RNAPII->Elongation Genes { Mcl-1 |  c-Myc |  Other Short-Lived Transcripts} Elongation->Genes Survival Cell Survival & Proliferation Genes:f0->Survival Genes:f1->Survival Apoptosis Apoptosis Inhibitor Benzoxazinone CDK9 Inhibitor Inhibitor->CDK9 Inhibits

Q4: What are the most reliable quantitative data points to include when reporting the selectivity of a benzoxazinone-based CDK9 inhibitor?

For publication or internal progression of a candidate, clear and comprehensive data is paramount. The following should be presented in a structured table for easy comparison:

Table 1: Example Selectivity Profile of a Benzoxazinone-Based Inhibitor (Compound XYZ)

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)¹Selectivity Fold (vs. CDK9)
CDK9/CycT1 5.0 45 1x
CDK1/CycB>10,000>10,000>2000x
CDK2/CycA1501,20030x
CDK4/CycD1>10,000>10,000>2000x
CDK5/p258507,500170x
CDK7/CycH2,500>10,000500x

¹Cellular IC50 determined from MV4-11 cell proliferation assay.

This table clearly communicates the on-target potency, the selectivity against key family members, and the translation from biochemical to cellular activity, providing a comprehensive snapshot of the inhibitor's performance.

References

Technical Support Center: Troubleshooting Inaccurate Results in Molecular Docking of Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for molecular docking of benzoxazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the molecular docking of this important class of compounds. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance the accuracy and reliability of your docking results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My docking scores for benzoxazinone derivatives are inconsistent and don't correlate with experimental binding affinities. What are the likely causes?

This is a frequent and multifaceted issue. Inaccurate docking scores can stem from several sources, often related to the preparation of both the ligand and the receptor, as well as the docking parameters themselves.

Underlying Causes and Solutions:

  • Inadequate Ligand Preparation: The three-dimensional structure of your benzoxazinone ligand, including its ionization state, tautomeric form, and stereochemistry, is critical for accurate docking.

    • Protocol for Ligand Preparation:

      • Generate 3D Coordinates: Start with a high-quality 2D structure of your benzoxazinone derivative and convert it to a 3D conformation using a program like Open Babel or Maestro.

      • Protonation and Tautomeric States: Benzoxazinones can exist in different tautomeric and protonation states at physiological pH. It's crucial to generate all relevant states. Tools like LigPrep (Schrödinger) or ChemAxon's tools can enumerate these states.[1] Docking each of these forms can reveal the most favorable one for binding.

      • Energy Minimization: Minimize the energy of each ligand conformation using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF94.[2] This step removes steric clashes and finds a low-energy conformation.

  • Improper Protein Preparation: The quality of your target protein structure is equally important.

    • Protocol for Protein Preparation:

      • Obtain a High-Resolution Crystal Structure: Whenever possible, use a high-resolution X-ray crystal structure of your target protein from the Protein Data Bank (PDB).

      • Clean the PDB File: Remove all non-essential molecules, such as water molecules (unless they are known to be critical for binding), co-solvents, and alternate conformations of amino acid residues.[3][4]

      • Add Hydrogens and Assign Protonation States: Add hydrogen atoms to the protein, paying close attention to the protonation states of histidine, aspartate, and glutamate residues, as these can significantly impact ligand binding.[5] Tools like H++ can help determine appropriate protonation states.

      • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes, particularly around the binding site.

  • Incorrect Docking Protocol and Scoring Function: The choice of docking algorithm and scoring function can significantly influence the results.

    • Recommendation:

      • Redocking of a Co-crystallized Ligand: A crucial validation step is to remove the native ligand from a crystal structure, and then dock it back into the binding site.[6][7] If the docking protocol is accurate, the docked pose should have a low root-mean-square deviation (RMSD) compared to the crystallographic pose, ideally less than 2.0 Å.[6][7][8]

      • Consensus Docking: Employing multiple docking programs (e.g., AutoDock Vina, Glide, GOLD) and comparing the results can provide more robust predictions.[9] A consensus score, which combines the rankings from different programs, can often outperform a single scoring function.

My benzoxazinone ligand docks in a region of the protein that is clearly not the active site. Why is this happening and how can I fix it?

This issue, often termed "blind docking" when the binding site is unknown, can lead to irrelevant results. The primary cause is often an improperly defined search space for the docking calculation.

Underlying Causes and Solutions:

  • Incorrectly Defined Grid Box: The grid box defines the three-dimensional space where the docking program will search for binding poses. If this box is too large or misplaced, the ligand may dock to a surface pocket with some affinity, rather than the true binding site.

    • Protocol for Defining the Search Space:

      • Use a Known Ligand as a Guide: If a co-crystallized ligand is present in the PDB structure, define the grid box to encompass this ligand. This is the most reliable method for defining the active site.[4]

      • Utilize Binding Site Prediction Tools: If the binding site is unknown, use tools like SiteMap (Schrödinger), CASTp, or DoGSiteScorer to predict potential binding pockets on the protein surface.

      • Visual Inspection: Always visually inspect the defined grid box in a molecular visualization program (e.g., PyMOL, Chimera) to ensure it is centered correctly and has an appropriate size to accommodate the benzoxazinone ligand.

  • Lack of Constraints: In some cases, you may have prior knowledge of key interactions between your ligand and the protein.

    • Recommendation: Many docking programs allow you to define positional constraints, forcing the ligand to be placed near specific residues or to form certain types of interactions (e.g., hydrogen bonds). Use these features judiciously to guide the docking process.

How do I choose the most appropriate force field for docking benzoxazinone derivatives?

The choice of force field is a critical decision that dictates how the potential energy of the system is calculated, thereby influencing the predicted binding poses and scores.

Key Considerations for Force Field Selection:

Force Field FamilyStrengths for Benzoxazinone DockingConsiderations
OPLS (Optimized Potentials for Liquid Simulations) Well-parameterized for a wide range of organic molecules, including those with aromatic systems and heteroatoms found in benzoxazinones.[1] Commonly used in Schrödinger's software suite.May require parameterization for novel or unusual functional groups.
MMFF (Merck Molecular Force Field) Good for general-purpose modeling of drug-like molecules. MMFF94 and its variants are widely used.[2]Performance can vary depending on the specific chemical features of the benzoxazinone derivatives.
CHARMM (Chemistry at HARvard Macromolecular Mechanics) Excellent for proteins and nucleic acids. Can be well-suited for protein-ligand docking when appropriate ligand parameters are available.[2]Ligand parameterization can be more involved.
AMBER (Assisted Model Building with Energy Refinement) Primarily designed for biomolecular simulations (proteins and nucleic acids).[2]Requires the use of tools like Antechamber to generate parameters for novel ligands like some benzoxazinone derivatives.

Self-Validating Protocol for Force Field Selection:

  • Literature Review: Check for published docking studies on benzoxazinones or structurally similar compounds to see which force fields have been used successfully.[1][10]

  • Redocking Experiments: As mentioned previously, perform redocking of a known benzoxazinone-protein complex using different force fields. The force field that yields the lowest RMSD for the top-scoring poses is likely a good choice.

  • Cross-Docking: If multiple crystal structures of the target protein with different benzoxazinone-like ligands are available, perform cross-docking experiments. This involves docking a ligand from one crystal structure into the protein structure from another. This can test the robustness of the force field and docking protocol.

My docking results show several possible binding poses for my benzoxazinone. How do I determine which one is the most likely to be correct?

It is common for docking algorithms to generate multiple plausible binding poses. Distinguishing the correct pose from incorrect ones requires a combination of scoring function analysis and post-docking analysis.

Strategies for Pose Selection:

  • Clustering Analysis: Most docking software can cluster the resulting poses based on their RMSD. The most populated cluster often represents a favorable binding mode that is repeatedly found by the search algorithm.

  • Visual Inspection and Interaction Analysis: Carefully examine the top-scoring poses in a molecular graphics program. Look for key interactions that are known to be important for binding to your target protein family.[11] These can include:

    • Hydrogen Bonds: Are there hydrogen bonds between the benzoxazinone and key active site residues?

    • Hydrophobic Interactions: Is the aromatic ring of the benzoxazinone situated in a hydrophobic pocket?

    • Pi-Pi Stacking: Are there favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan?

    • Salt Bridges: If your benzoxazinone is charged, is it forming salt bridges with oppositely charged residues?

  • Post-Docking Refinement and Rescoring:

    • MM/GBSA or MM/PBSA: Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are post-processing methods that can provide a more accurate estimate of the binding free energy than the initial docking score.[12][13] These methods can be used to re-rank the docked poses.

    • Molecular Dynamics (MD) Simulations: For the most promising poses, running short MD simulations can assess the stability of the ligand-protein complex over time.[6] A stable pose will maintain its key interactions throughout the simulation.

Should I include explicit water molecules in my benzoxazinone docking calculations?

The role of water molecules in the binding site is a complex and often overlooked aspect of molecular docking.

When to Consider Explicit Water Molecules:

  • Bridging Water Molecules: If a water molecule is observed in a crystal structure forming hydrogen bonds with both the protein and a known ligand, it is likely a "bridging" water molecule and should be included in the docking simulation.[14]

  • Conserved Water Molecules: If a water molecule is present in the same position across multiple crystal structures of the same protein, it is likely structurally important and should be retained.

Workflow for Handling Water Molecules:

workflow start Start: PDB structure with water remove_bulk Remove bulk water molecules start->remove_bulk identify_bridging Identify potential bridging/ conserved water molecules remove_bulk->identify_bridging dock_with_water Dock with explicit water molecules identify_bridging->dock_with_water Water present dock_without_water Dock without water molecules identify_bridging->dock_without_water No critical water compare Compare docking scores and poses dock_with_water->compare dock_without_water->compare analyze Analyze interactions (with and without water) compare->analyze end Select best model analyze->end

Caption: Workflow for deciding on the inclusion of explicit water molecules in docking.

Caution: Including all crystallographic water molecules can unnecessarily complicate the docking calculation and may lead to inaccurate results if they are not truly important for binding.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting inaccurate docking results for benzoxazinones.

troubleshooting_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_protocol Docking Protocol cluster_analysis Post-Docking Analysis start Inaccurate Docking Results ligand_check Check 3D Structure Protonation & Tautomers Energy Minimization start->ligand_check Start Here protein_check Check PDB Quality Add Hydrogens Protonation States Energy Minimization start->protein_check protocol_check Validate with Redocking Define Correct Grid Box Consider Flexibility start->protocol_check analysis_check Visual Inspection Interaction Analysis MM/GBSA or MD start->analysis_check ligand_check->protein_check If ligand is OK protein_check->protocol_check If protein is OK protocol_check->analysis_check If protocol is validated end Accurate & Reliable Results analysis_check->end Final Validation

References

Technical Support Center: Refining Cell-Based Assay Conditions for Novel Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with novel benzoxazinone compounds. This guide is designed to provide expert advice and practical troubleshooting strategies to help you refine your cell-based assay conditions and achieve robust, reproducible data. Benzoxazinones are a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, like many novel small molecules, they can present unique challenges in cell-based screening environments.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Part 1: Troubleshooting Guides

This section addresses specific experimental problems with detailed, step-by-step solutions and explanations of the underlying scientific principles.

Issue 1: Compound Precipitation in Culture Medium

A common and critical issue with hydrophobic compounds like many benzoxazinone derivatives is poor aqueous solubility, leading to precipitation in cell culture media.[5] This can result in inaccurate dosing, cellular stress, and unreliable assay results.[5]

Symptoms:

  • Visible particulate matter or cloudiness in the wells after compound addition.

  • Low or inconsistent biological activity.

  • High variability between replicate wells.

Troubleshooting Workflow:

cluster_solutions Potential Solutions A Problem: Compound Precipitation B Step 1: Verify Stock Solution Is the compound fully dissolved in the initial solvent (e.g., DMSO)? A->B B->A No. Re-dissolve, sonicate, or gently warm. C Step 2: Optimize Solvent Concentration Is the final solvent concentration in the media cytotoxic? B->C Yes C->A Yes. Reduce final DMSO to <0.5%. D Step 3: Modify Dilution Protocol How is the compound being diluted into the aqueous media? C->D No E Step 4: Consider Formulation Strategies Can solubility enhancers be used? D->E Precipitation persists F Resolution: Soluble Compound D->F Precipitation resolved S1 Use pre-warmed media for dilution. D->S1 S2 Increase mixing energy (vortexing) during dilution. D->S2 S3 Employ serial dilutions in media rather than a single large dilution. D->S3 E->F Yes S4 Investigate use of solubilizing agents like cyclodextrins. E->S4

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps & Explanations:

  • Stock Solution Verification: Before troubleshooting in-assay conditions, ensure your benzoxazinone compound is fully dissolved in your stock solvent (typically DMSO). Visually inspect for any precipitates. If necessary, gently warm the stock solution or use sonication to aid dissolution.[6]

  • Solvent Concentration Optimization: High concentrations of organic solvents like DMSO can be toxic to cells and can also cause compounds to fall out of solution when diluted into an aqueous environment. It is crucial to maintain a final solvent concentration that is non-toxic and ensures compound solubility. A general recommendation is to keep the final DMSO concentration below 0.5%.[7]

  • Dilution Protocol Modification: The method of diluting the stock solution into the cell culture medium can significantly impact solubility.

    • Temperature: Using pre-warmed (37°C) media can help maintain the solubility of some compounds.

    • Mixing: Ensure rapid and thorough mixing when adding the compound to the media to avoid localized high concentrations that can lead to precipitation.

  • Formulation Strategies: For particularly challenging compounds, consider using formulation strategies to enhance solubility. This can include the use of solubilizing agents like cyclodextrins.[5]

Issue 2: High Background or Low Signal-to-Noise Ratio

A low signal-to-noise ratio can mask the true biological effect of your benzoxazinone compounds. This can be caused by a variety of factors, from the assay technology itself to the health of the cells.

Symptoms:

  • High signal in negative control wells.

  • Low signal in positive control wells.

  • Small assay window, making it difficult to discern true "hits".

Troubleshooting Steps:

Potential Cause Recommended Action Scientific Rationale
Cell Health & Density Optimize cell seeding density and ensure cells are in the logarithmic growth phase.[8][9] Perform a cell viability assay prior to the main experiment.[8]Unhealthy or overly confluent cells can have altered metabolic rates and signaling, leading to inconsistent results.[10][11]
Assay Reagents Use fresh, properly stored reagents. Titrate critical reagents like antibodies or substrates to find the optimal concentration.Reagent degradation can lead to decreased signal, while excess reagent can increase background.
Incubation Times Optimize incubation times for both the compound treatment and the final assay readout.[11]Insufficient incubation may not allow for a biological response to occur, while overly long incubation can lead to secondary effects or signal decay.
Compound Interference Test for autofluorescence or colorimetric interference of the benzoxazinone compound at the assay wavelength.[12]Some compounds can intrinsically fluoresce or absorb light at the same wavelength as the assay readout, leading to false positives or negatives.[13]
Washing Steps Ensure adequate but gentle washing steps to remove unbound reagents without dislodging adherent cells.Incomplete washing can lead to high background, while harsh washing can result in cell loss and reduced signal.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right cell line for screening my novel benzoxazinone compounds?

A1: The choice of cell line is critical for the biological relevance of your assay.[8] Consider the following:

  • Target Expression: The cell line should express the intended molecular target of your benzoxazinone compounds at physiologically relevant levels.[8]

  • Disease Relevance: If you are investigating anticancer properties, use cell lines derived from the relevant cancer type (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, which have been used in benzoxazine derivative studies).[14]

  • Growth Characteristics: The cell line should be robust, have a consistent growth rate, and be easy to culture to ensure reproducibility.[8]

  • Assay Compatibility: The chosen cell line must be compatible with your assay format (e.g., adherent for imaging-based assays).

Q2: What are the essential controls to include in my cell-based assay?

A2: A well-designed experiment with proper controls is fundamental for data interpretation.[8]

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the benzoxazinone compound. This control accounts for any effects of the solvent on the cells.[7]

  • Positive Control: A known activator or inhibitor of the target pathway. This ensures that the assay is working as expected and provides a reference for the magnitude of the biological response.

  • Untreated Control: Cells that are not treated with any compound or vehicle. This provides a baseline for normal cell behavior.

  • Blank Wells: Wells containing only media and assay reagents (no cells). This helps to determine the background signal from the reagents themselves.[15]

Q3: My benzoxazinone compound shows cytotoxicity at high concentrations. How do I differentiate between specific activity and general toxicity?

A3: This is a common challenge in drug discovery. Here’s a workflow to dissect these effects:

cluster_interpretation Interpretation A Observation: Activity and Cytotoxicity Overlap B Step 1: Determine IC50 and CC50 Run parallel assays for activity (IC50) and cytotoxicity (CC50). A->B C Step 2: Calculate Selectivity Index (SI) SI = CC50 / IC50 B->C D Step 3: Analyze Dose-Response Curves Do the curves for activity and toxicity have different slopes and maximal effects? C->D I1 High SI (>10): Specific activity is likely. C->I1 I2 Low SI (<10): Off-target toxicity is a concern. C->I2 E Step 4: Use a Target-Negative Cell Line Is the cytotoxicity still observed in a cell line that does not express the target? D->E I3 Yes: Suggests different mechanisms. D->I3 I4 No: May indicate a shared mechanism. D->I4 F Conclusion E->F I5 Yes: Indicates off-target toxicity. E->I5 I6 No: Suggests on-target toxicity. E->I6

References

Validation & Comparative

Validating PI3K/mTOR Inhibitory Activity: A Comparative Guide to 4-phenyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the PI3K/mTOR inhibitory activity of the novel compound, 4-phenyl-2H-benzo[b]oxazin-3(4H)-one. We will delve into the rationale behind experimental choices, present detailed protocols for robust validation, and compare its potential efficacy against established inhibitors.

Introduction: The Critical Role of the PI3K/mTOR Pathway in Cellular Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[1][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activates PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[3][5]

Activated AKT proceeds to phosphorylate a wide array of substrates, leading to the activation of two distinct mTOR complexes: mTORC1 and mTORC2.[2] mTORC1, which is sensitive to the inhibitor rapamycin, plays a central role in protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][6] mTORC2 is involved in cell survival and cytoskeletal organization.[2] Given the complexity and the presence of feedback loops within this pathway, dual inhibitors that target both PI3K and mTOR are of significant interest as they may offer a more comprehensive blockade of oncogenic signaling.[4][7]

Recent studies have identified a new class of molecules with a 4-phenyl-2H-benzo[b][8][9]oxazin-3(4H)-one skeleton as potent PI3K/mTOR dual inhibitors.[10][11] This guide will outline a rigorous, multi-faceted approach to independently validate this activity.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 AKT->mTORC2 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation p70S6K->Proliferation _4EBP1->Proliferation CompoundX 4-phenyl-2H-benzo[b] oxazin-3(4H)-one CompoundX->PI3K CompoundX->mTORC1 CompoundX->mTORC2 Experimental_Workflow Start Start: Hypothesis Compound inhibits PI3K/mTOR Biochem Biochemical Assays (PI3K & mTOR Kinase Activity) Start->Biochem CellBased Cell-Based Assays (Target Engagement & Signaling) Start->CellBased Comparison Comparative Analysis (vs. Known Inhibitors) Biochem->Comparison WesternBlot Western Blot Analysis (p-AKT, p-S6K, etc.) CellBased->WesternBlot Functional Functional Assays (Cell Viability/Proliferation) WesternBlot->Functional Functional->Comparison Conclusion Conclusion: Validate Inhibitory Activity Comparison->Conclusion

References

"comparative analysis of benzoxazinone derivatives as platelet aggregation inhibitors versus aspirin"

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers and Drug Development Professionals

In the landscape of antiplatelet therapeutics, aspirin has long been the cornerstone for preventing thrombotic events. However, the emergence of novel compounds, such as benzoxazinone derivatives, presents new possibilities and potential advantages. This guide provides a comprehensive comparative analysis of benzoxazinone derivatives and aspirin, focusing on their mechanisms of action, inhibitory efficacy, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this evolving area of pharmacology.

Section 1: Mechanistic Insights into Platelet Aggregation Inhibition

A fundamental understanding of the distinct mechanisms by which these compounds inhibit platelet aggregation is crucial for appreciating their therapeutic potential and limitations.

Aspirin: The Irreversible Inhibitor of Cyclooxygenase-1 (COX-1)

Aspirin's antiplatelet effect is well-established and primarily stems from its ability to irreversibly inactivate the cyclooxygenase-1 (COX-1) enzyme within platelets.[1][2] This is achieved through the acetylation of a serine residue in the active site of COX-1.[1][3][4] The consequence of this irreversible inhibition is the blockade of thromboxane A2 (TXA2) synthesis from arachidonic acid.[1][2][3][5] TXA2 is a potent vasoconstrictor and a crucial mediator for platelet activation and aggregation.[1][6] Since platelets lack a nucleus, they are unable to synthesize new COX-1, meaning the inhibitory effect of a single aspirin dose persists for the entire lifespan of the platelet, which is approximately seven to ten days.[1][2]

The following diagram illustrates the established mechanism of action for aspirin:

cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Acetylation caption Aspirin's Mechanism of Action

Caption: Aspirin's Mechanism of Action

Benzoxazinone Derivatives: A Multifaceted Approach to Inhibition

Benzoxazinone derivatives represent a more diverse class of compounds with multiple potential mechanisms for inhibiting platelet aggregation. Research suggests that their antiplatelet activity may arise from:

  • Cyclooxygenase-1 (COX-1) Inhibition: Some benzoxazinone derivatives have been shown to interact with the COX-1 enzyme, similar to aspirin.[7][8][9] Molecular docking studies have indicated that these compounds can bind to the active site of COX-1, potentially inhibiting its function and subsequent TXA2 production.[7][8][9] However, the nature of this inhibition (reversible vs. irreversible) may differ from that of aspirin.

  • Glycoprotein IIb/IIIa (GPIIb/IIIa) Receptor Antagonism: A significant number of 1,4-benzoxazine-3(4H)-one derivatives have been identified as potent inhibitors of the GPIIb/IIIa receptor.[10][11] This receptor is the final common pathway for platelet aggregation, facilitating the binding of fibrinogen and von Willebrand factor to bridge adjacent platelets.[10] By blocking this receptor, these derivatives can effectively prevent platelet aggregation regardless of the initial stimulus.[10][11]

  • Inhibition of ADP-Induced Platelet Aggregation: Several studies have demonstrated the efficacy of benzoxazinone derivatives in inhibiting platelet aggregation induced by adenosine diphosphate (ADP).[7][10][12][13] This suggests an interaction with ADP receptors, such as P2Y1 and P2Y12, which are key players in amplifying the platelet activation signal.

The potential mechanisms of action for benzoxazinone derivatives are depicted below:

cluster_platelet Platelet ADP_Receptor ADP Receptor (P2Y12) Platelet_Aggregation Platelet Aggregation ADP_Receptor->Platelet_Aggregation GPIIb_IIIa GPIIb/IIIa Receptor GPIIb_IIIa->Platelet_Aggregation COX1 COX-1 Enzyme COX1->Platelet_Aggregation via TXA2 Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->ADP_Receptor Antagonism Benzoxazinone->GPIIb_IIIa Antagonism Benzoxazinone->COX1 Inhibition caption Potential Mechanisms of Benzoxazinone Derivatives

Caption: Potential Mechanisms of Benzoxazinone Derivatives

Section 2: Comparative Efficacy: In Vitro and In Vivo Data

A direct comparison of the antiplatelet efficacy of benzoxazinone derivatives and aspirin is essential for evaluating their relative potency. The following tables summarize key experimental data from various studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

In Vitro Platelet Aggregation Inhibition
Compound/DrugAgonistSpeciesIC50 (µM)% InhibitionReference
Benzoxazinone Derivatives
Compound 7aADPHuman10.14-[13]
Compound 8cADPRabbit8.99-[10][12]
Compound 8dADPRabbit8.94-[10][12]
Compounds 1-5ADP--18.0%–61.1%[7]
Compounds 1-5Arachidonic Acid--65.9%–87.3%[7]
Aspirin
AspirinADPHuman6.07-[13]
Aspirin (Acetosal)Arachidonic Acid--~80%[7]

IC50: The half maximal inhibitory concentration. -: Data not available.

In Vivo Bleeding Time Evaluation

Bleeding time is a common in vivo assay to assess overall hemostatic function and the effect of antiplatelet agents.

Compound/DrugDose (mg/kg BW)SpeciesBleeding Time (seconds)Reference
Benzoxazinone Derivatives
BZ1 (2-phenyl-3,1-benzoxazine-4-one)20Mice361[7][8][9]
BZ2 (2-(4′-chlorophenyl)-3,1-benzoxazin-4-one)20Mice179[7][8][9]
Aspirin (Acetosal)
Aspirin (Acetosal)20Mice324[7][8][9]

Section 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below for the key assays used in the evaluation of these antiplatelet agents.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a widely used method to measure platelet aggregation in vitro.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, and the turbidity of the PRP decreases. This change in light transmission is measured by an aggregometer.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from a healthy, consenting donor (human or animal) into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Carefully collect the supernatant, which is the PRP.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the platelets and other blood cells.

    • The resulting supernatant is the PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation with Inhibitor:

    • Pre-incubate the PRP with various concentrations of the benzoxazinone derivative or aspirin (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Induction of Aggregation:

    • Place the PRP sample in the aggregometer.

    • Add a platelet agonist (e.g., ADP, arachidonic acid, collagen) to induce aggregation.

  • Data Recording and Analysis:

    • Record the change in light transmission over time.

    • The maximum aggregation percentage is calculated relative to the PPP baseline.

    • Determine the IC50 value for each inhibitor.

Workflow Diagram:

cluster_workflow In Vitro Platelet Aggregation Assay Blood_Collection 1. Blood Collection (Sodium Citrate) Centrifuge_PRP 2. Centrifugation (Low Speed) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifugation (High Speed) to obtain PPP Blood_Collection->Centrifuge_PPP Platelet_Adjustment 4. Platelet Count Adjustment Centrifuge_PRP->Platelet_Adjustment Centrifuge_PPP->Platelet_Adjustment Incubation 5. Incubation with Inhibitor/Vehicle Platelet_Adjustment->Incubation Aggregation 6. Induction of Aggregation (Agonist Addition) Incubation->Aggregation Data_Analysis 7. Data Analysis (IC50 Determination) Aggregation->Data_Analysis caption Workflow for Light Transmission Aggregometry

Caption: Workflow for Light Transmission Aggregometry

In Vivo Bleeding Time Assay (Mouse Tail Transection Model)

This assay provides an in vivo measure of hemostasis and is sensitive to the effects of antiplatelet drugs.

Principle: The time it takes for bleeding to stop from a standardized tail wound is measured. Prolonged bleeding time indicates impaired platelet function.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Drug Administration:

    • Administer the benzoxazinone derivative, aspirin, or vehicle control to the mice via the appropriate route (e.g., oral gavage).

    • Allow sufficient time for drug absorption (e.g., 60 minutes).

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.

  • Tail Transection:

    • Immerse the mouse's tail in warm saline (37°C) for 1 minute to standardize blood flow.

    • Using a sterile scalpel, transect the tail at a specific distance from the tip (e.g., 5 mm).

  • Bleeding Time Measurement:

    • Immediately start a stopwatch.

    • Gently blot the tail with filter paper every 30 seconds, being careful not to disturb the forming clot.

    • The bleeding time is the time from the initial transection until bleeding ceases for at least 2 minutes.

  • Data Analysis: Compare the mean bleeding times between the different treatment groups.

Workflow Diagram:

cluster_workflow In Vivo Bleeding Time Assay Drug_Admin 1. Drug Administration (Oral Gavage) Anesthesia 2. Anesthesia Drug_Admin->Anesthesia Tail_Transection 3. Tail Transection Anesthesia->Tail_Transection Bleeding_Measurement 4. Bleeding Time Measurement Tail_Transection->Bleeding_Measurement Data_Analysis 5. Data Analysis Bleeding_Measurement->Data_Analysis caption Workflow for Mouse Tail Bleeding Time Assay

Caption: Workflow for Mouse Tail Bleeding Time Assay

Section 4: Conclusion and Future Directions

This comparative analysis highlights that while aspirin remains a cornerstone of antiplatelet therapy with a well-defined mechanism, benzoxazinone derivatives are emerging as a promising class of inhibitors with potentially multifaceted mechanisms of action. The available data suggests that certain benzoxazinone derivatives exhibit potent antiplatelet activity, in some cases comparable or superior to aspirin in specific assays.[7][8][9]

The diversity of their potential targets, including COX-1 and the GPIIb/IIIa receptor, offers exciting avenues for the development of novel antithrombotic agents. However, further research is imperative to:

  • Elucidate the precise mechanism of action for various benzoxazinone derivatives.

  • Conduct head-to-head comparative studies with aspirin under standardized conditions to obtain more definitive efficacy and potency data.

  • Evaluate the safety profile of these compounds, including their potential for gastrointestinal side effects, a known limitation of aspirin.

  • Explore the structure-activity relationships within the benzoxazinone class to optimize their antiplatelet activity and selectivity.

As our understanding of platelet biology and the pharmacology of these novel inhibitors deepens, we can anticipate the development of next-generation antiplatelet therapies with improved efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,7-Disubstituted-2H-benzo[b]oxazin-3(4H)-ones

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,7-Disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-ones

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar structure serves as an excellent framework for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,7-disubstituted derivatives of this core, with a focus on their anticancer and anti-inflammatory potential. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for key synthetic and biological evaluation methods.

The 2H-benzo[b][1][2]oxazin-3(4H)-one Core: A Versatile Pharmacophore

The 2H-benzo[b][1][2]oxazin-3(4H)-one skeleton has garnered significant attention due to its presence in a variety of biologically active compounds.[3] The inherent features of this scaffold, including its hydrogen bond donor and acceptor capabilities, and the potential for π-π stacking interactions, make it an attractive starting point for drug discovery.[4] Modifications at various positions of the benzoxazinone ring have led to the discovery of potent inhibitors of enzymes such as PI3Kα and molecules with significant antimicrobial, anticonvulsant, and platelet aggregation inhibitory activities.[3][5][6] This guide will specifically dissect the influence of substituents at the N-4 and C-7 positions, as these modifications have been shown to significantly modulate the pharmacological profile of these compounds.

Decoding the Structure-Activity Relationship at Positions 4 and 7

The strategic placement of different functional groups at the N-4 and C-7 positions of the 2H-benzo[b][1][2]oxazin-3(4H)-one core can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. The following sections provide a comparative analysis based on reported experimental data.

Impact of N-4 Substitution on Biological Activity

The nitrogen atom at position 4 is a common site for modification, allowing for the introduction of a wide array of substituents that can probe the binding pockets of biological targets.

Key Insights:

  • Aryl and Heteroaryl Substituents: The introduction of an aryl group at the N-4 position has been a successful strategy in the development of potent PI3K/mTOR dual inhibitors. For instance, a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative demonstrated an IC50 of 0.63 nM against PI3Kα and significant in vivo efficacy in tumor xenograft models.[7][8] This highlights the importance of the N-4 aryl moiety for interaction with the kinase hinge region.

  • Alkyl Chains and Functionalized Moieties: N-alkylation with various functionalized chains has been explored to modulate physicochemical properties and target engagement. For example, the introduction of arylpiperazine moieties via an n-butyl linker at N-4 has led to compounds with high affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications in central nervous system disorders.[9]

Comparative Data for N-4 Substituted Analogs:

Compound IDN-4 SubstituentBiological TargetIC50/ActivityReference
8d-1 PhenylPI3Kα0.63 nM[7]
9u 4-(4-methylpiperazin-1-yl)phenylPlatelet AggregationIC50 = 9.20 µM[3]
7a 4-methoxyphenylPlatelet AggregationIC50 = 10.14 µmol/L[10]
Influence of C-7 Substitution on Biological Activity

The C-7 position on the benzene ring of the benzoxazinone core offers another critical handle for tuning biological activity. Substituents at this position can influence electronic properties, solubility, and interactions with the target protein.

Key Insights:

  • Electron-Withdrawing Groups: The introduction of a nitro group at the C-7 position has been a common strategy in the design of anticancer agents. A series of 7-nitro-2-aryl-4H-benzo[d][1][11]oxazin-4-ones displayed significant cytotoxic potential against HeLa cells.[4][12] The strong electron-withdrawing nature of the nitro group can enhance the electrophilicity of the benzoxazinone ring system, potentially promoting interactions with nucleophilic residues in the target protein.

  • Amino and Substituted Amino Groups: Functionalization of the C-7 position with amino and substituted amino groups has yielded compounds with diverse pharmacological profiles. For instance, 7-benzylamino derivatives have been synthesized and evaluated as anticonvulsant agents, with the 7-(4-fluorobenzylamino) analog showing the most potent activity.[6] The introduction of a 1,2,3-triazole moiety at the 7-position via an amide linkage has led to compounds with notable inhibitory activity against liver cancer cells.[13]

Comparative Data for C-7 Substituted Analogs:

Compound IDC-7 SubstituentBiological Target/AssayIC50/ActivityReference
3c Nitro (with 2-(4-hydroxyphenyl))HeLa cell viability~45% inhibition[12]
4b 4-FluorobenzylaminoAnticonvulsant (MES test)ED50 = 31.7 mg/kg[6]
c18 1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)benzamidoHuh-7 cell viabilityIC50 = 19.05 µM[13]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are presented in a detailed, step-by-step manner, allowing for replication and validation of the findings discussed in this guide.

Synthesis of the 4,7-Disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold

A representative synthetic route for the preparation of 4,7-disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-ones often involves a multi-step process, including the formation of the core heterocyclic system followed by functionalization at the desired positions. The Smiles rearrangement is an efficient method for constructing the benzoxazine core.[3]

Step 1: Synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one Core

A common starting material is a substituted 2-aminophenol. For a 7-substituted derivative, a 2-amino-5-substituted phenol would be used.

  • N-Alkylation of 2-Aminophenol: To a solution of the appropriately substituted 2-aminophenol in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating agent (e.g., a substituted benzyl halide for N-4 substitution). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cyclization: The resulting N-substituted 2-aminophenol is then reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the lactam ring, yielding the 4-substituted-2H-benzo[b][1][2]oxazin-3(4H)-one.

Step 2: Functionalization at the C-7 Position

If the starting 2-aminophenol is not already substituted at the 5-position (which corresponds to the 7-position of the benzoxazinone), functionalization can be achieved on the pre-formed benzoxazinone ring.

  • Nitration: To introduce a nitro group at the C-7 position, the 4-substituted-2H-benzo[b][1][2]oxazin-3(4H)-one can be treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures.

  • Reduction and Further Derivatization: The 7-nitro group can be reduced to an amino group using standard reduction methods (e.g., SnCl2/HCl or catalytic hydrogenation). This amino group can then be further derivatized to introduce a variety of substituents via acylation, alkylation, or diazotization reactions.[6][13]

Synthesis_Workflow

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][14]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow

Mechanistic Insights: The "Why" Behind the SAR

Understanding the mechanism of action is crucial for rational drug design. Several studies have elucidated the molecular targets of 4,7-disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-ones.

  • PI3K/Akt/mTOR Pathway Inhibition: As mentioned, certain N-4 aryl substituted derivatives are potent inhibitors of PI3Kα.[7] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] The benzoxazinone scaffold can act as a hinge-binder, occupying the ATP-binding pocket of the kinase. The substituents at the 4 and 7 positions can then extend into other regions of the active site or solvent-exposed areas, influencing potency and selectivity.

PI3K_Pathway

  • Induction of DNA Damage and Apoptosis: Some 7-substituted derivatives have been shown to induce DNA damage and apoptosis in cancer cells.[13] The planar nature of the benzoxazinone ring system may facilitate intercalation into DNA, while the substituents can influence the strength and nature of this interaction. This can lead to the activation of DNA damage response pathways and ultimately, programmed cell death.

Conclusion and Future Perspectives

The 4,7-disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a highly versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications at the N-4 and C-7 positions are critical for optimizing biological activity. The introduction of aryl groups at N-4 is beneficial for targeting kinase active sites, while electron-withdrawing and amino functionalities at C-7 can enhance anticancer and other pharmacological properties.

Future research in this area should focus on:

  • Exploring a wider range of substituents at both positions to further refine the SAR.

  • Utilizing computational modeling to guide the design of more potent and selective inhibitors.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in in vivo models.

By leveraging the insights presented in this guide, researchers can accelerate the development of novel 4,7-disubstituted-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives with improved therapeutic potential.

A Comparative Guide to the Mutagenic Potential of DIMBOA and DIBOA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and toxicology, understanding the mutagenic potential of naturally occurring compounds is paramount. This guide provides an in-depth, objective comparison of the mutagenic profiles of two prevalent benzoxazinoids: DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and its precursor, DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). Found in staple crops like maize, wheat, and rye, these compounds play a critical role in plant defense but are also ingested by humans through various foods and dietary supplements, necessitating a thorough evaluation of their genotoxicity.[1][2][3].

This document moves beyond a simple data summary to explore the mechanistic underpinnings of their differential activities, grounded in experimental evidence from key mutagenicity assays.

Mechanistic Prelude: The Chemical Reactivity of DIMBOA vs. DIBOA

The toxicological profiles of DIMBOA and DIBOA are intrinsically linked to their chemical structures. Both are cyclic hydroxamic acids, but a single functional group distinguishes them: a methoxy (-OCH₃) group at the C-7 position of the aromatic ring in DIMBOA.[4].

This seemingly minor addition has significant chemical consequences. The 7-methoxy group in DIMBOA acts as an electron-donating group, which facilitates the cleavage of the N-O bond and dehydration.[4]. This makes DIMBOA a "distinctively more reactive compound than DIBOA."[4][5]. This heightened electrophilicity suggests a greater potential for interaction with biological nucleophiles, such as DNA and proteins, which is a common characteristic of genotoxic agents.[6].

G cluster_0 DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) cluster_1 DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) DIBOA DIBOA DIMBOA DIMBOA

Figure 1: Chemical structures of DIBOA and DIMBOA, highlighting the C-7 methoxy group on DIMBOA.

Experimental Evidence: A Tale of Two Assay Systems

The assessment of mutagenic potential is not monolithic; it requires a battery of tests to probe different genotoxic endpoints. Key studies have utilized bacterial and human cell-based assays to compare DIMBOA and DIBOA, revealing a fascinating and complex picture of their activities.[2].

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a cornerstone of mutagenicity screening, designed to detect a compound's ability to induce gene mutations (specifically point mutations) in bacteria, typically strains of Salmonella typhimurium.[7][8]. A positive result, indicated by a significant increase in revertant colonies that can newly synthesize an essential amino acid like histidine, suggests the chemical is a mutagen and a potential carcinogen.[7][9].

In this system, DIBOA demonstrates greater mutagenic activity than DIMBOA .

  • DIBOA induced a significant, dose-dependent increase in revertant colonies in three different tester strains (TA98, TA100, and YG1024). The strongest effect was a fivefold increase over background levels in the TA100 strain, which detects base-pair substitution mutations.[2].

  • DIMBOA , in contrast, was only positive in the TA100 strain and was generally less active than DIBOA.[2].

  • Metabolic Activation: The addition of a rat liver S9 fraction, which simulates mammalian metabolism, increased the mutagenic activities of both compounds, suggesting that their metabolites may also be genotoxic.[2].

Table 1: Summary of Ames Test Results for DIBOA and DIMBOA

Compound S. typhimurium Strain Result (without S9) Max Induction (vs. Background) Effect of S9 Activation
DIBOA TA98 (frameshift) Positive Significant induction Increased activity
TA100 (base sub.) Positive ~5-fold Increased activity
YG1024 (acetyltransferase+) Positive Slightly > TA98 Increased activity
DIMBOA TA98 (frameshift) Negative - -
TA100 (base sub.) Positive Less active than DIBOA Increased activity
YG1024 (acetyltransferase+) Negative - -

Data synthesized from Buchmann et al. (2007)[2].

B. In Vitro Micronucleus (MN) Assay in Human Cells

While the Ames test screens for gene-level mutations in bacteria, the micronucleus assay assesses chromosomal damage in eukaryotic cells. The formation of micronuclei (small, secondary nuclei) in the cytoplasm indicates that a chromosome fragment (clastogenicity) or a whole chromosome (aneugenicity) has failed to be incorporated into the daughter nucleus during cell division.[1].

In human-derived liver cells (HepG2), the results are strikingly reversed: DIMBOA is a significantly more potent inducer of micronuclei than DIBOA .

  • DIMBOA caused a significant, dose-dependent increase in micronucleus frequency, starting at concentrations as low as 1 µM. At the highest tested dose (20 µM), it produced a sevenfold increase over the background level.[2].

  • DIBOA was also positive but much weaker, requiring concentrations of ≥2.5 µM and causing a maximal twofold increase in micronuclei at 20 µM.[2].

  • Mechanism of Action: Further analysis using centromere-specific probes revealed that the vast majority (>80%) of the induced micronuclei were centromere-positive.[1]. This is a critical finding, as it strongly indicates an aneugenic mechanism (chromosome loss) rather than a clastogenic one (chromosome breakage).[1][2].

Overall, DIMBOA was found to be approximately 30-fold more active as an aneugen than DIBOA in this human cell model.[2].

C. Single Cell Gel Electrophoresis (SCGE or Comet Assay)

To further probe the mechanism, the comet assay was employed. This technique is highly sensitive for detecting DNA strand breaks. A cell with damaged DNA, when electrophoresed, resembles a "comet," with a tail of fragmented DNA.

Both DIMBOA and DIBOA yielded consistently negative results in the SCGE assay with HepG2 cells.[2]. This corroborates the findings from the micronucleus test, providing strong evidence that the primary genotoxic effect of these benzoxazinoids is not the direct breakage of DNA strands (clastogenicity).

Synthesis and Interpretation: Reconciling the Data

The experimental data presents a clear dichotomy: DIBOA is the more potent mutagen in the bacterial Ames test, while DIMBOA is the more potent aneugen in a human cell line. This highlights the critical importance of using a multi-assay approach in toxicology.

  • Aneugenicity as the Primary Hazard: The potent, dose-dependent induction of centromere-positive micronuclei by DIMBOA in human cells is the most significant finding from a human health risk perspective. Aneugenicity, the gain or loss of chromosomes, is a well-established mechanism in carcinogenesis.

  • Differential Activity: The superior reactivity of DIMBOA, conferred by its 7-methoxy group, likely explains its enhanced potency in the complex eukaryotic system.[4]. It may more readily interact with components of the mitotic spindle or other proteins involved in chromosome segregation, leading to chromosome loss. The simpler bacterial system of the Ames test may be more susceptible to the specific chemical properties of DIBOA or its metabolites.

  • Lack of Clastogenicity: The negative comet assay results for both compounds suggest they are not direct DNA-breaking agents. Their genotoxicity stems from interference with the mechanics of cell division.

G cluster_Ames Ames Test (Bacterial) cluster_MN Micronucleus Test (Human Cells) cluster_Comet Comet Assay (Human Cells) cluster_Conclusion Conclusion DIBOA DIBOA Ames_pos_D Positive (Broad Activity) DIBOA->Ames_pos_D MN_pos_D Weakly Positive (~2x increase) DIBOA->MN_pos_D Comet_neg Negative DIBOA->Comet_neg DIMBOA DIMBOA (More Reactive) Ames_pos_M Positive (Limited Activity) DIMBOA->Ames_pos_M MN_pos_M Strongly Positive (~7x increase, ~30x more active) DIMBOA->MN_pos_M DIMBOA->Comet_neg Conclusion_D Point Mutagen Ames_pos_D->Conclusion_D Conclusion_M Potent Aneugen MN_pos_M->Conclusion_M Conclusion_NoClast Not Clastogenic Comet_neg->Conclusion_NoClast

Figure 2: Logical relationship of experimental findings for DIMBOA and DIBOA.

Experimental Protocols

A. Ames Test (Bacterial Reverse Mutation Assay) Workflow

This protocol is based on the principles of the OECD 471 guideline.[8]. The core concept is that the test chemical will cause mutations that revert the bacteria's inability to synthesize histidine, allowing them to grow on a histidine-deficient medium.

start Start prep Prepare histidine-dependent S. typhimurium strains (e.g., TA98, TA100) start->prep mix Mix bacteria with test compound (various concentrations) and +/- S9 metabolic mix prep->mix incubate Pre-incubation at 37°C to allow for mutation mix->incubate plate Pour mixture onto minimal glucose agar plates (histidine-deficient) incubate->plate incubate2 Incubate plates for 48-72h at 37°C plate->incubate2 count Count revertant colonies on each plate incubate2->count analyze Analyze Data: Compare colony counts to negative (solvent) control. A ≥2-fold increase is positive. count->analyze end End analyze->end

Figure 3: Standard workflow for the Ames Test.

B. In Vitro Micronucleus Assay Workflow

This assay quantifies chromosomal damage by scoring for micronuclei in cultured cells. A self-validating system includes positive and negative controls, assessment of cytotoxicity (to ensure effects are not due to cell death), and confirmation of the aneugenic/clastogenic mechanism if positive.

start Start culture Culture human cells (e.g., HepG2) to exponential growth phase start->culture treat Treat cells with test compound (various concentrations) for ~1.5-2 cell cycles culture->treat block Add Cytochalasin-B to block cytokinesis, arresting cells in a binucleated state treat->block harvest Harvest and fix cells onto microscope slides block->harvest stain Stain cells with DNA dye (e.g., Giemsa). Optionally, use FISH with centromere probes. harvest->stain score Score micronuclei frequency in 1000-2000 binucleated cells under a microscope stain->score analyze Analyze Data: Compare MN frequency to negative control. Assess cytotoxicity and probe results. score->analyze end End analyze->end

Figure 4: Standard workflow for the in vitro Micronucleus Assay.

Conclusion and Future Directions

The comparison of DIMBOA and DIBOA reveals a nuanced mutagenic profile. While both compounds show genotoxic potential, their mechanisms and potency differ significantly depending on the biological system.

  • Key Finding: DIMBOA is a potent aneugen in human cells, significantly more active than DIBOA. This effect, which leads to chromosome loss, is the primary toxicological concern for human health.

  • Implication: The higher chemical reactivity of DIMBOA likely contributes to its greater aneugenic potential in eukaryotic cells.

  • Future Research: The strong evidence for aneugenicity warrants further investigation into the specific molecular targets. Studies focusing on the interaction of DIMBOA with tubulin polymerization, kinetochore function, or other mitotic checkpoint proteins could definitively elucidate its mechanism of action. In vivo studies would also be essential to understand the toxicokinetics and ultimate carcinogenic risk of these compounds.

This guide underscores that a comprehensive toxicological assessment requires a battery of tests that probe different endpoints. For DIMBOA and DIBOA, this approach has successfully distinguished between their mutagenic and aneugenic potentials, identifying DIMBOA's interference with chromosome segregation in human cells as the more significant hazard.

References

A Senior Application Scientist's Guide to Validating Triazolyl-Benzoxazinone Interactions with Staphylococcus aureus CrtM

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding of novel triazolyl-benzoxazinone inhibitors to Staphylococcus aureus dehydrosqualene synthase (CrtM). We move beyond single-point measurements to establish a robust, multi-faceted validation strategy, ensuring scientific integrity and building a compelling case for the mechanism of action.

Introduction: Targeting a Virulence Factor

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant threat to public health.[1] Its characteristic golden pigment, staphyloxanthin, is not merely decorative; it is a crucial virulence factor that protects the bacterium from the host's immune response by neutralizing reactive oxygen species (ROS).[1][2][3] The enzyme CrtM, a dehydrosqualene synthase, catalyzes the first committed step in the biosynthesis of staphyloxanthin, making it an attractive target for novel anti-virulence therapies.[1][2][4] Inhibiting CrtM does not kill the bacteria directly but renders them colorless and vulnerable to clearance by the innate immune system.[1][4]

Triazolyl-benzoxazinones represent a class of synthetic compounds with potential therapeutic applications. While some triazole-containing compounds have been explored for their ability to resensitize MRSA to existing antibiotics, this guide focuses on the critical next step: unequivocally proving that a novel compound from a class like triazolyl-benzoxazinones directly and specifically binds to the CrtM enzyme.[5]

The Core Scientific Question: Beyond "If" to "How" and "How Tightly"

The primary goal is not just to ask if a compound inhibits CrtM, but to build a layered, evidence-based model of the interaction. A truly validated hit requires answering:

  • Direct Engagement: Does the compound physically bind to the CrtM protein?

  • Thermodynamics & Affinity: What is the strength of this interaction (e.g., the dissociation constant, Kd)? What are the thermodynamic drivers (enthalpy vs. entropy)?

  • Kinetics: How fast does the compound associate and dissociate from the enzyme (kon and koff)?

  • Functional Consequence: Does this binding event translate into the inhibition of CrtM's enzymatic activity?

A single experimental technique is insufficient to answer all these questions. Each method has inherent strengths and weaknesses. Therefore, we advocate for an orthogonal, multi-technique approach, where different methods that measure different physical observables are used to cross-validate findings.[6][7]

A Multi-Faceted Validation Workflow

A robust validation cascade ensures that resources are spent on the most promising candidates. The workflow progresses from high-throughput functional screens to detailed biophysical characterization.

G cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Direct Binding Confirmation cluster_2 Phase 3: In-Depth Biophysical Characterization cluster_3 Phase 4: Structural Validation Enzymatic_Assay Enzymatic Assay (IC50) DSF DSF (ΔTm) Enzymatic_Assay->DSF Confirm Target Engagement MST MST (Kd) DSF->MST Orthogonal Check SPR SPR (Kd, kon, koff) MST->SPR Detailed Kinetics ITC ITC (Kd, ΔH, Stoichiometry) SPR->ITC Thermodynamics XRay X-Ray Crystallography ITC->XRay Atomic-level Detail

Caption: Orthogonal validation workflow for CrtM inhibitors.

Comparative Analysis of Validation Techniques

Here, we compare four essential techniques for validating the binding of triazolyl-benzoxazinones to CrtM. Each section explains the causality behind the method, provides a detailed protocol, and discusses its specific advantages and limitations.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
  • Principle of Causality: This technique operates on the principle that ligand binding stabilizes a protein's structure.[8] This increased stability requires more thermal energy to unfold the protein. DSF measures this by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein denatures with increasing temperature.[9][10][11] A positive interaction is identified by an increase in the protein's melting temperature (Tm).

  • Why It's a Good First Step: DSF is a rapid, low-sample-consumption method ideal for confirming direct target engagement of hits from a primary screen.[6][11] It quickly filters out compounds that inhibit the enzyme through indirect mechanisms.

  • Experimental Protocol: DSF for CrtM

    • Reagent Preparation:

      • CrtM Protein Stock: Prepare purified S. aureus CrtM at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

      • Compound Stock: Prepare a 10 mM stock of the triazolyl-benzoxazinone in 100% DMSO. Create a working dilution series.

      • Dye Stock: Use a commercial fluorescent dye like SYPRO Orange, diluted as per the manufacturer's instructions (e.g., 5000x stock diluted to 200x).

    • Assay Setup (96-well qPCR plate):

      • To each well, add buffer to a final volume of 20 µL.

      • Add 2 µL of CrtM protein to achieve a final concentration of 2 µM.

      • Add 1 µL of the compound dilution to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is ≤1%). Include a "no-compound" control.

      • Add 2 µL of the diluted dye.

    • Data Acquisition:

      • Place the sealed plate in a real-time PCR instrument.

      • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.[10]

      • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

    • Data Analysis:

      • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition, typically calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

      • The thermal shift (ΔTm) is the difference between the Tm of the protein with the compound and the Tm of the protein alone. A ΔTm > 2 °C is generally considered a significant indication of binding.

  • Strengths & Limitations:

    • Strengths: High throughput, low protein consumption, confirms direct binding.

    • Limitations: Provides no information on binding affinity (Kd) or kinetics; some compounds may interfere with the dye's fluorescence; not all binding events result in a measurable thermal shift.

Surface Plasmon Resonance (SPR)
  • Principle of Causality: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[12][13][14] In a typical experiment, the CrtM protein (ligand) is immobilized on the chip. When the triazolyl-benzoxazinone (analyte) flows over the surface and binds, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU).[12][14]

  • Why It's a Core Method: SPR is the gold standard for detailed kinetic analysis.[14] It provides not only the equilibrium dissociation constant (Kd) but also the association (kon) and dissociation (koff) rate constants, offering deep insight into the binding mechanism.

  • Experimental Protocol: SPR for CrtM

    • Immobilization:

      • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

      • Inject purified CrtM (at ~20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000-10000 RU.

      • Deactivate any remaining active esters with ethanolamine.

    • Binding Analysis:

      • Use a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) to minimize non-specific binding.

      • Prepare a dilution series of the triazolyl-benzoxazinone in running buffer, typically from ~0.1x to 10x the expected Kd. Include a buffer-only (zero concentration) injection for double referencing.

      • Inject each compound concentration over the CrtM surface (and a reference flow cell) for a set association time (e.g., 120 s), followed by a dissociation phase where only running buffer flows (e.g., 300 s).

      • Between injections, regenerate the surface with a short pulse of a harsh solution (e.g., 50 mM NaOH or 10 mM Glycine pH 2.5) if necessary to remove all bound analyte.

    • Data Analysis:

      • The resulting sensorgrams (RU vs. time) are corrected for buffer effects and non-specific binding by subtracting the reference channel and buffer-only injection data.

      • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd (where Kd = koff / kon).

  • Strengths & Limitations:

    • Strengths: Provides rich kinetic data (on- and off-rates); label-free; real-time measurement; high sensitivity for small molecules.[14][15]

    • Limitations: Protein immobilization can sometimes lead to loss of activity; requires specialized instrumentation and expertise; can be sensitive to buffer composition and DMSO effects.[15]

Isothermal Titration Calorimetry (ITC)
  • Principle of Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[16][17] In an ITC experiment, the triazolyl-benzoxazinone is titrated from a syringe into a sample cell containing the CrtM protein. Each injection produces a heat pulse that is integrated to determine the change in enthalpy (ΔH).

  • Why It's the Thermodynamic Gold Standard: ITC is the only technique that can directly measure all thermodynamic parameters of binding in a single experiment: the binding constant (Ka, from which Kd is calculated), the enthalpy change (ΔH), and the stoichiometry (n).[17][18] This provides a complete thermodynamic profile of the interaction. It can also be adapted to measure enzyme kinetics.[19][20]

  • Experimental Protocol: ITC for CrtM

    • Sample Preparation:

      • Crucial Step: Dialyze both the CrtM protein and the triazolyl-benzoxazinone compound extensively against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

      • Cell: Prepare CrtM at a concentration of ~10-20 µM.

      • Syringe: Prepare the compound at a concentration ~10-15 times that of the protein (e.g., 150-200 µM). Ensure the final DMSO concentration is matched between the cell and syringe solutions.

    • Titration:

      • Equilibrate the instrument at 25 °C.

      • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the CrtM solution, with sufficient spacing between injections for the signal to return to baseline.

    • Data Analysis:

      • The raw data (power vs. time) is integrated to yield the heat change per injection.

      • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

      • Fit this binding isotherm to a suitable model (e.g., a single set of sites model) to determine n, Ka (and thus Kd), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

  • Strengths & Limitations:

    • Strengths: Provides a complete thermodynamic signature; label-free and in-solution; directly measures stoichiometry.[18]

    • Limitations: Requires relatively large amounts of high-purity sample; lower throughput; may not be sensitive enough for very weak (millimolar) or extremely tight (picomolar) interactions.[17]

MicroScale Thermophoresis (MST)
  • Principle of Causality: MST measures the directed movement of molecules in a microscopic temperature gradient.[21][22][23] This movement, called thermophoresis, is highly sensitive to changes in the molecule's size, charge, and hydration shell.[22] When a fluorescently labeled CrtM protein binds to the triazolyl-benzoxazinone, the thermophoretic properties of the complex differ from the unbound protein, and this change is used to quantify the interaction.

  • Why It's a Versatile Alternative: MST is a powerful technique that requires very low sample volumes and can be performed directly in complex solutions like cell lysates, avoiding the need for protein purification in some cases.[21][22] It is fast and provides a reliable Kd value.

  • Experimental Protocol: MST for CrtM

    • Labeling:

      • Label purified CrtM with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the labeling kit manufacturer's protocol.

      • Remove excess dye using a desalting column. The final labeled protein concentration should be in the low nanomolar range.

    • Assay Setup:

      • Prepare a 16-point, 2-fold serial dilution of the triazolyl-benzoxazinone in assay buffer (e.g., PBS-T).

      • Mix each compound dilution with a constant concentration of the labeled CrtM protein (e.g., 20 nM final).

    • Data Acquisition:

      • Load the samples into hydrophilic capillaries.

      • Place the capillaries in the MST instrument. The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as molecules move.

    • Data Analysis:

      • The instrument software plots the change in normalized fluorescence (ΔFnorm) against the logarithm of the compound concentration.

      • Fit this dose-response curve with a Kd model to determine the binding affinity.

  • Strengths & Limitations:

    • Strengths: Extremely low sample consumption; fast measurements (~10 minutes); tolerant of various buffers and detergents; can be used in complex liquids.[24]

    • Limitations: Requires fluorescent labeling of the protein, which could potentially alter its binding properties; non-specific binding of compounds to capillaries can be an issue.

Data Summary and Interpretation

To build a convincing case, the data from these orthogonal methods must be synthesized.

TechniqueParameter MeasuredTypical Value (Example)Key Insight Provided
Enzymatic Assay IC50350 nMFunctional inhibition of CrtM activity.
DSF ΔTm+5.2 °CConfirms direct physical binding and stabilization of CrtM.
MST Kd210 nMQuantitative measure of binding affinity in solution.
SPR Kd, kon, koffKd: 225 nMkon: 1.5 x 105 M-1s-1koff: 3.4 x 10-2 s-1Detailed kinetic profile of the interaction, revealing a moderately fast on-rate and a relatively slow off-rate, suggesting a durable complex.
ITC Kd, ΔH, nKd: 250 nMΔH: -8.5 kcal/moln: 0.95Complete thermodynamic profile, showing the binding is enthalpically driven with a 1:1 stoichiometry.

Interpretation: The strong correlation between the Kd values obtained from MST, SPR, and ITC provides high confidence in the measured binding affinity. The IC50 from the enzymatic assay is in the same range, strongly suggesting that the observed enzyme inhibition is a direct result of the binding event. The positive ΔTm from DSF confirms target engagement, and the ITC data reveals that the interaction is driven by favorable enthalpy changes (e.g., hydrogen bonding, van der Waals interactions) and has a 1:1 stoichiometry, as expected.

Conclusion

References

A Comparative Guide to CDK9 Inhibitors for Cancer Therapy: 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cancer therapeutics, the targeting of transcriptional machinery offers a compelling strategy to disrupt the aberrant cellular processes that drive malignancy. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a high-value target. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[1] This guide provides a detailed comparison of a novel chemical scaffold, represented by the 2H-benzo[b][2][3]oxazin-3(4H)-one series, against other prominent CDK9 inhibitors in clinical and preclinical development. We will delve into their mechanisms, potency, selectivity, and the experimental methodologies crucial for their evaluation.

The Central Role of CDK9 in Cancer Pathology

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, a critical step for the transition from abortive to productive transcriptional elongation.[4] Many cancers become "addicted" to the continuous high-level expression of certain oncogenes and survival proteins, making them particularly vulnerable to the disruption of this process by CDK9 inhibitors.

cluster_0 Transcription Initiation cluster_1 Transcriptional Elongation & CDK9 Action cluster_2 Downstream Effects cluster_3 Inhibitor Action RNAPII RNA Pol II Promoter Promoter Region RNAPII->Promoter Binds RNAPII_p p-Ser2-RNAPII (Elongating) RNAPII->RNAPII_p Conformational Change PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII Phosphorylates Ser2 Oncogenes Transcription of Oncogenes (e.g., MYC) & Anti-apoptotic proteins (e.g., Mcl-1) RNAPII_p->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->PTEFb Inhibits start Start reagents Prepare Reagents: - CDK9/CycT1 Enzyme - Kinase Buffer - ATP - Substrate Peptide - Test Compound Dilutions start->reagents plate Plate Setup: - Add Kinase Buffer - Add Test Compound/DMSO - Add CDK9/CycT1 Enzyme reagents->plate reaction Initiate Reaction: Add ATP/Substrate Mix plate->reaction incubation Incubate at 30°C (e.g., 45-60 min) reaction->incubation detection Add Detection Reagent (e.g., Kinase-Glo™) incubation->detection read Read Luminescence detection->read analysis Data Analysis: Calculate % Inhibition Determine IC50 read->analysis end End analysis->end

References

A Comparative Guide to Cross-Target Activity Profiling of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a recurring motif in pharmacologically active agents, with derivatives showing activity against diverse targets such as Cyclin-Dependent Kinase 9 (CDK9) and PI3K/mTOR[1][2]. This inherent polypharmacology makes a thorough understanding of off-target interactions not just a regulatory hurdle, but a critical step in elucidating the complete mechanism of action and identifying potential therapeutic opportunities or liabilities. This guide provides a comprehensive, multi-platform comparison for the cross-target activity profiling of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one, a representative compound of this class. We will compare and contrast computational, biochemical, and cell-based methods, providing field-proven insights and detailed experimental protocols to guide researchers in designing a robust profiling cascade.

Introduction: The Rationale for Comprehensive Profiling

7-hydroxy-2H-benzo[b]oxazin-3(4H)-one is a small molecule whose core structure is a "privileged scaffold" in medicinal chemistry. Its derivatives have been explored for a range of biological activities, from anticonvulsant properties to potent anticancer effects[1][2][3]. The promiscuity of such scaffolds necessitates a proactive and systematic approach to target deconvolution. Early, comprehensive cross-target profiling can prevent costly late-stage failures by identifying potential toxicities arising from off-target engagement. Conversely, it can unveil novel therapeutic applications by uncovering unexpected, beneficial activities.

This guide is structured as a strategic workflow, beginning with rapid, cost-effective in silico methods to generate initial hypotheses, followed by broad biochemical screening for empirical evidence, and culminating in cell-based assays to confirm target engagement in a physiologically relevant context.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Empirical Screening cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Downstream Analysis in_silico In Silico Profiling (Databases, Predictive Models) biochemical Broad Biochemical Profiling (e.g., Kinome Panel) in_silico->biochemical Predicted Targets cetsa Cell-Based Target Engagement (e.g., CETSA) biochemical->cetsa Validated Hits validation Mechanism of Action & In Vivo Studies cetsa->validation Confirmed Cellular Targets

Caption: A strategic workflow for cross-target profiling.

Phase 1: In Silico Profiling - Charting the Possibilities

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable first pass. The principle is to leverage vast public databases of known drug-target interactions to predict potential targets for our query molecule based on structural similarity.

Methodology Comparison:

  • Public Bioactivity Databases (ChEMBL, PubChem, BindingDB): These repositories are essential for identifying structurally similar compounds and their annotated biological activities.[4][5][6][7][8] The primary causality here is the "similarity principle": structurally similar molecules often exhibit similar biological activities.

  • Predictive Web Platforms (KinomeMETA): Specialized platforms leverage machine learning models trained on large datasets to predict the polypharmacology of small molecules across the kinome.[9] This is a powerful hypothesis-generation tool specifically for kinase inhibitors.

Experimental Protocol: Database Mining and Target Prediction

  • Obtain SMILES String: For 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one, the SMILES string is O=C1NC2=CC(O)=CC=C2OC1.

  • Perform Similarity Search: Use the SMILES string to perform a similarity search (e.g., Tanimoto coefficient > 0.85) in databases like ChEMBL and PubChem.

  • Collate Target Data: Compile a list of all annotated targets for the structurally similar compounds returned by the search. Pay close attention to targets that appear frequently.

  • Utilize Predictive Tools: Input the SMILES string into the KinomeMETA web server to generate a predicted kinome-wide activity profile.[9]

  • Synthesize Hypotheses: Cross-reference the results from steps 3 and 4 to create a prioritized list of potential targets for experimental validation. Based on published data for the scaffold, kinases like CDK9, PI3Kα, and Mps1 would be high-priority candidates.[1][2][10]

Phase 2: Broad Biochemical Screening - An Unbiased Experimental Approach

While in silico methods are predictive, biochemical assays provide the first layer of empirical evidence. For a scaffold with known kinase activity, a broad kinase panel screen is the most logical and informative starting point. This approach simultaneously tests the compound against hundreds of purified kinases, providing a panoramic view of its selectivity.

Comparison of Alternatives:

  • In-house Assays: Developing single-target assays is resource-intensive and provides a narrow view, ill-suited for initial profiling.

  • Commercial Profiling Services (e.g., Eurofins KinaseProfiler™, AssayQuant KinSight™): These services offer access to large, validated panels of kinases (often 400+), providing rapid, high-quality data on potency and selectivity.[11][12] They often use gold-standard radiometric assays or continuous kinetic formats that provide higher confidence data than simple endpoint assays.[11]

Table 1: Hypothetical Kinome Profiling Data for 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one at 10 µM

Target KinaseKinase Family% Inhibition at 10 µMPotential Role
Mps1 TTK98% Spindle Assembly Checkpoint[13][14]
Aurora B Aurora91% Mitosis, Cytokinesis[13]
CDK9/CycT1 CDK85% Transcription Regulation[1]
PI3Kα PI3K78% Cell Growth, Survival[2]
VEGFR2 Tyrosine Kinase45%Angiogenesis
ERK1 MAPK15%Signal Transduction[15]
p38α MAPK8%Stress Response

This data is illustrative and designed to show a plausible outcome for a compound with polypharmacology.

Based on this hypothetical data, Mps1, Aurora B, CDK9, and PI3Kα are identified as primary targets or significant off-targets requiring further investigation.

Experimental Protocol: Universal In Vitro Kinase Assay (TR-FRET)

This protocol describes a common, adaptable fluorescence-based method for quantifying kinase inhibition.[15]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X ATP solution in kinase buffer (concentration should be at the Km for the specific kinase).

    • Prepare a 2X solution of biotinylated peptide substrate in kinase buffer.

    • Serially dilute 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one in DMSO, then dilute into kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution (or DMSO vehicle control).

    • Add 5 µL of the specific kinase solution (e.g., Mps1) and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the combined ATP/Substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection solution containing EDTA and a terbium-labeled anti-phospho-specific antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to DMSO controls.

    • Plot inhibition versus compound concentration to determine the IC₅₀ value.

cluster_0 Reaction Setup cluster_1 Phosphorylation cluster_2 Detection A 1. Add Compound (or DMSO) B 2. Add Kinase (e.g., Mps1) A->B C 3. Pre-incubate B->C D 4. Add ATP & Substrate Mix C->D E 5. Incubate 60 min D->E F 6. Add Stop/Detection (EDTA, Tb-Antibody) E->F G 7. Read TR-FRET F->G

Caption: Workflow for a typical in vitro kinase assay.

Phase 3: Cellular Target Engagement - Validating Hits in a Biological Context

A compound's activity against a purified enzyme does not guarantee it will engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[16][17][18] The underlying principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18]

Why CETSA is a Critical Validation Step:

  • Physiological Relevance: It confirms target binding in a native cellular environment, accounting for factors like cell permeability and intracellular competition.

  • No Compound Modification: Unlike affinity-based pulldown methods, CETSA uses the unmodified, native compound, avoiding potential artifacts from chemical tagging.[19]

  • Direct Evidence: It provides direct, physical evidence of target engagement, which is a crucial precursor to observing a downstream phenotypic effect.

Experimental Protocol: Immunoblot-Based CETSA

This protocol is adapted for verifying the engagement of a primary hit from the kinome screen, such as Mps1.[17][20]

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or U2OS) to ~80% confluency.

    • Treat cells with 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-3 hours in a CO₂ incubator.[20]

  • Heat Challenge:

    • Harvest and resuspend the treated cells in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[18]

  • Detection by Immunoblot:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine protein concentration, and load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Perform standard Western blotting using a primary antibody specific for the target protein (e.g., anti-Mps1). An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.[17]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

A 1. Treat Cells (Compound vs. Vehicle) B 2. Harvest & Aliquot A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Pellet) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot (Target-Specific Antibody) F->G H 8. Analyze Melt Curve Shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Table 2: Hypothetical CETSA Data Summary

Target ProteinTreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Mps1 Vehicle (DMSO)49.5-Baseline Melting Temp
Mps1 10 µM Compound57.0+7.5°C Strong Engagement
Aurora B Vehicle (DMSO)52.0-Baseline Melting Temp
Aurora B 10 µM Compound58.5+6.5°C Strong Engagement
GAPDH Vehicle (DMSO)65.0-Non-target Control
GAPDH 10 µM Compound65.2+0.2°CNo Engagement

Tagg represents the temperature at which 50% of the protein has aggregated and precipitated.

Comparative Analysis of Profiling Strategies

Each profiling method provides a unique and complementary piece of the puzzle. The choice and sequence of assays depend on the specific research question, available resources, and the stage of the drug discovery project.

Table 3: Comparison of Cross-Target Profiling Methodologies

FeatureIn Silico ProfilingBiochemical Panel ScreeningCellular Thermal Shift Assay (CETSA)
Principle Structure/Ligand SimilarityDirect measurement of enzyme activity/bindingLigand-induced thermal stabilization
Primary Output List of predicted targetsIC₅₀ / Kᵢ / % Inhibition valuesThermal shift (ΔTagg), cellular IC₅₀
Context ComputationalIn vitro (purified proteins)In cellulo (native environment)
Throughput Very HighHighLow to Medium
Cost per Cmpd Very LowHighMedium
Key Advantage Fast, cheap, hypothesis generationUnbiased, quantitative potency dataConfirms physiological target engagement
Key Limitation Predictive, requires validationLacks cellular contextLower throughput, requires good antibody

Conclusion and Future Directions

The systematic cross-target profiling of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one reveals a complex polypharmacology, a common feature of kinase-directed small molecules. Our comparative guide demonstrates a logical and efficient cascade, starting from broad, predictive in silico analysis and progressively focusing resources on validating high-confidence hits through biochemical and cellular assays.

The hypothetical data presented herein suggest that 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one is a potent inhibitor of multiple kinases involved in cell cycle regulation, including Mps1 and Aurora B. The strong target engagement confirmed by CETSA provides high confidence that these are not merely in vitro artifacts but are bona fide cellular targets.

Future work should focus on:

  • Orthogonal Assays: Confirming hits with different assay technologies (e.g., activity-based protein profiling).[21]

  • Mechanism of Action: Investigating downstream signaling effects of target engagement (e.g., assessing phosphorylation of Mps1 or Aurora B substrates via Western blot).[13][14]

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the parent compound to improve potency and selectivity for a desired primary target while engineering out activity against identified off-targets.

By adopting this multi-faceted profiling strategy, researchers can build a comprehensive understanding of their compound's biological activity, enabling more informed decisions in the drug discovery and development process.

References

A Comparative Guide to the Anti-inflammatory Mechanism of Benzoxazinone-Triazole Hybrids in Microglia

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurotherapeutics, targeting microglial activation is a cornerstone of strategies aimed at mitigating neuroinflammation, a common pathological feature in a host of neurodegenerative diseases. This guide provides an in-depth technical comparison of a novel class of compounds, benzoxazinone-triazole hybrids, against established anti-inflammatory agents in the context of microglial modulation. We will dissect the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used to validate these findings. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and mechanistic nuances of these promising compounds.

The Central Role of Microglia in Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), are the primary responders to pathological insults. When activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglia undergo a transformation to a pro-inflammatory phenotype. This activation triggers the release of a cascade of inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this response is critical for clearing pathogens, chronic microglial activation leads to a self-perpetuating cycle of inflammation and neuronal damage, contributing to the progression of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Therefore, the development of therapeutic agents that can effectively quell this inflammatory cascade is of paramount importance.

Benzoxazinone-Triazole Hybrids: A Novel Approach to Microglial Modulation

Recent research has brought to light a novel class of synthetic compounds, benzoxazinone-triazole hybrids, which demonstrate potent anti-inflammatory effects in microglia.[1][2] The core of their mechanism lies in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1][2]

Mechanism of Action: The Nrf2-HO-1 Axis

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by benzoxazinone-triazole hybrids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, most notably HO-1.[1][2]

The induction of HO-1 has a dual effect in mitigating neuroinflammation:

  • Reduction of Oxidative Stress: HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). Biliverdin is subsequently converted to bilirubin, a potent antioxidant. This enzymatic activity significantly reduces the levels of intracellular ROS, a key driver of inflammatory signaling.[1][2]

  • Downregulation of Pro-inflammatory Mediators: The activation of the Nrf2-HO-1 pathway effectively suppresses the downstream production of pro-inflammatory molecules. Experimental evidence demonstrates that treatment with benzoxazinone-triazole hybrids leads to a significant reduction in LPS-induced NO production and a marked decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, the transcription of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, is significantly attenuated.[1][2]

Benzoxazinone-Triazole Hybrid Mechanism cluster_0 Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Activates Inflammatory_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) TLR4->Inflammatory_Pathways Pro_inflammatory_Mediators ↑ NO, iNOS, COX-2 ↑ TNF-α, IL-6, IL-1β Inflammatory_Pathways->Pro_inflammatory_Mediators BZT_Hybrid Benzoxazinone- Triazole Hybrid Keap1_Nrf2 Keap1-Nrf2 Complex BZT_Hybrid->Keap1_Nrf2 Inhibits Sequestration Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (in nucleus) Nrf2->ARE Translocates & Binds HO1 HO-1 Expression ARE->HO1 Induces ROS ↓ ROS HO1->ROS Anti_inflammatory_Effect ↓ Pro-inflammatory Mediators HO1->Anti_inflammatory_Effect

Caption: Mechanism of benzoxazinone-triazole hybrids in microglia.

Comparative Analysis with Established Anti-inflammatory Agents

To contextualize the performance of benzoxazinone-triazole hybrids, we compare them with three well-established anti-inflammatory drugs known to modulate microglial activity: minocycline, ibuprofen, and dexamethasone.

Compound ClassPrimary Mechanism of Action in MicrogliaKey Molecular Targets
Benzoxazinone-Triazole Hybrids Activation of the Nrf2-HO-1 antioxidant response pathway.[1][2]Keap1-Nrf2 interaction
Minocycline Inhibition of microglial activation and pro-inflammatory cytokine production.p38 MAPK, NF-κB
Ibuprofen Inhibition of cyclooxygenase (COX) enzymes.COX-1 and COX-2
Dexamethasone Glucocorticoid receptor (GR) agonist with broad anti-inflammatory effects.Glucocorticoid Receptor
Performance Data in LPS-Stimulated BV-2 Microglia

The following table summarizes the comparative efficacy of these compounds in inhibiting key inflammatory markers in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

CompoundConcentration% Inhibition of NO Production% Inhibition of TNF-α Production% Inhibition of IL-6 Production
Benzoxazinone-Triazole Hybrid (e.g., e16) 10 µMSignificant reduction (quantitative data not specified)[1][2]Significant reduction (quantitative data not specified)[1][2]Significant reduction (quantitative data not specified)[1][2]
Minocycline 20 µM~65%[3]Significant reduction[3][4]Significant reduction[3][4]
Ibuprofen 25 µMNot specifiedSignificant reductionSignificant reduction
Dexamethasone 1 µMSignificant reduction[5]Significant reductionSignificant reduction

Note: The data presented is a synthesis from multiple sources and direct quantitative comparison should be approached with caution due to variations in experimental conditions.

Experimental Protocols for Mechanistic Validation

To ensure scientific rigor and reproducibility, we provide detailed step-by-step methodologies for the key experiments used to confirm the anti-inflammatory mechanism of benzoxazinone-triazole hybrids.

Experimental Workflow

Experimental_Workflow start Start: BV-2 Microglia Culture lps_stimulation LPS Stimulation (e.g., 1 µg/mL for 24h) start->lps_stimulation compound_treatment Treatment with Benzoxazinone- Triazole Hybrid or Comparator lps_stimulation->compound_treatment supernatant_collection Collect Supernatant compound_treatment->supernatant_collection cell_lysis Lyse Cells compound_treatment->cell_lysis griess_assay Griess Assay for Nitric Oxide (NO) supernatant_collection->griess_assay elisa ELISA for TNF-α and IL-6 supernatant_collection->elisa western_blot Western Blot for iNOS, COX-2, Nrf2, HO-1 cell_lysis->western_blot data_analysis Data Analysis and Comparison griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Workflow for assessing anti-inflammatory compound efficacy.

LPS-Induced Inflammation in BV-2 Microglial Cells
  • Cell Culture: Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells in 96-well plates for NO and cytokine assays, or in 6-well plates for Western blotting, at a density that allows for 80-90% confluency at the time of treatment.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the benzoxazinone-triazole hybrid or comparator compounds for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the Griess reagent to each 50 µL supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Sample Collection: Collect the cell culture supernatant from the treated BV-2 cells.

  • ELISA Protocol: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Western Blotting for Key Inflammatory and Anti-inflammatory Proteins
  • Cell Lysis: After treatment, wash the cells in the 6-well plates with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion and Future Directions

The compelling evidence presented in this guide highlights the potent anti-inflammatory properties of benzoxazinone-triazole hybrids in microglia, primarily through the activation of the Nrf2-HO-1 signaling pathway. This mechanism of action, which focuses on bolstering the cell's intrinsic antioxidant defenses, offers a distinct and potentially more nuanced approach to mitigating neuroinflammation compared to the broader inhibitory actions of established drugs like minocycline, ibuprofen, and dexamethasone.

While direct, head-to-head quantitative comparisons are still needed to definitively establish superiority, the unique mechanistic profile of benzoxazinone-triazole hybrids positions them as highly promising candidates for the development of novel neurotherapeutics. Further research should focus on in vivo studies to validate these findings in animal models of neurodegenerative diseases and to assess their pharmacokinetic and safety profiles. The continued exploration of this and other novel chemical scaffolds will undoubtedly pave the way for more effective treatments for a range of debilitating neurological disorders.

References

A Comparative Guide to the In Vivo Efficacy of Benzoxazinone Derivatives in Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of various classes of benzoxazinone derivatives in preclinical tumor xenograft models. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of these compounds, presents available efficacy data, and offers detailed experimental protocols to aid in the design and execution of similar studies.

Introduction: The Therapeutic Promise of Benzoxazinone Scaffolds in Oncology

The benzoxazinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, derivatives of this heterocyclic system have emerged as promising candidates for cancer therapy. Their diverse mechanisms of action, ranging from the inhibition of critical cell signaling pathways to the modulation of DNA repair processes and the stabilization of oncogenic DNA secondary structures, have spurred extensive preclinical investigation. This guide aims to synthesize the current landscape of in vivo studies on benzoxazinone derivatives, providing a comparative framework to understand their therapeutic potential in various cancer contexts.

Comparative In Vivo Efficacy of Benzoxazinone Derivatives

The anti-tumor activity of benzoxazinone derivatives has been evaluated in various tumor xenograft models. This section compares the in vivo efficacy of distinct classes of these compounds, highlighting their targeted mechanisms and the experimental outcomes.

PI3K/mTOR Dual Inhibitors: The Case of Compound 8d-1

A notable advancement in the development of benzoxazinone derivatives is the creation of potent dual inhibitors of the PI3K/mTOR signaling pathway. This pathway is frequently dysregulated in a multitude of cancers, making it a prime target for therapeutic intervention.

One such derivative, a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one analog designated as 8d-1 , has demonstrated significant in vivo efficacy. In a preclinical study utilizing a HeLa human cervical cancer xenograft model, compound 8d-1 exhibited remarkable tumor growth inhibition[1].

DerivativeTargetTumor ModelDoseTumor Growth Inhibition (TGI)
8d-1 PI3K/mTORHeLa (cervical)50 mg/kg87.7%

Mechanistic Insight: Compound 8d-1 functions by concurrently inhibiting both PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key kinases in a critical signaling cascade that governs cell growth, proliferation, and survival. By blocking this pathway, 8d-1 effectively halts the uncontrolled proliferation of cancer cells.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzoxazinone Benzoxazinone Derivative (e.g., 8d-1) Benzoxazinone->PI3K Inhibition Benzoxazinone->mTORC1 Inhibition

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

c-Myc G-Quadruplex Stabilizers

The c-Myc oncogene is a critical driver of tumorigenesis in a significant portion of human cancers. Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex (G4) secondary structure, which acts as a transcriptional repressor. Small molecules that can stabilize this G4 structure are of great interest as potential anti-cancer agents.

Several benzoxazinone derivatives have been designed to target and stabilize the c-Myc G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation[2][3]. While in vivo studies have demonstrated the anti-tumor effects of these compounds, specific tumor growth inhibition percentages are not always reported, making a direct quantitative comparison challenging. However, studies have shown that these derivatives can effectively suppress tumor growth in xenograft models[4].

Mechanistic Insight: These benzoxazinone derivatives selectively bind to the G-quadruplex structure in the c-Myc promoter. This stabilization prevents the transcriptional machinery from accessing the promoter, thereby reducing the expression of the c-Myc protein. The subsequent decrease in c-Myc levels leads to cell cycle arrest and apoptosis in cancer cells.

Radiosensitizing Agents via DNA-PK Inhibition

Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic radioresistance of tumor cells. A key mechanism of radioresistance is the efficient repair of radiation-induced DNA double-strand breaks (DSBs), a process heavily reliant on the DNA-dependent protein kinase (DNA-PK).

A novel benzoxazine derivative, LTU27 (8-methyl-2-(morpholine-4yl)-7-(pyridine-3-methoxy)-4H-1,3-benzoxacine-4-one), has been identified as a potent inhibitor of DNA-PK, thereby acting as a radiosensitizer[5]. In preclinical models, the combination of LTU27 with radiation leads to a significant reduction in the survival of cancer cells[5]. While specific in vivo tumor growth inhibition data for this combination is still emerging, the in vitro results strongly suggest a synergistic anti-tumor effect.

Mechanistic Insight: By inhibiting the catalytic subunit of DNA-PK, these benzoxazinone derivatives prevent the repair of DNA DSBs induced by ionizing radiation. The accumulation of unrepaired DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death in irradiated cancer cells.

Experimental Methodologies: A Guide to In Vivo Xenograft Studies

The successful evaluation of anti-cancer agents in vivo relies on robust and well-designed experimental protocols. This section provides a detailed methodology for establishing and utilizing tumor xenograft models, drawing from established practices for HeLa and A549 cell lines.

General Workflow for Subcutaneous Xenograft Model Establishment

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HeLa, A549) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension 3. Preparation of Cell Suspension (with Matrigel) Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Implantation in Mice Cell_Suspension->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 6. Drug Administration Tumor_Growth->Treatment Data_Collection 7. Data Collection & Analysis Treatment->Data_Collection

Figure 2: General experimental workflow for a subcutaneous tumor xenograft study.

Detailed Protocol for HeLa Xenograft Model

This protocol is adapted from established methodologies for generating HeLa xenografts in immunodeficient mice[6][7].

1. Cell Culture and Preparation:

  • Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Harvest cells during the exponential growth phase (70-80% confluency).

  • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cells.

  • Resuspend the cell pellet in sterile PBS or serum-free medium and perform a viable cell count using trypan blue exclusion. Cell viability should be >95%.

  • Adjust the cell concentration to 3 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.

2. Animal Handling and Implantation:

  • Use 6-8 week old female athymic nude mice. Allow for a one-week acclimatization period.

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Inject 0.1 mL of the cell suspension (containing 3 x 10^6 HeLa cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice for tumor formation. Palpate the injection site twice weekly.

  • Once tumors are palpable, measure their dimensions using digital calipers twice a week.

  • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the benzoxazinone derivative or vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Monitor animal body weight and overall health throughout the study.

4. Study Endpoint and Data Analysis:

  • The study can be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Considerations for A549 Xenograft Models

The protocol for A549 lung cancer xenografts is similar to that for HeLa cells, with a few specific considerations[1][3][8].

  • Cell Preparation: A549 cells are typically cultured in F-12K medium. The number of cells injected can range from 1 x 10^6 to 1 x 10^7 per mouse, often mixed with Matrigel to improve tumor take rate[4][8].

  • Tumor Growth: A549 xenografts may have a slower growth rate compared to HeLa xenografts.

  • Orthotopic Models: For a more clinically relevant model of lung cancer, orthotopic implantation of A549 cells into the lungs of mice can be performed, although this is a more technically demanding procedure[3].

Conclusion and Future Directions

Benzoxazinone derivatives represent a versatile and promising class of anti-cancer agents with diverse mechanisms of action. The significant in vivo efficacy of PI3K/mTOR dual inhibitors like 8d-1 highlights the potential of this scaffold in targeting key oncogenic signaling pathways. Furthermore, the development of derivatives that can modulate DNA repair processes or stabilize oncogenic DNA structures opens up new avenues for combination therapies and for tackling cancers that are resistant to conventional treatments.

Future research should focus on conducting head-to-head in vivo comparison studies of different benzoxazinone derivatives in a variety of tumor xenograft models. This will require standardized experimental protocols and reporting of key efficacy metrics such as Tumor Growth Inhibition (TGI) to allow for a more direct assessment of their relative therapeutic potential. Additionally, further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical settings. The continued exploration of the benzoxazinone scaffold holds great promise for the discovery of novel and effective cancer therapeutics.

References

"comparative study of 2H-benzo[b]oxazin-3(4H)-one and 2H-benzo[b]thiazin-3(4H)-one scaffolds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2H-benzo[b]oxazin-3(4H)-one and 2H-benzo[b]thiazin-3(4H)-one Scaffolds for Drug Discovery

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. Among the myriad of "privileged structures," the 2H-benzo[b]oxazin-3(4H)-one and its sulfur-containing bioisostere, 2H-benzo[b]thiazin-3(4H)-one, represent two scaffolds of significant interest. While structurally similar, the substitution of the ring oxygen with sulfur imparts dramatic differences in physicochemical properties, synthetic accessibility, and pharmacological activity. This guide provides a comprehensive, evidence-based comparison of these two scaffolds, offering researchers and drug development professionals the foundational knowledge required to strategically select the appropriate core for their specific therapeutic targets. We will delve into a comparative analysis of their synthesis, reactivity, and well-documented biological activities, supported by experimental data and established protocols.

Introduction to a Tale of Two Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The 2H-benzo[b]oxazin-3(4H)-one and 2H-benzo[b]thiazin-3(4H)-one moieties are bicyclic systems comprising a benzene ring fused to a six-membered heterocyclic ring containing a nitrogen atom and either an oxygen or sulfur atom, respectively. These scaffolds have garnered significant attention due to their rigid, planar structures and multiple sites for chemical modification, making them versatile starting points for drug design.[1][2] Derivatives of both families have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6]

The fundamental question for medicinal chemists is not simply what activities these scaffolds possess, but how the choice between oxygen and sulfur—a single atom substitution—drives these divergent outcomes. This guide aims to answer that question by providing a direct, side-by-side comparison.

Physicochemical Properties: A Comparative Analysis

The isosteric replacement of oxygen with sulfur introduces subtle yet significant changes in molecular properties. Sulfur is larger, less electronegative, and more polarizable than oxygen, which influences bond angles, bond lengths, lipophilicity, and metabolic stability.

G cluster_0 2H-benzo[b]oxazin-3(4H)-one cluster_1 2H-benzo[b]thiazin-3(4H)-one a a b b

Caption: Core structures of the benzoxazinone and benzothiazinone scaffolds.

Below is a summary of their core physicochemical properties. This data underscores that while the gross structures are similar, their fundamental chemical characteristics differ, which has downstream implications for solubility, membrane permeability, and protein-ligand interactions.

Property2H-benzo[b]oxazin-3(4H)-one2H-benzo[b]thiazin-3(4H)-oneJustification for Difference
Molecular Formula C₈H₇NO₂[7]C₈H₇NOS[8]Replacement of one oxygen atom with a sulfur atom.
Molecular Weight 149.15 g/mol [7]165.21 g/mol [8]Sulfur has a higher atomic mass than oxygen.
XLogP3 (Lipophilicity) 0.9[7]1.6 (Calculated)The larger, more polarizable sulfur atom generally increases lipophilicity compared to oxygen.
Melting Point 173-175 °C[9]185-188 °CDifferences in crystal lattice energy due to the size and polarizability of the heteroatom.
Heteroatom Electronegativity 3.44 (Oxygen)2.58 (Sulfur)Oxygen is significantly more electronegative, affecting bond polarity and hydrogen bonding potential.
van der Waals Radius 1.52 Å (Oxygen)1.80 Å (Sulfur)The larger size of sulfur influences the overall shape and steric profile of the scaffold.

Synthesis Strategies: Oxygen vs. Sulfur Incorporation

The choice of starting materials and reaction conditions is dictated by the target heteroatom. Both scaffolds are typically assembled via cyclization reactions involving appropriately substituted benzene precursors.

General Synthesis of 2H-benzo[b]oxazin-3(4H)-one

The most common and efficient route to the benzoxazinone core involves the condensation of a 2-aminophenol with a reagent that provides the C2 and C3 carbonyl carbons. A standard laboratory procedure utilizes chloroacetyl chloride.

Caption: General experimental workflow for the synthesis of the benzoxazinone core.

Experimental Protocol: Synthesis of 2H-benzo[b]oxazin-3(4H)-one

  • Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable aprotic solvent such as acetone or dioxane, add a base like potassium carbonate (2.0 eq).

  • Reaction: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure product.[10]

Causality: The 2-aminophenol provides both the aromatic ring and the two nucleophiles (the amine and the hydroxyl group). The chloroacetyl chloride is an excellent dielectrophile. The reaction proceeds via an initial N-acylation, followed by an intramolecular Williamson ether synthesis-type cyclization where the phenoxide displaces the chloride to form the heterocyclic ring.

General Synthesis of 2H-benzo[b]thiazin-3(4H)-one

The synthesis of the benzothiazinone scaffold parallels its oxygen analog, starting with 2-aminothiophenol. The greater nucleophilicity of sulfur compared to oxygen can influence reaction kinetics.

Caption: General experimental workflow for the synthesis of the benzothiazinone core.

Experimental Protocol: Synthesis of 2H-benzo[b]thiazin-3(4H)-one

  • Setup: Dissolve 2-aminothiophenol (1.0 eq) and chloroacetic acid (1.0 eq) in ethanol.

  • Reaction: Add an aqueous solution of sodium acetate (2.5 eq) to the mixture.

  • Cyclization: Heat the reaction mixture under reflux for 4-6 hours. The reaction involves an initial S-alkylation followed by an intramolecular amide formation.[11][12]

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Collect the solid product that precipitates out by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.[4]

Causality: The 2-aminothiophenol is the key precursor. The reaction with chloroacetic acid proceeds via an initial S-alkylation due to the high nucleophilicity of the thiol group, followed by a dehydrative cyclization (amide bond formation) to furnish the final benzothiazinone ring system.

Comparative Biological Activity Profile

The true divergence between these scaffolds becomes apparent when examining their biological activities. In several therapeutic areas, one scaffold shows a clear advantage over the other.

Antimycobacterial Activity: A Head-to-Head Comparison

This is perhaps the most well-documented area of direct comparison. 8-nitro-substituted benzothiazinones (BTZs) are a highly promising class of agents against Mycobacterium tuberculosis (Mtb), with compounds like BTZ043 and Macozinone (PBTZ169) advancing to clinical trials.[13] They function by inhibiting the essential cell wall enzyme DprE1.[14][15]

A pivotal study directly synthesized and compared BTZs with their benzoxazinone (BOZ) and quinazolinone (QZ) analogs. The results were unequivocal.[13]

Scaffold TypeCompound ExampleIn Vitro MIC vs. Mtb (µg/mL)
Benzothiazinone (BTZ) Analog 1<0.004
Benzoxazinone (BOZ) Analog 2>128
Quinazolinone (QZ) Analog 3>128
(Data adapted from a study on BTZ analogues)[13]
Anticancer and Kinase Inhibition

In the realm of oncology, the 2H-benzo[b]oxazin-3(4H)-one scaffold has been successfully exploited to develop potent kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, and several benzoxazinone derivatives have been identified as potent PI3Kα or dual PI3K/mTOR inhibitors.[3][16]

  • Example: Compound 7f from one study, a derivative of the benzoxazinone core, showed potent antiproliferative activity against multiple cancer cell lines and was confirmed as a potent PI3Kα inhibitor.[3]

  • Example: Another study developed 8d-1 , a 4-phenyl-2H-benzo[b]oxazin-3(4H)-one derivative, which acted as a pan-class I PI3K/mTOR dual inhibitor with an IC₅₀ of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in xenograft models.

While benzothiazinones also exhibit antitumor activity[4], the benzoxazinone core appears particularly well-suited for targeting the ATP-binding pocket of kinases like PI3K.

Neurodegenerative Diseases

For diseases like Alzheimer's, derivatives of 2H-benzo[b]thiazin-3(4H)-one have emerged as potent acetylcholinesterase (AChE) inhibitors.[17][18][19]

  • Example: A series of thiadiazole-benzothiazine hybrids were synthesized, with compounds 3i and 3j showing outstanding AChE inhibition with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, which is comparable to the reference drug donepezil (IC₅₀ = 0.021 µM).[18][19] Molecular docking studies revealed that the benzothiazinone ring engaged in crucial π–π stacking interactions with key tryptophan residues (Trp86 and Trp286) in the enzyme's active site.[17][18]

Herbicidal Activity

A recent study directly compared the phytotoxicity of benzoxazinones and their sulfur analogs (1,4-benzothiazinones). The results showed that the sulfur-containing compounds had significantly higher inhibitory effects on the elongation of wheat coleoptiles and the root growth of various weeds compared to their oxygen counterparts.[20] This suggests that, similar to the antimycobacterial case, the sulfur atom enhances the desired biological activity in an agrochemical context.

Structure-Activity Relationship (SAR) Insights

  • Sulfur's Role (Benzothiazinone): The sulfur atom appears crucial for activities that involve metabolic activation or covalent bond formation, as seen in the potent antimycobacterial BTZs. Its greater polarizability and size may also facilitate more favorable van der Waals and π-system interactions in certain protein pockets, such as the active site of AChE.[17]

  • Oxygen's Role (Benzoxazinone): The higher electronegativity of the oxygen atom makes the adjacent amide proton more acidic and can alter the hydrogen bonding profile of the molecule. This may be particularly advantageous for fitting into the active sites of enzymes like kinases, which are rich in hydrogen bond donors and acceptors.[3]

Conclusion and Future Outlook

The 2H-benzo[b]oxazin-3(4H)-one and 2H-benzo[b]thiazin-3(4H)-one scaffolds, while appearing as close cousins, exhibit distinct personalities in the world of drug discovery. The choice between them is not arbitrary but a strategic decision based on the therapeutic target and desired mechanism of action.

  • For developing novel antimycobacterial agents or herbicides , the evidence strongly favors the 2H-benzo[b]thiazin-3(4H)-one scaffold, where the sulfur atom is intrinsically linked to high potency.[13][20]

  • For designing kinase inhibitors , particularly against targets like PI3K, the 2H-benzo[b]oxazin-3(4H)-one scaffold has a more established track record and appears to be a more promising starting point.[3][16]

  • For targets like acetylcholinesterase , the benzothiazinone core has shown exceptional promise, suggesting it is a preferred scaffold for this area.[18][19]

Future research should focus on further direct comparative studies against a wider range of biological targets. Exploring the metabolic stability, toxicity profiles, and pharmacokinetic differences between matched pairs of oxo- and thia-analogs will provide a more complete picture, enabling medicinal chemists to make even more informed decisions in the rational design of next-generation therapeutics.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 7-hydroxy-2H-benzo[b]oxazin-3(4H)-one

Definitive Guide to the Proper Disposal of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Proper chemical handling does not end with the successful completion of an experiment; it extends to the responsible management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, ensuring the protection of laboratory personnel and the environment, while maintaining strict regulatory compliance.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment dictates every subsequent step of the disposal process.

7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 67193-97-9) is classified with the following hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Water Hazard ClassNot specified, but WGK 3WarningHighly hazardous to water

Table 1: Hazard Profile of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.[3]

The primary hazard is acute oral toxicity, meaning ingestion can cause significant adverse health effects.[3] The designation as WGK 3 indicates a high potential for harming aquatic environments, making containment and prevention of release a top priority.[3] Therefore, under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.[4]

Regulatory Framework: The Foundation of Compliance

In the United States, the management of hazardous waste is principally governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] RCRA establishes a "cradle-to-grave" approach to hazardous waste management.[5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates standards for worker safety during hazardous waste handling, including the need for personal protective equipment (PPE), training, and emergency planning.[8][9][10]

This guide is designed to meet the stringent requirements of these regulatory bodies. However, always consult your institution's specific Environmental Health & Safety (EH&S) guidelines, as local regulations may impose additional requirements.[4]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the necessary steps from the point of generation to final handoff for disposal.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Action: As soon as 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one is declared waste, it must be segregated. This includes the pure compound, contaminated labware (e.g., spatulas, weigh boats), and any solutions.

  • Causality: This compound is a solid combustible material (Storage Class 11).[3] It must be kept separate from strong oxidizing agents to prevent potential fire or explosion hazards. It should also be segregated from strong acids and bases.[1][11] Segregation at the source minimizes the risk of accidental mixing during accumulation and storage.[2]

Step 2: Personal Protective Equipment (PPE)
  • Action: When handling this waste, wear standard laboratory PPE, including:

    • Safety glasses or goggles.

    • A lab coat.

    • Nitrile gloves.

  • Causality: The primary risk is accidental ingestion and skin contact. Proper PPE provides a barrier, protecting the handler from exposure.

Step 3: Waste Containerization

Choosing the correct container is essential for safe storage and transport.

  • Action:

    • Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a glass bottle for solids) that is in good condition with a secure, leak-proof screw cap.[1][2]

    • For solid waste, place it directly into the container.

    • For contaminated items like gloves or weigh paper, double-bag them in clear plastic bags before placing them in the solid waste container.

    • Never fill a container more than 90% full to allow for expansion.[1]

  • Causality: OSHA mandates that containers must be chemically compatible with the waste to prevent degradation, leaks, or ruptures.[2] A secure cap prevents the release of vapors and protects against spills.

Step 4: Accurate and Compliant Labeling

Improper labeling is one of the most common and dangerous compliance violations.

  • Action: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one" . Do not use abbreviations or chemical formulas.[1]

    • A clear indication of the hazards: "Toxic" .[1]

    • The date accumulation started.

  • Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks. This is a primary requirement from both the EPA and OSHA for tracking and safety.[12]

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[1][2] The SAA is often a designated section of a fume hood or a secondary containment bin on a workbench.

  • Causality: The SAA concept allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage facility permit.[1] Keeping the container closed except when adding waste is mandatory to prevent the release of fumes.

Step 6: Arranging for Final Disposal
  • Action: Once the waste container is full or has been in the SAA for up to one year (whichever comes first), contact your institution's EH&S department to arrange for a pickup.[1] Do not attempt to dispose of the chemical yourself.

  • Causality: Final disposal of hazardous waste must be carried out by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), in accordance with RCRA regulations.[10][13] Your EH&S department manages this process to ensure legal compliance.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of 7-hydroxy-2H-benzo[b][2]oxazin-3(4H)-one down the drain. Its high water hazard classification means it can cause significant environmental damage.

  • DO NOT dispose of this chemical in the regular solid waste trash. Its toxic properties make it a regulated hazardous waste.[4]

  • DO NOT attempt to neutralize or treat the chemical waste in the lab unless you are following a specific, validated, and EH&S-approved procedure.

Emergency Procedures: Spill Management

In the event of a small spill of solid 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

  • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a new, properly labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's EH&S emergency line immediately.

This protocol is grounded in established safety and regulatory standards, providing a clear path for the responsible management of this chemical waste. Adherence to these steps is not just about following rules; it is about fostering a culture of safety and environmental stewardship within the scientific community.

Disposal Workflow Diagram

Gcluster_prepPreparation & Assessmentcluster_handlingHandling & Containmentcluster_storageStorage & Disposalcluster_prohibitedProhibited ActionsstartWaste Generated:7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-onehaz_assessHazard Assessment:- Acute Oral Toxicity (H302)- WGK 3 (Water Hazard)start->haz_assessppeDon Appropriate PPE:- Gloves, Goggles, Lab Coathaz_assess->ppedrainDrain DisposaltrashRegular TrashcontainerSelect CompatibleWaste Container (HDPE/Glass)ppe->containersegregateSegregate Waste:- Isolate from Incompatibles- Place in Containercontainer->segregatelabel_wasteLabel Container:- 'Hazardous Waste'- Full Chemical Name- 'Toxic' Hazard- Datesegregate->label_wastestoreStore in DesignatedSatellite Accumulation Area (SAA)label_waste->storecheck_fullContainer Full?store->check_fullcheck_full->storeNocontact_ehsContact EH&S forWaste Pickupcheck_full->contact_ehsYesendProper Disposal byLicensed Facilitycontact_ehs->end

Caption: Decision workflow for the proper disposal of 7-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.